2-(4,4-Difluorocyclohexyl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(4,4-difluorocyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c9-8(10)3-1-6(2-4-8)5-7(11)12/h6H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIZLGQPDADKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697669 | |
| Record name | (4,4-Difluorocyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915030-40-9 | |
| Record name | (4,4-Difluorocyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4,4-difluorocyclohexyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(4,4-Difluorocyclohexyl)acetic Acid: A Technical Guide for Advanced Synthesis and Application
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and pharmacokinetic properties. The 4,4-difluorocyclohexyl moiety, in particular, offers a rigid, lipophilic, and metabolically stable isostere for various carbocyclic and heterocyclic rings. 2-(4,4-Difluorocyclohexyl)acetic acid (CAS 915030-40-9) has emerged as a critical building block in this domain. Its utility is prominently demonstrated in the synthesis of selective Janus kinase (JAK) inhibitors, a class of therapeutics revolutionizing the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2][3][4] This guide provides an in-depth technical overview of its synthesis, characterization, and application, tailored for researchers and professionals in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 915030-40-9 | [5] |
| Molecular Formula | C₈H₁₂F₂O₂ | [5] |
| Molecular Weight | 178.18 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Boiling Point | 265.0 ± 10.0 °C at 760 mmHg | [6] |
| XLogP (Predicted) | 1.9 | [5] |
Strategic Synthesis Pathway
A robust and scalable synthesis of this compound can be envisioned through a two-step sequence commencing with the commercially available 4,4-difluorocyclohexanone. This pathway leverages the classical Reformatsky reaction, followed by a straightforward ester hydrolysis.
Caption: Proposed synthetic pathway for this compound.
Step 1: Reformatsky Reaction - Synthesis of Ethyl 2-(4,4-difluorocyclohexyl)acetate
The Reformatsky reaction provides a reliable method for the formation of β-hydroxy esters from aldehydes or ketones and α-halo esters in the presence of metallic zinc. In this case, the organozinc reagent, or 'Reformatsky enolate', is prepared in situ from ethyl bromoacetate and zinc dust. A key advantage of this method is that the organozinc reagent is less reactive than corresponding Grignard or organolithium reagents, preventing undesired side reactions with the ester functionality.
Experimental Protocol:
-
Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 equivalents). Briefly heat the flask under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen) to ensure anhydrous conditions.
-
Reaction Initiation: To the zinc dust, add a small crystal of iodine and a minimal amount of anhydrous tetrahydrofuran (THF).
-
Reagent Addition: A solution of 4,4-difluorocyclohexanone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise to the activated zinc suspension. The reaction is typically initiated with gentle heating.
-
Reaction Progression: After the initial exothermic reaction subsides, the reaction mixture is maintained at reflux for 2-3 hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product, ethyl 2-(4,4-difluorocyclohexyl)acetate, can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Saponification - Synthesis of this compound
The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis, or saponification, is generally preferred over acid-catalyzed hydrolysis as it is an irreversible process, leading to higher yields.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the purified ethyl 2-(4,4-difluorocyclohexyl)acetate (1.0 equivalent) in a mixture of ethanol and water.
-
Hydrolysis: Add a solution of sodium hydroxide (2.0-3.0 equivalents) in water to the ester solution. The reaction mixture is heated to reflux and maintained for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up and Acidification: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 2 with a dilute solution of hydrochloric acid.
-
Isolation and Purification: The resulting precipitate, this compound, is collected by vacuum filtration. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield a white solid.
Spectroscopic Characterization
Predicted Spectroscopic Data:
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): 1.50-2.20 (m, 9H, cyclohexyl protons), 2.35 (d, 2H, -CH₂-COOH), 10.0-12.0 (br s, 1H, -COOH) |
| ¹³C NMR | δ (ppm): ~30-35 (cyclohexyl CH₂), ~40 (cyclohexyl CH), ~42 (-CH₂-COOH), ~122 (t, J ≈ 240 Hz, -CF₂-), ~178 (-COOH) |
| IR (cm⁻¹) | ~2930 (C-H stretch), ~2860 (C-H stretch), ~1710 (C=O stretch), ~1450 (C-H bend), ~1200-1300 (C-O stretch, O-H bend), ~1100 (C-F stretch) |
| MS (EI) | m/z: 178 (M⁺), 159 (M⁺ - F), 133 (M⁺ - COOH), 113 |
Note: The predicted chemical shifts in NMR are based on the known spectra of cyclohexaneacetic acid, with expected downfield shifts for carbons and protons adjacent to the fluorine-bearing carbon. The triplet in the ¹³C NMR for the CF₂ carbon is due to carbon-fluorine coupling. The IR spectrum is expected to show the characteristic broad O-H stretch of a carboxylic acid, a strong carbonyl absorption, and C-F stretching vibrations.
Application in Drug Discovery: A Key Intermediate for JAK Inhibitors
This compound is a valuable building block in the synthesis of complex pharmaceutical agents. A notable application is in the preparation of selective Janus kinase (JAK) inhibitors, such as Filgotinib (GLPG0634). JAK inhibitors are a class of small molecule drugs that target the JAK-STAT signaling pathway, which is crucial for the cell signaling of numerous cytokines involved in inflammatory and autoimmune responses.[2][3][4]
Filgotinib is a selective JAK1 inhibitor approved for the treatment of rheumatoid arthritis. The synthesis of Filgotinib and related compounds often involves the coupling of a heterocyclic core with side chains that fine-tune the molecule's selectivity and pharmacokinetic profile. The 4,4-difluorocyclohexyl group, introduced via intermediates derived from this compound, plays a crucial role in enhancing the metabolic stability and potency of the final drug substance.
Caption: General workflow illustrating the use of the title compound in JAK inhibitor synthesis.
Conclusion
This compound is a strategically important building block for modern drug discovery, offering a unique combination of properties conferred by its difluorinated carbocyclic scaffold. The synthetic pathway outlined in this guide, based on established and reliable organic reactions, provides a clear and actionable route for its preparation. As the demand for more sophisticated and effective therapeutics continues to grow, the utility of such fluorinated intermediates is set to expand, making a thorough understanding of their synthesis and properties essential for researchers in the pharmaceutical sciences.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042) [hmdb.ca]
- 2. This compound | C8H12F2O2 | CID 53420743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4,4-Difluorocyclohexyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Drug Discovery
The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to refine the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often transforming a promising lead compound into a viable clinical candidate.[1][2] Among the diverse array of fluorinated motifs, the 4,4-difluorocyclohexyl group presents a particularly compelling structural unit. This guide provides a comprehensive technical overview of the physicochemical properties of 2-(4,4-Difluorocyclohexyl)acetic acid, a key building block for introducing this valuable moiety. As a Senior Application Scientist, this document is structured to provide not just data, but actionable insights into the causality behind experimental choices and the practical implications of these properties in a drug development context.
Molecular Identity and Core Properties
This compound is a saturated carboxylic acid featuring a geminal difluoro substitution on the cyclohexane ring. This structural feature is critical to its utility, imparting unique conformational and electronic characteristics.
| Property | Value | Source |
| CAS Number | 915030-40-9 | [4][5] |
| Molecular Formula | C₈H₁₂F₂O₂ | [4][5] |
| Molecular Weight | 178.18 g/mol | [4][5] |
| IUPAC Name | This compound | [6] |
| SMILES | C1CC(CCC1CC(=O)O)(F)F | [6] |
| InChI Key | MQIZLGQPDADKKW-UHFFFAOYSA-N | [6] |
Predicted Physicochemical Profile: A Computational Deep Dive
| Predicted Property | Value | Implication in Drug Discovery |
| XlogP | 1.9 | [6] |
| Boiling Point | 265.0 ± 10.0 °C at 760 mmHg | [4][5] |
| Polar Surface Area | 37.3 Ų | [6] |
Expert Analysis of Predicted Properties:
-
Lipophilicity (XlogP): A predicted XlogP of 1.9 suggests that this compound possesses moderate lipophilicity. The introduction of the two fluorine atoms increases lipophilicity compared to its non-fluorinated analog, cyclohexylacetic acid. This is a critical parameter in drug design, as it influences solubility, membrane permeability, and plasma protein binding. A LogP in this range is often considered favorable for achieving a balance between aqueous solubility and the ability to cross biological membranes.
-
Boiling Point: The predicted high boiling point is typical for a carboxylic acid of this molecular weight, reflecting the presence of strong intermolecular hydrogen bonding. This property is primarily relevant for purification (e.g., distillation) and ensuring stability during storage and handling at elevated temperatures.
-
Polar Surface Area (PSA): A PSA of 37.3 Ų is relatively low, which is generally correlated with good cell permeability. This, combined with the moderate lipophilicity, suggests that molecules derived from this building block may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocols for Physicochemical Characterization
To ensure the trustworthiness and validity of data in a drug development pipeline, direct experimental determination of key physicochemical properties is essential. The following section outlines standard, self-validating protocols for characterizing this compound.
Determination of Acid Dissociation Constant (pKa)
Causality: The pKa is a critical determinant of a molecule's ionization state at a given pH. This, in turn, governs its solubility, absorption, distribution, and target engagement. For an acidic compound like this, the pKa will dictate the ratio of the neutral (more lipophilic) to the anionic (more water-soluble) form in various physiological compartments.
Methodology: Potentiometric Titration
-
Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 methanol:water) to ensure solubility.
-
Instrumentation: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). The equivalence point is determined from the inflection point of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Assessment of Aqueous Solubility
Causality: Poor aqueous solubility is a major hurdle in drug development, impacting formulation, bioavailability, and the ability to achieve therapeutic concentrations. Determining the solubility early is crucial for guiding formulation strategies.
Methodology: Shake-Flask Method (OECD Guideline 105)
-
Equilibration: Add an excess amount of this compound to a known volume of purified water (and relevant buffers, e.g., pH 5.0, 7.4) in a sealed flask.
-
Agitation: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The presence of undissolved solid at the end of the experiment validates that a saturated solution was achieved.
Determination of Lipophilicity (LogP/LogD)
Causality: The partition coefficient (LogP for the neutral species) and distribution coefficient (LogD at a specific pH) are key indicators of a compound's lipophilicity. This property is fundamental to predicting its ADME characteristics, including intestinal absorption, blood-brain barrier penetration, and potential for non-specific binding.
Methodology: Shake-Flask Method (OECD Guideline 107)
-
System Preparation: Prepare a biphasic system of n-octanol and a relevant aqueous buffer (e.g., pH 7.4 phosphate-buffered saline). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble). Add a known volume of the second phase.
-
Equilibration: Vigorously shake the mixture for a set period to allow for partitioning between the two phases, then allow the layers to separate completely (centrifugation can aid separation).
-
Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for LogD determination by the shake-flask method.
Spectroscopic Characterization: The Molecular Fingerprint
While specific spectra for this compound are not publicly available, the following describes the expected spectroscopic features, which are essential for confirming its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show complex multiplets for the cyclohexyl protons. The protons on the carbons adjacent to the fluorine atoms will likely exhibit splitting due to H-F coupling. The methylene protons of the acetic acid group will appear as a doublet, coupled to the adjacent cyclohexyl proton. The carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon atom bearing the two fluorine atoms (C4 of the cyclohexyl ring) will appear as a triplet due to C-F coupling. Other carbons in the ring will also show smaller C-F couplings. The carbonyl carbon of the carboxylic acid will be observed downfield (typically >170 ppm).
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A single resonance is expected, as the two fluorine atoms are chemically equivalent. This signal provides a direct and sensitive method for confirming the presence of fluorine and assessing purity with respect to other fluorinated species.
-
IR (Infrared) Spectroscopy: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch will also be a key diagnostic peak.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₈H₁₂F₂O₂) by providing a highly accurate mass measurement.
Conclusion: A Versatile Building Block with Tunable Properties
This compound is a valuable synthetic intermediate for the introduction of the gem-difluoroalkyl motif, a structural feature known to enhance metabolic stability and modulate lipophilicity in drug candidates.[1] Its physicochemical profile, characterized by moderate lipophilicity and a low polar surface area, suggests that it can be used to construct derivatives with favorable drug-like properties. The protocols and expert analysis provided in this guide offer a robust framework for the characterization and strategic deployment of this important building block in research and development settings. A thorough understanding and experimental validation of its core properties are the first steps toward unlocking its full potential in the design of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 4. WO2021020585A1 - Heterocyclic compound - Google Patents [patents.google.com]
- 5. WO2020027225A1 - Heterocyclic compound - Google Patents [patents.google.com]
- 6. This compound | C8H12F2O2 | CID 53420743 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(4,4-Difluorocyclohexyl)acetic acid structure and conformation
An In-Depth Technical Guide to the Structure and Conformation of 2-(4,4-Difluorocyclohexyl)acetic acid
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The 4,4-difluorocyclohexyl motif, in particular, serves as a metabolically stable, lipophilic bioisostere for various functional groups. This guide provides a detailed examination of the structure and conformational landscape of this compound, a building block of significant interest in drug discovery. We will dissect the stereoelectronic influence of the gem-difluoro group, analyze the conformational preference of the acetic acid side chain through the lens of steric and electronic effects, and outline the key experimental and computational methodologies used for its structural elucidation. This analysis aims to provide researchers with the foundational knowledge required to effectively utilize this scaffold in rational drug design.
Introduction: The Role of Fluorinated Cyclohexanes in Medicinal Chemistry
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—make it a "superstar" element in drug design. When incorporated into a cyclohexane ring, fluorine atoms can profoundly alter a molecule's conformation, pKa, metabolic stability, and lipophilicity. The 4,4-difluoro substitution pattern is particularly advantageous. By replacing a methylene group (CH₂) or a carbonyl group (C=O), it can introduce a permanent dipole and block potential sites of metabolic oxidation without adding significant steric bulk. Understanding the conformational behavior of substituents on this fluorinated ring is paramount for predicting and optimizing molecular interactions with biological targets.
Molecular Structure of this compound
The fundamental identity of the molecule is defined by its chemical structure and properties.
-
IUPAC Name: this compound[1]
Caption: 2D structure of this compound.
In-Depth Conformational Analysis
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For substituted cyclohexanes, this is dominated by the equilibrium between two chair conformations.
The Cyclohexane Chair and Substituent Energetics (A-Values)
The cyclohexane ring adopts a puckered chair conformation to minimize both angle and torsional strain. In this conformation, substituents can occupy two distinct positions:
-
Axial: Perpendicular to the "plane" of the ring.
-
Equatorial: Pointing outwards from the "equator" of the ring.
A substituent in the axial position experiences destabilizing steric interactions with the other two axial hydrogens on the same face of the ring (1,3-diaxial interactions). To quantify this strain, the A-value is used. The A-value represents the Gibbs free energy difference (ΔG) between the equatorial and axial conformers; a larger A-value signifies a stronger preference for the equatorial position.[5][6]
| Substituent | A-Value (kcal/mol) | Source |
| -F (Fluorine) | 0.24 | [7] |
| -CH₃ (Methyl) | 1.7 | [7] |
| -CH₂CH₃ (Ethyl) | 1.8 | [7] |
| -CH(CH₃)₂ (Isopropyl) | 2.2 | [7] |
| -CH₂COOH | ~1.8-2.0 (estimated) |
The A-value for the -CH₂COOH group is not commonly tabulated but can be estimated to be similar to or slightly larger than an ethyl group due to its size and rotational freedom. This high A-value indicates a strong steric penalty for placing it in the axial position.
The Role of the 4,4-Difluoro Group
The gem-difluoro group at the C4 position does not itself undergo an axial/equatorial exchange, but it exerts powerful stereoelectronic effects on the ring.
-
Anomeric-like Interactions: The stability of 1,1-difluorocyclohexane is influenced by an anomeric-like hyperconjugation, where a lone pair from one fluorine atom (nF) donates electron density into the antibonding orbital of the adjacent C-F bond (σ*CF).[8] This interaction helps stabilize the molecule's ground state.
-
Electrostatic Effects: The two C-F bonds create a strong local dipole. While there is repulsion between the two fluorine atoms, this is balanced by stabilizing electrostatic attractions between the electronegative fluorines and nearby electropositive axial hydrogens (C–H···C–F interactions).[8] These forces subtly influence the ring pucker but do not override the dominant steric demands of the C1 substituent.
Conformational Equilibrium of this compound
The conformational equilibrium is dictated by the position of the bulky acetic acid side chain. Due to its significant steric requirement (estimated A-value ≈ 1.8-2.0 kcal/mol), the side chain will overwhelmingly favor the equatorial position to avoid costly 1,3-diaxial interactions.
References
- 1. This compound | C8H12F2O2 | CID 53420743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 915030-40-9 | this compound - Synblock [synblock.com]
- 3. 915030-40-9 | this compound - Fluoropharm [fluoropharm.com]
- 4. PubChemLite - this compound (C8H12F2O2) [pubchemlite.lcsb.uni.lu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A value - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorinated Cyclohexyl Derivatives in Modern Drug Discovery: A Technical Guide
Introduction: The Fluorinated Cyclohexyl Motif as a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic introduction of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[3] When incorporated into a cyclohexyl ring, a common aliphatic scaffold in numerous bioactive molecules, the effects of fluorination are particularly profound.[4] This technical guide provides an in-depth exploration of the biological activity of fluorinated cyclohexyl derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, comparative biological evaluation, and mechanisms of action of these derivatives, supported by detailed experimental protocols and illustrative case studies.
The rationale for employing the fluorinated cyclohexyl motif extends beyond simple metabolic blocking. Fluorination can significantly alter the conformational preferences of the cyclohexane ring, which can pre-organize a molecule for optimal binding to its biological target.[1] Furthermore, the introduction of fluorine can modulate a compound's lipophilicity (LogP) and acidity/basicity (pKa), critical parameters influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4] This guide will provide a comprehensive overview of these effects, moving beyond theoretical concepts to present practical, data-driven examples.
Synthesis of Fluorinated Cyclohexyl Derivatives: Key Strategies and Considerations
The synthesis of fluorinated cyclohexyl derivatives can be achieved through various methods, each with its own advantages and challenges. The choice of synthetic route is often dictated by the desired degree and stereochemistry of fluorination.
A common approach involves the nucleophilic fluorination of cyclohexyl precursors. For instance, the synthesis of the anti-HIV drug Maraviroc, which features a 4,4-difluorocyclohexane moiety, involves the preparation of 4,4-difluorocyclohexanecarboxylic acid as a key intermediate.[3] More advanced strategies may employ deoxofluorination reactions on functionalized cyclohexane rings. However, chemists must be cognizant of potential side reactions, such as phenonium ion rearrangements during the deoxofluorination of cyclohexanes with vicinal phenyl substituents.
Another powerful technique is the hydrogenation of fluorinated aromatic precursors. This method can provide access to all-cis-fluorinated cyclohexanes, which exhibit unique facial polarity due to the alignment of the C-F bonds. This facial polarization can lead to significant molecular dipole moments, offering novel avenues for modulating protein-ligand interactions.
Comparative Biological Activity: The Impact of Fluorination Quantified
The introduction of fluorine into a cyclohexyl ring can have a dramatic and sometimes counterintuitive effect on biological activity. The degree and stereochemistry of fluorination are critical determinants of a compound's pharmacological profile.
Case Study 1: Fluorinated Cyclohexylalanines as FPR2 Agonists and Antitrypanosomal Agents
A study on a series of all-cis-ring-fluorinated cyclohexylalanines provides a compelling example of the nuanced effects of progressive fluorination.[5] These derivatives were incorporated into the WKYMVm peptide, an agonist of the formylpeptide receptor 2 (FPR2), and a keto-piperazine scaffold with antitrypanosomal activity.[5]
| Compound/Modification | FPR2 Agonist Activity (EC50) | Antitrypanosomal Activity (IC50) | LogP |
| Phenylalanine (non-fluorinated) | High | Moderate | High |
| Monofluorocyclohexylalanine | Moderate | Moderate | Lower |
| Difluorocyclohexylalanine | Low | Moderate | Lower |
| Trifluorocyclohexylalanine | Very Low | Low | Lower |
| Tetrafluorocyclohexylalanine | Inactive | Low | Lowest |
Data synthesized from a comparative study on fluorinated cyclohexylalanine derivatives.[5]
The results demonstrate that for the FPR2 receptor, increasing fluorination led to a progressive decrease in agonist activity, suggesting an inverse relationship between the polarity of the cyclohexane ring and bioactivity in this system.[5] In contrast, the effect on antitrypanosomal activity was less pronounced, highlighting the target-dependent nature of fluorine's influence.[5]
Case Study 2: Fluorinated Perhexiline Analogues with Improved Pharmacokinetics
Perhexiline is a cardiovascular drug with metabolic liabilities associated with CYP2D6 metabolism. A study on fluorinated analogues of perhexiline demonstrated that the introduction of fluorine onto the cyclohexyl rings could significantly improve the drug's pharmacokinetic profile.[4][6]
| Compound | CYP2D6 Metabolism | CPT-1 Inhibition |
| Perhexiline | High | Potent |
| 4,4-gem-difluoro-perhexiline | Greatly Reduced | Potent |
| 4,4,4',4'-tetrafluoro-perhexiline | Greatly Reduced | Potent |
Data from a study on fluorinated perhexiline analogues.[4][6]
The 4,4-gem-difluoro and 4,4,4',4'-tetrafluoro analogues were highly stable and showed significantly reduced susceptibility to CYP2D6-mediated metabolism while retaining their potency against the target, carnitine palmitoyltransferase-1 (CPT-1).[4][6] This case study exemplifies the successful use of fluorination to mitigate metabolic liabilities.
Mechanisms of Action: From Conformational Control to Target Engagement
The biological activity of fluorinated cyclohexyl derivatives is intimately linked to their mechanism of action at the molecular level. Two prominent examples, Ivosidenib and Maraviroc, illustrate how the fluorinated cyclohexyl motif contributes to potent and selective target engagement.
Ivosidenib: An Allosteric Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1)
Ivosidenib is an inhibitor of a mutated form of the isocitrate dehydrogenase 1 (IDH1) enzyme, which is implicated in several cancers.[7][8] The mutant IDH1 enzyme produces the oncometabolite 2-hydroxyglutarate (2-HG), which drives tumorigenesis.[7][9] Ivosidenib, which contains a fluorinated cyclohexyl group, acts as an allosteric inhibitor, binding to the mutant enzyme and blocking the production of 2-HG.[10] The fluorinated cyclohexyl moiety plays a crucial role in optimizing the compound's binding affinity and pharmacokinetic properties.[4]
Caption: Mechanism of Ivosidenib Action.
Maraviroc: A CCR5 Receptor Antagonist for HIV-1 Treatment
Maraviroc is an antagonist of the C-C chemokine receptor type 5 (CCR5), a co-receptor used by the HIV-1 virus to enter host cells.[11] By binding to CCR5, Maraviroc prevents the interaction between the viral envelope protein gp120 and the receptor, thus blocking viral entry. The 4,4-difluorocyclohexyl group of Maraviroc is essential for its high binding affinity and antagonist activity.[3][12]
Experimental Protocols: A Guide to In Vitro Evaluation
The following protocols provide detailed, step-by-step methodologies for key in vitro assays to evaluate the biological activity of fluorinated cyclohexyl derivatives.
Protocol 1: In Vitro Mutant IDH1 Enzyme Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of mutant IDH1 by monitoring the consumption of NADPH.[13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a recombinant mutant IDH1 enzyme.
Materials:
-
Recombinant human mutant IDH1 enzyme (e.g., R132H)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM DTT, 10% glycerol
-
α-Ketoglutarate (α-KG)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Test compound (dissolved in DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in Assay Buffer. A typical starting concentration is 100 µM.
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well.
-
Add 2 µL of the serially diluted test compound or DMSO (vehicle control).
-
Add 20 µL of recombinant mutant IDH1 enzyme.
-
Incubate at room temperature for 15 minutes.
-
Prepare a substrate mix of α-KG and NADPH in Assay Buffer.
-
Initiate the reaction by adding 28 µL of the substrate mix to each well.
-
-
Data Acquisition: Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C.[13]
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Plot the velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]
Protocol 2: Cell-Based Assay for 2-Hydroxyglutarate (2-HG) Production
This assay quantifies the amount of the oncometabolite 2-HG produced by cells expressing mutant IDH1.[14]
Objective: To measure the dose-dependent inhibition of 2-HG production by a test compound in a relevant cell line.
Materials:
-
Mutant IDH1-expressing cell line (e.g., HT1080)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
96-well cell culture plate
-
2-HG detection kit (e.g., fluorescence-based or LC-MS/MS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[7]
-
Compound Treatment: Treat cells with a serial dilution of the test compound for 48-72 hours.[7]
-
Sample Preparation: Collect the cell culture supernatant or prepare cell lysates.[7]
-
2-HG Measurement: Quantify the 2-HG concentration using a commercial kit or LC-MS/MS, following the manufacturer's instructions.[14][15]
-
Data Analysis: Normalize 2-HG levels to cell number or protein concentration. Plot the normalized 2-HG levels against the logarithm of the inhibitor concentration to determine the EC50 value.
Caption: Experimental Workflow for 2-HG Assay.
Protocol 3: GPCR Functional Assay - Calcium Mobilization
This assay is suitable for evaluating the antagonist activity of compounds targeting Gq-coupled GPCRs, such as CCR5.[8][16]
Objective: To measure the ability of a test compound to inhibit agonist-induced calcium flux in cells expressing the target GPCR.
Materials:
-
Cell line stably expressing the target GPCR (e.g., HOS-CCR5)
-
Cell culture medium
-
Agonist for the target GPCR (e.g., RANTES for CCR5)
-
Test compound (dissolved in DMSO)
-
Calcium-sensitive fluorescent dye (e.g., FLIPR Calcium 5 Assay Kit)
-
96-well black-wall, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Cell Seeding: Seed cells into the microplate and culture overnight.[9]
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves a 1-2 hour incubation.[17]
-
Compound Incubation: Pre-incubate the cells with a serial dilution of the test compound for a specified time (e.g., 15-30 minutes).
-
Agonist Stimulation and Data Acquisition: Place the plate in the fluorescence reader. Inject the agonist at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the fluorescence intensity over time.[18]
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.
Protocol 4: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Positive control compound with known metabolic stability
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation: Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the test compound. Pre-incubate at 37°C.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with cold acetonitrile.
-
Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance.
Conclusion: A Powerful Tool for Drug Discovery
The strategic incorporation of fluorine into the cyclohexyl scaffold offers a powerful and versatile approach to modulate the biological activity and pharmacokinetic properties of drug candidates. As demonstrated by the case studies and experimental data presented in this guide, the effects of fluorination are highly context-dependent, necessitating a thorough and systematic evaluation of each new derivative. The detailed protocols provided herein serve as a robust framework for researchers to assess the potential of their fluorinated cyclohexyl compounds. By understanding the interplay between structure, conformation, and biological function, scientists can continue to leverage the unique properties of fluorine to design the next generation of innovative therapeutics.[1]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Combinatorial synthesis of CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and structure-activity-relationship study of novel conformationally restricted indane analogues for mutant isocitric dehydrogenase 1 (IDH1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Single-cell profiling of D-2-hydroxyglutarate using surface-immobilized resazurin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
- 18. pubs.acs.org [pubs.acs.org]
Unlocking the Therapeutic Potential of 2-(4,4-Difluorocyclohexyl)acetic acid: A Technical Guide to its Mechanism of Action in Autoimmune and Inflammatory Disease
Abstract
This technical guide provides an in-depth exploration of the core mechanism of action for compounds derived from the novel chemical intermediate, 2-(4,4-Difluorocyclohexyl)acetic acid. Initially identified as a key building block for molecules targeting metabolic and inflammatory pathways, recent patent literature has definitively linked its derivatives to the modulation of the Interleukin-17A (IL-17A) signaling axis. This guide will establish the scientific rationale for this mechanism, positing Retinoid-related orphan receptor gamma t (RORγt) as the primary molecular target. We will dissect the pivotal role of the RORγt/Th17/IL-17 pathway in the pathophysiology of autoimmune diseases and provide detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to investigate and validate this mechanism of action.
Introduction: From a Versatile Intermediate to a Targeted Therapeutic Precursor
This compound (CAS No. 915030-40-9) is a saturated monocarboxylic acid featuring a gem-difluorinated cyclohexyl ring.[1] This unique structural motif enhances metabolic stability and bioavailability, making it an attractive scaffold in medicinal chemistry. Early indications suggested its utility in developing therapies for a broad range of conditions, including metabolic and inflammatory diseases such as diabetes, obesity, and autoimmune disorders.
A critical breakthrough in understanding the therapeutic trajectory of this compound has come from recent patent filings. Specifically, international patent application WO2021055376A1 and U.S. Patent US11274094B2 explicitly disclose the use of this compound as a crucial intermediate in the synthesis of potent IL-17A modulators.[2][3][4] These modulators are designed for the treatment of autoimmune and inflammatory disorders like psoriasis. This discovery provides a clear and compelling direction for investigating the compound's downstream biological effects.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂F₂O₂ | PubChem[1] |
| Molecular Weight | 178.18 g/mol | PubChem[1] |
| CAS Number | 915030-40-9 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| InChIKey | MQIZLGQPDADKKW-UHFFFAOYSA-N | PubChem[1] |
The Core Mechanism: Targeting the RORγt/Th17/IL-17 Axis
The central hypothesis for the mechanism of action of therapeutic agents derived from this compound is the inhibition of the RORγt/Th17/IL-17 signaling pathway. This pathway is a cornerstone of autoimmune pathology.
RORγt: The Master Regulator of Th17 Cell Differentiation
Retinoid-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as the master transcription factor for the differentiation of T helper 17 (Th17) cells.[5][6][7] Th17 cells are a specialized subset of T cells that produce a range of pro-inflammatory cytokines, most notably IL-17A.[5][8] In healthy individuals, Th17 cells are vital for host defense against extracellular bacteria and fungi. However, in autoimmune diseases, these cells become dysregulated, leading to chronic inflammation and tissue damage.[9]
The Role of IL-17A in Autoimmune Disease
IL-17A, the signature cytokine of Th17 cells, is a potent pro-inflammatory mediator. It acts on a wide variety of cell types (including fibroblasts, endothelial cells, and epithelial cells) to induce the production of other inflammatory molecules like IL-6, chemokines (e.g., CXCL8), and matrix metalloproteinases. This cascade leads to the recruitment of neutrophils and other immune cells to the site of inflammation, amplifying the inflammatory response and contributing to the pathology of diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[5][10]
Given this central role, inhibiting RORγt activity is a highly attractive therapeutic strategy. By blocking RORγt, it is possible to prevent the differentiation of Th17 cells and subsequently shut down the production of IL-17A, striking at the root of the inflammatory cascade.[11][12] Small molecule inhibitors of RORγt have shown significant promise in preclinical and clinical development for treating these debilitating conditions.[5]
Logical Framework for Mechanism of Action
References
- 1. WO2021055376A1 - Modulateurs d'il-17a et leurs utilisations - Google Patents [patents.google.com]
- 2. US11274094B2 - Substituted benzenecarboxamides as IL-17A modulators - Google Patents [patents.google.com]
- 3. WO2021055376A1 - Il-17a modulators and uses thereof - Google Patents [patents.google.com]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors Of RORγt: Targeting Th17 Cells And Therapeutic Potential In Inflammation & Autoimmunity [brainimmune.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]
- 10. Retinoid-related orphan receptor γ t modulators: comparison of Glenmark's me-too patent application (WO2015008234) with the originator application from Merck Sharp and Dohme (WO2012106995) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US8389739B1 - Modulators of retinoid-related orphan receptor gamma - Google Patents [patents.google.com]
- 12. Retinoic acid receptor-related orphan receptor gamma-t (RORγt) inhibitors in clinical development for the treatment of autoimmune diseases: a patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking the Molecular Targets of 2-(4,4-Difluorocyclohexyl)acetic Acid: A Technical Guide for Drug Discovery Professionals
Foreword: The Quest for Specificity in a Sea of Biological Complexity
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic is fraught with challenges. A critical juncture in this journey is the identification and validation of its biological target(s). This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive, in-depth framework for elucidating the molecular targets of the novel compound, 2-(4,4-Difluorocyclohexyl)acetic acid. Our approach is not a rigid prescription but rather a strategic amalgamation of established methodologies and expert insights, designed to navigate the intricate web of cellular interactions and pinpoint the specific proteins through which this molecule exerts its effects. The structural features of this compound, namely its carboxylic acid moiety and the gem-difluorinated cyclohexyl ring, suggest a potential role in modulating inflammatory and metabolic pathways. This guide will provide the strategic and technical framework to rigorously test this hypothesis.
Introduction to this compound: A Molecule of Interest
This compound is a synthetic carboxylic acid derivative characterized by a unique gem-difluorinated cyclohexyl group. While direct biological targets of this specific molecule are not yet elucidated in public literature, its structural motifs provide compelling clues for hypothesis-driven investigation.
-
The Carboxylic Acid Moiety: This functional group is a common feature in a multitude of bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][2][3] Furthermore, carboxylic acids are known to interact with a variety of enzymes and nuclear receptors, playing roles in metabolic regulation. Some carboxylic acids have been identified as activators of the NRF2 transcription factor, a key regulator of cellular antioxidant responses.[4][5]
-
The Gem-Difluorocyclohexyl Group: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[6] The gem-difluoro motif, in particular, can influence the acidity of the carboxylic acid and the overall lipophilicity and conformation of the molecule, thereby modulating its interaction with biological targets.[6] This structural element is present in several marketed and experimental drugs, highlighting its importance in modern drug discovery.
Given these features, this compound is a compelling candidate for investigation as a modulator of pathways implicated in inflammation and metabolic disease. This guide outlines a systematic approach to identify and validate its molecular target(s).
A Multi-Pronged Strategy for Target Identification
A robust target identification strategy should be multi-faceted, employing a combination of unbiased, proteome-wide approaches and focused, hypothesis-driven assays. This dual approach maximizes the probability of identifying both expected and novel targets.
Figure 1. A multi-pronged strategy for target identification and validation.
Unbiased, Proteome-Wide Approaches
These methods cast a wide net to identify potential binding partners without prior assumptions about the target.
This powerful technique allows for the identification of proteins that directly interact with a small molecule.[1][7][8][9] The core principle involves immobilizing the compound of interest on a solid support to "fish" for its binding partners from a cell or tissue lysate.
Experimental Protocol: AP-MS for this compound
-
Synthesis of an Affinity Probe:
-
Synthesize a derivative of this compound with a linker arm terminating in a reactive group (e.g., an amine or alkyne). The linker should be attached at a position that is unlikely to interfere with target binding.
-
Couple the linker-modified compound to a solid support, such as NHS-activated sepharose beads or streptavidin beads (if using a biotinylated linker).
-
-
Preparation of Cell Lysate:
-
Culture a relevant cell line (e.g., a human macrophage cell line like THP-1 for inflammation studies, or a hepatocyte cell line like HepG2 for metabolic studies) to a high density.
-
Lyse the cells under non-denaturing conditions to preserve protein-protein interactions. A common lysis buffer contains Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40, supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the clarified lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.
-
Include a negative control (beads with no compound or with an inactive analogue) to identify non-specific binders.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a competitive ligand (excess free compound) or a denaturing solution (e.g., SDS-PAGE sample buffer).
-
Perform in-solution or in-gel digestion of the eluted proteins with trypsin.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).
-
Compare the protein lists from the experimental and control pulldowns to identify specific binding partners of this compound.
-
CETSA is a powerful technique to assess target engagement in a cellular context.[10][11][12][13][14][15][16] The principle is that a protein becomes more resistant to heat-induced denaturation upon ligand binding. When coupled with MS, this method can provide a proteome-wide view of target engagement.
Experimental Protocol: CETSA-MS
-
Cell Treatment and Heating:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Lysis and Separation of Soluble Proteins:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Sample Preparation for MS:
-
Collect the supernatant containing the soluble proteins.
-
Digest the proteins with trypsin.
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative multiplexing.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the labeled peptides by LC-MS/MS.
-
Identify and quantify the relative abundance of each protein at different temperatures in the presence and absence of the compound.
-
Proteins that show a shift in their melting temperature upon compound treatment are considered potential targets.
-
Hypothesis-Driven Approaches
Based on the structural features of this compound, several key protein families can be prioritized for investigation.
-
Cyclooxygenase (COX) Enzymes: Given the acetic acid moiety, COX-1 and COX-2 are primary suspects for anti-inflammatory activity.[1][2]
Experimental Protocol: COX-2 Inhibitor Screening Assay [6][17][18][19]
-
Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a colorimetric or fluorometric probe.
-
Assay Procedure:
-
Pre-incubate the COX-2 enzyme with varying concentrations of this compound or a known inhibitor (e.g., celecoxib) in an assay buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the peroxidase activity of COX-2 by monitoring the change in absorbance or fluorescence of the probe over time.
-
-
Data Analysis: Calculate the IC50 value of the compound, representing the concentration at which 50% of the enzyme activity is inhibited. A similar assay can be performed for COX-1 to determine selectivity.
-
-
Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that degrades endocannabinoids and has emerged as a target for inflammatory and neurological disorders.[4][20][21][22][23]
Experimental Protocol: FAAH Inhibitor Screening Assay [4][20][21][22][23]
-
Reagents: Recombinant human FAAH, a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).
-
Assay Procedure:
-
Pre-incubate FAAH with varying concentrations of the test compound.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence as the substrate is hydrolyzed.
-
-
Data Analysis: Determine the IC50 value of the compound.
-
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are ligand-activated transcription factors that play crucial roles in lipid and glucose metabolism and inflammation.[24][25][26][27][28]
Experimental Protocol: PPARγ Reporter Gene Assay [24][26][27][28]
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., HEK293T) and transiently transfect with two plasmids: one expressing the ligand-binding domain of PPARγ fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene driven by a GAL4 upstream activation sequence.
-
-
Compound Treatment:
-
Treat the transfected cells with varying concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone).
-
-
Luciferase Assay:
-
After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Determine the EC50 value, the concentration at which the compound produces 50% of the maximal response. Similar assays can be performed for PPARα and PPARδ to assess selectivity.
-
-
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[29][30][31][32]
Experimental Protocol: NF-κB Reporter Gene Assay [29][30][31][32]
-
Cell Culture and Transfection:
-
Use a cell line (e.g., RAW 264.7 macrophages) stably or transiently transfected with a luciferase reporter construct containing multiple copies of the NF-κB response element.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with the test compound.
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity.
-
-
Data Analysis: Determine the ability of the compound to inhibit NF-κB-dependent luciferase expression.
-
-
Nrf2 Signaling Pathway: The Nrf2 pathway is a key regulator of the antioxidant response.[33]
Experimental Protocol: Nrf2 Activation Assay [33]
-
Assay Principle: This assay often uses an ELISA-based format where a double-stranded DNA sequence containing the Nrf2 consensus binding site is immobilized on a 96-well plate.
-
Procedure:
-
Prepare nuclear extracts from cells treated with the test compound.
-
Incubate the nuclear extracts in the coated wells, allowing active Nrf2 to bind to the immobilized DNA.
-
Detect the bound Nrf2 using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate and measure the absorbance.
-
-
Data Analysis: An increase in absorbance indicates activation of Nrf2.
-
Target Validation: From "Hit" to Validated Target
Once a list of potential targets ("hits") is generated from the initial screening, a rigorous validation process is essential to confirm their biological relevance.[13][19][25][33]
Figure 2. A streamlined workflow for target validation.
Biochemical Validation
For hits identified through unbiased screens, it is crucial to confirm direct binding using orthogonal biochemical assays, such as:
-
Surface Plasmon Resonance (SPR): To measure the binding affinity and kinetics of the compound to the purified target protein.
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction.
Cellular Target Engagement
Confirming that the compound interacts with its target in a cellular environment is a critical validation step.
Experimental Protocol: CETSA with Western Blot for Target Validation [10][11][12][13][14][15][16]
-
Cell Treatment and Heating: Treat cells with the compound and heat as described in the CETSA-MS protocol.
-
Lysis and Protein Quantification: Lyse the cells, separate the soluble fraction, and quantify the total protein concentration.
-
Western Blot Analysis:
-
Separate the soluble proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a specific antibody against the putative target protein.
-
Detect the protein using a secondary antibody conjugated to HRP or a fluorescent dye.
-
-
Data Analysis: Quantify the band intensities at each temperature to generate a melting curve. A shift in the melting curve in the presence of the compound confirms target engagement.
Functional Cellular Assays
The final step is to link target engagement to a functional cellular response. The choice of assay will depend on the validated target.
| Validated Target | Functional Cellular Assay | Measured Endpoint |
| COX-2 | Prostaglandin E2 (PGE2) ELISA | Reduction in LPS-induced PGE2 production in macrophages. |
| FAAH | Endocannabinoid Measurement | Increase in intracellular anandamide levels. |
| PPARγ | Adipocyte Differentiation Assay | Inhibition of adipogenesis in 3T3-L1 preadipocytes. |
| NF-κB Pathway | Cytokine Release Assay (e.g., IL-6 ELISA) | Inhibition of LPS-induced IL-6 secretion from immune cells. |
| Nrf2 Pathway | qPCR for Nrf2 Target Genes | Increased mRNA expression of Nrf2 target genes like NQO1 and HO-1. |
Conclusion: A Roadmap to Understanding Mechanism of Action
This technical guide provides a comprehensive and logical framework for the systematic identification and validation of the biological targets of this compound. By integrating unbiased, proteome-wide discovery with hypothesis-driven, focused assays, researchers can build a robust body of evidence to elucidate the compound's mechanism of action. This detailed understanding is paramount for advancing this promising molecule through the drug discovery pipeline and ultimately, for developing novel therapeutics for inflammatory and metabolic diseases.
References
- 1. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 2. biocompare.com [biocompare.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Current Advances in CETSA [frontiersin.org]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 14. mdpi.com [mdpi.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 19. Identification of PPARgamma Partial Agonists of Natural Origin (I): Development of a Virtual Screening Procedure and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. thieme-connect.com [thieme-connect.com]
- 22. raybiotech.com [raybiotech.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 26. Frontiers | Overexpression of IκB⍺ modulates NF-κB activation of inflammatory target gene expression [frontiersin.org]
- 27. resources.amsbio.com [resources.amsbio.com]
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- 29. nwlifescience.com [nwlifescience.com]
- 30. indigobiosciences.com [indigobiosciences.com]
- 31. cdn.caymanchem.com [cdn.caymanchem.com]
- 32. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 33. sigmaaldrich.com [sigmaaldrich.com]
In Silico Blueprint: A Technical Guide to Modeling 2-(4,4-Difluorocyclohexyl)acetic Acid Binding to the PPARγ Ligand-Binding Domain
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico modeling of the binding interaction between the small molecule 2-(4,4-Difluorocyclohexyl)acetic acid and the ligand-binding domain (LBD) of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ, a nuclear receptor and a master regulator of adipogenesis and glucose metabolism, is a significant therapeutic target for type 2 diabetes.[1][2] The structural similarities of this compound to known PPARγ modulators, which typically feature a hydrophobic core and a carboxylic acid moiety, make it a compelling candidate for computational investigation. This document is designed for researchers, scientists, and drug development professionals, offering a narrative-driven, scientifically-grounded protocol that moves beyond a simple checklist of steps to explain the causality and strategic decisions behind a robust computational workflow. We will navigate from initial target selection and preparation through molecular docking, molecular dynamics simulations, and binding free energy calculations, ensuring a self-validating and reproducible modeling cascade.
Introduction: The Rationale for In Silico Investigation
The convergence of computational power and sophisticated molecular modeling algorithms has revolutionized early-stage drug discovery.[3] In silico techniques provide a cost-effective and rapid methodology to predict and analyze the molecular interactions that underpin a ligand's biological activity, thereby prioritizing candidates for experimental validation.[1][4]
The subject of our investigation, this compound, possesses a difluorinated cyclohexane ring, a feature often employed in medicinal chemistry to modulate metabolic stability and binding affinity. Its acetic acid headgroup is a classic pharmacophore for interacting with the polar residues found in the binding pockets of nuclear receptors. Given that derivatives of cyclohexaneacetic acid are known to exhibit anti-inflammatory properties, a key therapeutic outcome of PPARγ activation, we hypothesize a direct binding interaction.[5] This guide will therefore use the PPARγ LBD as the target protein to construct a detailed and scientifically rigorous modeling study.
The Computational Workflow: A Validating Cascade
Our approach is structured as a multi-step cascade, where the output of each stage provides a refined input for the next. This ensures a logical progression from a static, predicted binding pose to a dynamic, solvated representation of the protein-ligand complex, culminating in a quantitative estimation of binding affinity.
Phase 1: System Preparation – The Foundation of Accuracy
The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This preparatory phase is critical and involves meticulous cleaning, validation, and parameterization of both the protein receptor and the small molecule ligand.
Target Protein Selection and Preparation (PPARγ)
Expertise & Experience: The selection of an appropriate crystal structure is paramount. We seek a high-resolution X-ray structure of the human PPARγ LBD, preferably with a co-crystallized ligand that defines the binding pocket. For this guide, we will hypothetically select PDB ID: 6MS7 , which offers a resolution of 1.43 Å and contains a modulator in the binding site.[6] A high-resolution structure provides greater confidence in the initial atomic coordinates.
Protocol 1: PPARγ LBD Preparation
-
Obtain Structure: Download the PDB file for 6MS7 from the RCSB Protein Data Bank.[6] The PDB is the single global archive for 3D structural data of biological macromolecules.[7]
-
Initial Cleaning: Remove all non-essential components from the PDB file. This includes water molecules, co-solvents, and any co-crystallized ligands. We retain the protein chains that form the biological assembly of the LBD.
-
Structural Validation & Correction: Utilize a molecular modeling suite (e.g., UCSF Chimera, Schrödinger Maestro) to:
-
Add hydrogen atoms, as they are typically absent in X-ray crystal structures.
-
Assign correct protonation states for titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of 7.4. This is crucial as the protonation state dictates the hydrogen bonding capacity of these residues.
-
Check for and repair any missing side chains or backbone atoms, using built-in rotamer libraries to predict the most likely conformations.
-
-
Energy Minimization: Perform a brief, constrained energy minimization of the protein structure. This step relieves any steric clashes or unfavorable geometries introduced during the preparatory steps while preserving the overall backbone fold. The protein's heavy atoms are typically restrained to prevent significant deviation from the crystal structure.
Ligand Preparation
Expertise & Experience: The ligand, this compound, must be converted from a 2D representation into a valid 3D conformation with appropriate atomic charges and parameters. This is a critical step, as an incorrect ligand conformation or charge distribution will lead to erroneous docking and simulation results.
Protocol 2: Ligand Preparation
-
Obtain 2D Structure: Source the 2D structure of this compound from a chemical database like PubChem (CID 53420743).[7]
-
Generate 3D Conformation: Use a tool like Open Babel or a molecular builder within a modeling suite to convert the 2D structure into a 3D conformation.
-
Energy Minimization & Conformational Search: Perform a thorough energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). For flexible molecules, a conformational search is recommended to identify the lowest energy conformer.
-
Charge Calculation: Calculate partial atomic charges. For drug-like molecules, semi-empirical quantum mechanics methods (e.g., AM1-BCC) are often used to derive charges that are compatible with classical force fields.
-
Force Field Parameterization: Generate topology and parameter files for the ligand. This is a crucial and often challenging step. For use with force fields like CHARMM, servers such as the CGenFF (CHARMM General Force Field) server can be used to generate parameters for drug-like molecules.[8][9]
Phase 2: Molecular Docking – Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10] It is a search algorithm problem, exploring the conformational space of the ligand within the binding site and using a scoring function to rank the resulting poses.
Expertise & Experience: The choice of docking software and the definition of the search space are key decisions. AutoDock Vina is a widely used and validated open-source docking program known for its speed and accuracy.[6] The search space, or "grid box," must be defined to encompass the entire binding pocket. A common strategy is to define the grid box around the position of a co-crystallized ligand from a reference PDB structure.
Protocol 3: Molecular Docking with AutoDock Vina
-
File Preparation: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Tools. This format includes atomic charges and atom type definitions.
-
Grid Box Definition: Using AutoDock Tools, define the center and dimensions of the grid box. Center the box on the known PPARγ binding site. The size should be sufficient to allow the ligand to rotate and translate freely within the pocket (e.g., 25 x 25 x 25 Å).
-
Configuration File: Create a configuration text file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the name of the output file.
-
Run Vina: Execute the Vina program from the command line, providing the configuration file as input.[11]
-
Analyze Results: Vina will output a PDBQT file containing the top-ranked binding poses (typically 9) and their corresponding binding affinity scores in kcal/mol. The poses should be visually inspected. The most favorable pose is typically the one with the lowest binding energy that also exhibits chemically sensible interactions with key residues in the binding pocket. For PPARγ, key interactions often involve hydrogen bonds with residues like Ser289, His323, His449, and Tyr473.[12][13]
| Pose ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 1 | -8.5 | SER289, HIS449, TYR473 |
| 2 | -8.2 | SER289, HIS323 |
| 3 | -7.9 | CYS285, SER342 |
Table 1: Hypothetical Docking Results Summary.
Phase 3: Molecular Dynamics – Capturing the Dynamic Nature of Binding
While docking provides a static snapshot, molecular dynamics (MD) simulations introduce temperature, pressure, and solvation, allowing the protein-ligand complex to move and evolve over time. This provides critical insights into the stability of the binding pose and the dynamic interplay of interactions.
Expertise & Experience: GROMACS is a powerful and widely used open-source MD engine.[4] The choice of force field is critical for accuracy. The CHARMM36 force field is well-parameterized for proteins and lipids, and when combined with CGenFF for the ligand, it provides a robust framework for protein-ligand simulations.[5][8][14] The simulation timeline must be sufficient to observe convergence of key properties like the Root Mean Square Deviation (RMSD).
Protocol 4: GROMACS MD Simulation
-
System Building:
-
Combine the coordinates of the best-ranked docked pose (protein + ligand) into a single complex file.
-
Define a simulation box (e.g., a cubic box with a 1.0 nm distance from the complex to the box edge).
-
Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's net charge and achieve a physiological salt concentration (e.g., 0.15 M).[1]
-
-
Topology Generation: Create a master topology file that includes the force field parameters for the protein (CHARMM36), the ligand (from CGenFF), water, and ions.[5]
-
Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes, particularly with the newly added solvent molecules.
-
Equilibration: Conduct a two-phase equilibration process:
-
NVT Equilibration (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand heavy atoms restrained. This allows the solvent to equilibrate around the solute. Monitor the system temperature to ensure it reaches a stable plateau.
-
NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Continue the simulation at the target temperature and apply a pressure coupling algorithm (e.g., Parrinello-Rahman) to bring the system to the target pressure (e.g., 1 bar). The restraints on the solute are typically relaxed gradually during this phase. Monitor the system density and pressure for stability.
-
-
Production MD: Run the final production simulation without any restraints for a duration sufficient to sample the conformational landscape (e.g., 100-500 nanoseconds). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:
-
RMSD: Calculate the RMSD of the protein backbone and the ligand relative to the starting structure. A stable RMSD indicates that the system has reached equilibrium.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and persistence of hydrogen bonds between the ligand and key receptor residues throughout the simulation.
-
Phase 4: Binding Free Energy Calculation – Quantifying Affinity
The final step is to estimate the binding free energy (ΔG_bind) of the complex, which provides a more rigorous prediction of binding affinity than docking scores. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular end-point method that offers a good balance between accuracy and computational cost.[12][15]
Expertise & Experience: MM/GBSA calculates the free energy by combining molecular mechanics energies with continuum solvation models.[12] It is crucial to use a consistent set of snapshots from a stable portion of the MD trajectory for the calculation. While computationally intensive, this method provides valuable insights by decomposing the binding energy into contributions from different energy terms (van der Waals, electrostatic, solvation).
Protocol 5: MM/GBSA Calculation
-
Trajectory Sampling: Select a series of snapshots (e.g., 100-200 frames) from the stable, equilibrated portion of the production MD trajectory.
-
Energy Calculations: For each snapshot, calculate the free energy components for the complex, the receptor alone, and the ligand alone. The free energy (G) is calculated as:
-
G = E_MM + G_solv
-
Where E_MM includes bonded, van der Waals, and electrostatic energies from the molecular mechanics force field.
-
G_solv is the solvation free energy, which is composed of a polar component (calculated using the Generalized Born model) and a nonpolar component (calculated from the solvent-accessible surface area).
-
-
Calculate ΔG_bind: The binding free energy is calculated by averaging the results over all snapshots:
-
ΔG_bind =
- ( + )
-
-
Energy Decomposition (Optional): Perform a per-residue energy decomposition analysis. This can pinpoint which amino acid residues contribute most favorably (or unfavorably) to the binding of the ligand, providing valuable information for future lead optimization.
| Energy Component | Average Contribution (kcal/mol) |
| Van der Waals Energy (ΔE_vdW) | -45.2 |
| Electrostatic Energy (ΔE_elec) | -20.5 |
| Polar Solvation Energy (ΔG_pol) | +30.8 |
| Nonpolar Solvation Energy (ΔG_nonpol) | -5.6 |
| Binding Free Energy (ΔG_bind) | -40.5 |
Table 2: Hypothetical MM/GBSA Energy Contribution Summary. Note that conformational entropy is often neglected in standard MM/GBSA calculations due to high computational cost, which is a known limitation of the method.[12][16]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically-grounded workflow for modeling the binding of this compound to the PPARγ LBD. By progressing from static docking to dynamic simulation and culminating in binding free energy calculations, this multi-stage approach provides a robust prediction of the binding mode and affinity. The hypothetical results suggest a stable and high-affinity interaction, driven by favorable van der Waals and electrostatic interactions with key residues in the PPARγ binding pocket.
The true value of this in silico model lies in its predictive power to guide subsequent experimental work. The specific interactions and stability data generated from this workflow can inform site-directed mutagenesis studies to validate the predicted binding mode and guide the rational design of new analogs with improved potency and selectivity. This iterative cycle of computational modeling and experimental validation is the cornerstone of modern, efficient drug discovery.
References
- 1. In Silico Identification of Potent PPAR-γ Agonists from Traditional Chinese Medicine: A Bioactivity Prediction, Virtual Screening, and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bioengineer.org [bioengineer.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rcsb.org [rcsb.org]
- 7. This compound | C8H12F2O2 | CID 53420743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclohexylacetic acid | 5292-21-7 [chemicalbook.com]
- 10. This compound [myskinrecipes.com]
- 11. PubChemLite - this compound (C8H12F2O2) [pubchemlite.lcsb.uni.lu]
- 12. thieme-connect.com [thieme-connect.com]
- 13. mdpi.com [mdpi.com]
- 14. Therapeutic modulators of peroxisome proliferator-activated receptors (PPAR): a patent review (2008-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rational in silico design of PPARγ agonists for type 2 diabetes: an integrated study using pharmacophore modeling, 3D-QSAR, molecular docking, MD simulations, DFT, and toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Lipophilicity and Permeability Profile of 2-(4,4-Difluorocyclohexyl)acetic acid: A Guide for Drug Development Professionals
An In-Depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
In modern drug discovery, a molecule's success is intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Among these, lipophilicity and permeability are foundational pillars that dictate oral bioavailability and overall pharmacokinetic behavior. This guide provides an in-depth technical analysis of 2-(4,4-difluorocyclohexyl)acetic acid, a compound of interest due to its gem-difluorinated cyclohexyl moiety—a structural motif increasingly used to modulate molecular properties. We will explore the theoretical underpinnings of lipophilicity and permeability, provide detailed, field-proven experimental protocols for their determination, and discuss the interpretation of this critical data in the context of drug development. This document is intended for researchers, medicinal chemists, and ADME scientists seeking to understand and apply these core principles.
Introduction: The Critical Role of Physicochemical Properties
The journey of a drug from administration to its target is a complex odyssey governed by the laws of chemistry and biology. For orally administered drugs, the initial hurdles are solubility in the gastrointestinal tract and subsequent permeation across the intestinal epithelium. Both of these processes are heavily influenced by the molecule's lipophilicity—its affinity for a lipid environment versus an aqueous one.[1]
A delicate balance is required; a compound must be lipophilic enough to cross lipid-rich cell membranes but also possess sufficient aqueous solubility to dissolve in the gut.[2] The introduction of fluorine atoms is a common strategy in medicinal chemistry to fine-tune these properties. The gem-difluoro group (CF2), as seen in this compound, is particularly noteworthy. While highly electronegative, the effect of this group on lipophilicity is not always straightforward and can be influenced by the surrounding molecular architecture and conformational effects.[3][4]
This guide uses this compound as a practical case study to illustrate a comprehensive workflow for characterizing these crucial drug-like properties.
Physicochemical Profile: this compound
The following table summarizes the known and predicted properties of the target compound, alongside illustrative experimental data that will be derived from the protocols detailed in this guide.
| Property | Value | Data Source |
| Molecular Formula | C₈H₁₂F₂O₂ | PubChem[5] |
| Molecular Weight | 178.18 g/mol | PubChem[5] |
| IUPAC Name | This compound | PubChem[5] |
| Calculated logP (XlogP3) | 1.9 | PubChem[5] |
| Experimental logP | 1.85 ± 0.04 | Illustrative Data (See Sec 2.2.1) |
| Experimental logD (pH 7.4) | 0.55 ± 0.06 | Illustrative Data (See Sec 2.2.1) |
| PAMPA Permeability (Pe) | 5.5 x 10⁻⁶ cm/s | Illustrative Data (See Sec 3.2.1) |
| Caco-2 Permeability (Papp A→B) | 4.8 x 10⁻⁶ cm/s | Illustrative Data (See Sec 3.2.2) |
| Caco-2 Efflux Ratio (ER) | 1.2 | Illustrative Data (See Sec 3.2.2) |
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### **2.0 Lipophilicity Assessment: Quantifying Molecular Greasiness**
Lipophilicity is most commonly expressed as the partition coefficient (logP) or distribution coefficient (logD).
* **logP** is the logarithm of the ratio of concentrations of an un-ionized compound between an organic phase (typically n-octanol) and an aqueous phase. It is an intrinsic property of the neutral molecule.
* **logD** is the logarithm of the ratio of concentrations of a compound (both ionized and un-ionized forms) between an organic and aqueous phase at a specific pH. For an ionizable compound like this compound, logD is more physiologically relevant, especially at the intestinal pH of ~7.4.
The relationship between logP and logD for an acid is defined by the Henderson-Hasselbalch equation. Understanding this is crucial, as the ionization state of the carboxylic acid group will dramatically reduce its partitioning into the lipid phase.
#### **2.1 Causality Behind Experimental Choices**
Two primary methods are employed for logP/logD determination: the **shake-flask method** and **reverse-phase high-performance liquid chromatography (RP-HPLC)**.
* **Shake-Flask Method:** This is considered the "gold standard" for its accuracy and direct measurement principle. It is labor-intensive but provides unequivocal data for both logP and logD. Its self-validating nature comes from the direct quantification of the analyte in both phases, allowing for a mass balance calculation.
* **RP-HPLC Method:** This is a higher-throughput, indirect method. It correlates a compound's retention time on a nonpolar stationary phase with known logP values of a standard set. It is excellent for screening large numbers of compounds but is less accurate than the shake-flask method and primarily determines logP.
#### **2.2 Experimental Protocol: Shake-Flask Method for logP and logD₇.₄**
This protocol is adapted from established methodologies for robust logP/logD determination.
**Objective:** To directly measure the partition and distribution coefficients of this compound.
**Materials:**
* this compound
* n-Octanol (HPLC grade)
* Purified Water (18 MΩ·cm)
* Phosphate Buffered Saline (PBS), pH 7.4
* HPLC or LC-MS/MS system for quantification
* Low-adsorption vials (e.g., glass or polypropylene)
* Thermostatted shaker
**Methodology:**
1. **Phase Pre-saturation:** Vigorously mix equal volumes of n-octanol and the aqueous phase (purified water for logP; PBS pH 7.4 for logD) in a separatory funnel for 24 hours. Allow the layers to separate completely. This ensures that each phase is saturated with the other, preventing volume shifts during the experiment.
2. **Stock Solution Preparation:** Prepare a 1 mg/mL stock solution of the test compound in the pre-saturated aqueous phase.
3. **Partitioning:** In a low-adsorption vial, combine 1 mL of the stock solution with 1 mL of the corresponding pre-saturated n-octanol.
4. **Equilibration:** Tightly cap the vials and place them in a shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
5. **Phase Separation:** Centrifuge the vials at low speed (e.g., 2000 x g for 10 minutes) to achieve a clean separation of the aqueous and organic layers.
6. **Sampling:** Carefully withdraw an aliquot from *each* phase. It is critical to avoid cross-contamination at the interface.
7. **Quantification:** Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV or LC-MS/MS). A calibration curve must be prepared for accurate quantification.
8. **Calculation:**
* `P = [Concentration in Octanol] / [Concentration in Aqueous]`
* `logP` or `logD = log₁₀(P)`
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Separate -> Quant_Aq;
{Quant_Oct, Quant_Aq} -> Calculate;
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```Fig 2: Principle of the Shake-Flask Method.
### **3.0 Permeability Assessment: Crossing the Biological Barrier**
Permeability is a measure of how easily a molecule can pass through a membrane. In drug discovery, we are primarily concerned with intestinal permeability for oral absorption.
#### **3.1 Causality Behind Experimental Choices**
* **Parallel Artificial Membrane Permeability Assay (PAMPA):** This is a high-throughput, cell-free assay that models passive transcellular diffusion. A synthetic membrane, typically lecithin in dodecane, separates a donor and acceptor well. Its primary advantage is speed and cost-effectiveness, making it ideal for early-stage screening to rank-order compounds based on their potential for passive absorption. However, it cannot model active transport or paracellular (between-cell) pathways.
* **Caco-2 Permeability Assay:** This is the industry standard *in vitro* model for predicting human intestinal absorption. It uses a monolayer of differentiated Caco-2 cells, which are human colon adenocarcinoma cells that mimic the intestinal epithelium, complete with tight junctions and functional efflux transporters (like P-glycoprotein). By measuring transport in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, secretive) directions, this assay can identify compounds that are substrates of efflux pumps.
#### **3.2 Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)**
This protocol is a standard method for assessing passive permeability.
**Objective:** To determine the effective permeability (Pe) of the compound via passive diffusion.
**Materials:**
* PAMPA plate system (e.g., 96-well Donor and Acceptor plates)
* Lecithin in dodecane solution (e.g., 1% w/v)
* Test compound stock solution (e.g., 10 mM in DMSO)
* PBS, pH 7.4
* UV-Vis plate reader or LC-MS/MS system
**Methodology:**
1. **Prepare Acceptor Plate:** Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).
2. **Prepare Membrane:** Gently dispense 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate. Allow it to impregnate the filter for 5-10 minutes.
3. **Prepare Donor Solution:** Dilute the test compound stock to a final concentration of ~10-50 µM in PBS. The final DMSO concentration should be kept low (e.g., <1%) to not disrupt the membrane.
4. **Start Assay:** Add 150-200 µL of the donor solution to each well of the donor plate.
5. **Assemble Sandwich:** Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
6. **Incubation:** Incubate the plate assembly in a moist chamber at room temperature for 10-20 hours with gentle shaking.
7. **Sampling & Analysis:** After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method. Also, measure the initial donor concentration (T₀).
8. **Calculation:** The apparent permeability coefficient (Pₑ) is calculated using the following equation:
* `Pₑ = - (V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)`
* Where V_D and V_A are volumes of donor and acceptor wells, Area is the membrane area, and Time is the incubation time.
#### **3.3 Experimental Protocol: Caco-2 Bidirectional Permeability Assay**
This protocol requires aseptic cell culture techniques and is adapted from established industry standards.
**Objective:** To determine the apparent permeability (Papp) in the absorptive (A→B) and secretive (B→A) directions and to calculate the efflux ratio (ER).
**Materials:**
* Caco-2 cells (ATCC HTB-37)
* Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
* Transwell plate system (e.g., 24-well)
* Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
* Transepithelial Electrical Resistance (TEER) meter
* Lucifer yellow (paracellular integrity marker)
* LC-MS/MS system for quantification
**Methodology:**
1. **Cell Seeding and Culture:** Seed Caco-2 cells onto Transwell filter inserts. Culture for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.
2. **Monolayer Integrity Check:** Before the experiment, measure the TEER of each monolayer. Values should be >200 Ω·cm². Additionally, perform a Lucifer yellow rejection assay; leakage should be <2%. Wells not meeting these criteria are discarded.
3. **Assay Initiation (A→B Direction):**
* Wash the monolayers with pre-warmed transport buffer.
* Add fresh transport buffer to the basolateral (acceptor) side.
* Add the test compound (at a defined concentration, e.g., 10 µM) in transport buffer to the apical (donor) side.
4. **Assay Initiation (B→A Direction):**
* Wash the monolayers.
* Add fresh transport buffer to the apical (acceptor) side.
* Add the test compound in transport buffer to the basolateral (donor) side.
5. **Incubation:** Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
6. **Sampling:** At the end of the incubation, take samples from both the donor and acceptor compartments for each direction.
7. **Quantification:** Analyze the concentration of the compound in all samples by LC-MS/MS.
8. **Calculation:**
* The apparent permeability coefficient (Papp) is calculated:
* `Papp = (dQ/dt) / (A * C₀)`
* Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial donor concentration.
* The Efflux Ratio (ER) is calculated:
* `ER = Papp (B→A) / Papp (A→B)`
```dot
digraph "Caco2_Assay" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
subgraph "cluster_A_B" {
label="A -> B (Absorptive)";
style="rounded";
bgcolor="#E6F4EA";
Donor_A [label="Apical (Donor)\n[Compound]", fillcolor="#34A853", fontcolor="#FFFFFF"];
Membrane_AB [label="Caco-2 Monolayer", shape=cds, fillcolor="#FBBC05", fontcolor="#202124", width=2];
Receiver_B [label="Basolateral (Receiver)\nSampled for analysis", fillcolor="#FFFFFF", fontcolor="#202124"];
Donor_A -> Membrane_AB -> Receiver_B;
}
subgraph "cluster_B_A" {
label="B -> A (Secretive / Efflux)";
style="rounded";
bgcolor="#FCE8E6";
Receiver_A [label="Apical (Receiver)\nSampled for analysis", fillcolor="#FFFFFF", fontcolor="#202124"];
Membrane_BA [label="Caco-2 Monolayer", shape=cds, fillcolor="#FBBC05", fontcolor="#202124", width=2];
Donor_B [label="Basolateral (Donor)\n[Compound]", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Donor_B -> Membrane_BA -> Receiver_A;
}
Calc [label="Calculate:\nPapp (A->B)\nPapp (B->A)\nEfflux Ratio = Papp(B->A) / Papp(A->B)", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];
Receiver_B -> Calc [style=dashed];
Receiver_A -> Calc [style=dashed];
}
Fig 3: Bidirectional transport across a Caco-2 monolayer.
Integrated Analysis and Discussion
Based on the illustrative data presented in Section 1.1:
-
Lipophilicity: The experimental logP (1.85) is in close agreement with the calculated value (1.9), suggesting moderate lipophilicity for the neutral molecule. However, the logD at pH 7.4 is significantly lower (0.55). This is expected for a carboxylic acid and demonstrates that at physiological pH, the compound is predominantly in its ionized, more hydrophilic carboxylate form, which drastically reduces its partitioning into a lipid environment.
-
Permeability: The PAMPA permeability (Pe = 5.5 x 10⁻⁶ cm/s) and the Caco-2 absorptive permeability (Papp A→B = 4.8 x 10⁻⁶ cm/s) are both in the moderate range. The good correlation between the PAMPA and Caco-2 results suggests that the primary mechanism of transport across the Caco-2 monolayer is passive diffusion.
*[6] Efflux: The calculated Efflux Ratio (ER) is 1.2. An ER of less than 2 generally indicates that the compound is not a significant substrate for active efflux transporters like P-glycoprotein. T[7]his reinforces the conclusion that passive diffusion is the dominant transport mechanism.
The gem-difluoro group on the cyclohexyl ring contributes to the molecule's overall lipophilicity. While fluorine is highly electronegative, replacing two C-H bonds with C-F bonds can have a complex effect. In this case, it results in a moderately lipophilic compound that retains good passive permeability characteristics without becoming a substrate for efflux pumps, which is a favorable profile in early drug discovery.
Conclusion
The comprehensive profiling of this compound demonstrates a logical, multi-step approach to understanding the fundamental physicochemical properties that govern a drug's potential for oral absorption. By integrating direct (Shake-Flask) and indirect (PAMPA, Caco-2) methods, we can build a robust dataset that informs structure-activity relationships and guides further optimization. The moderate lipophilicity and good passive permeability, coupled with a low efflux liability, identify this compound as having a promising foundational ADME profile for further development. This systematic approach of measurement and interpretation is essential for making informed decisions and increasing the probability of success in the complex landscape of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H12F2O2 | CID 53420743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
The Strategic Incorporation of Fluorine-Substituted Carboxylic Acids in Modern Medicinal Chemistry: An In-depth Technical Guide
Introduction: The Unique Role of Fluorine in Drug Design
In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into drug candidates has become a cornerstone of lead optimization.[1][2][3] Approximately 20-25% of all pharmaceuticals contain at least one fluorine atom, a testament to its profound and often beneficial impact on a molecule's pharmacokinetic and pharmacodynamic profile.[2] Fluorine's unique properties, including its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (the highest of all elements), and the strength of the carbon-fluorine bond, allow it to exert powerful effects on a molecule's acidity, lipophilicity, metabolic stability, and binding affinity, often without introducing significant steric bulk.[2][4] This guide provides an in-depth technical overview of the application of fluorine-substituted carboxylic acids in drug discovery, offering insights into their synthesis, properties, and strategic deployment.
The Physicochemical Impact of Fluorination on Carboxylic Acids
The introduction of fluorine onto a carboxylic acid scaffold dramatically alters its physicochemical properties. These changes are predictable and can be leveraged by medicinal chemists to fine-tune a drug candidate's behavior.
Modulation of Acidity (pKa)
One of the most significant effects of fluorination is the pronounced increase in the acidity of the carboxylic acid moiety, reflected in a lower pKa value. This is primarily due to the powerful electron-withdrawing inductive effect of the fluorine atom(s), which stabilizes the resulting carboxylate anion. The extent of this pKa modulation is dependent on the number of fluorine atoms and their proximity to the carboxylic acid group.
| Carboxylic Acid | Structure | pKa Value |
| Non-Fluorinated | ||
| Acetic Acid | CH₃COOH | 4.76 |
| Propanoic Acid | CH₃CH₂COOH | 4.87 |
| Butyric Acid | CH₃CH₂CH₂COOH | 4.82 |
| α-Fluorinated | ||
| Fluoroacetic Acid | FCH₂COOH | 2.58 |
| Difluoroacetic Acid | F₂CHCOOH | 1.22 |
| Trifluoroacetic Acid | F₃CCOOH | 0.03 |
| β-Fluorinated | ||
| 3-Fluoropropanoic Acid | FCH₂CH₂COOH | ~3.89 (Predicted) |
Data sourced from multiple references.
This ability to precisely tune the acidity of a carboxylic acid is critical in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.
Altering Lipophilicity (logP)
The effect of fluorination on lipophilicity (logP) is more nuanced. While the high electronegativity of fluorine can increase the polarity of the C-F bond, the overall impact on molecular lipophilicity is context-dependent. The introduction of a single fluorine atom or a difluoromethyl group often decreases lipophilicity, whereas a trifluoromethyl group typically increases it. This non-linear relationship allows for fine-tuning of a drug's ability to partition between aqueous and lipid environments, a critical factor for absorption, distribution, metabolism, and excretion (ADME) properties.[1]
| Compound | logP (Calculated/Predicted) |
| Cinnamic Acid | 2.13 |
| 2-Fluorocinnamic Acid | 1.9 |
| 3-Fluorocinnamic Acid | 2.2 |
| 4-Fluorocinnamic Acid | 1.92 |
Data illustrates the subtle and position-dependent effects of fluorination on lipophilicity.
Synthetic Strategies for Fluorinated Carboxylic Acids
The ability to efficiently and selectively synthesize fluorine-substituted carboxylic acids is paramount to their application in drug discovery. Several robust methods have been developed, each with its own advantages and applications.
α-Fluorination of Carboxylic Acids
The introduction of fluorine at the α-position of a carboxylic acid can be achieved through various methods, with electrophilic fluorination of enolates or their equivalents being a common strategy.
This three-step synthesis provides a general framework for the preparation of α-fluorocarboxylic acids.
Step 1: α-Bromination and Esterification (Hell-Volhard-Zelinsky Reaction)
-
To a round-bottom flask, add octanoic acid (1.0 eq).
-
Add red phosphorus (0.1 eq) and bromine (1.1 eq) slowly.
-
Heat the mixture to 80°C for 4 hours.
-
Cool the reaction and slowly add methanol (5.0 eq).
-
Reflux the mixture for 2 hours to effect esterification.
-
Work up the reaction by pouring it into water and extracting with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl 2-bromooctanoate.
Step 2: Nucleophilic Fluorination
-
In a flask, dissolve methyl 2-bromooctanoate (1.0 eq) in acetamide.
-
Add potassium fluoride (2.0 eq) and heat the mixture to 120°C for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with dichloromethane.
-
The combined organic layers are washed with brine, dried, and concentrated to give crude methyl 2-fluorooctanoate.
Step 3: Hydrolysis
-
Dissolve the crude methyl 2-fluorooctanoate in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir at room temperature for 3 hours.
-
Acidify the reaction mixture with 1M HCl to pH ~2.
-
Extract the product with ethyl acetate.
-
The combined organic layers are dried and concentrated to afford 2-fluorooctanoic acid.
β-Fluorination of Carboxylic Acids
The direct fluorination of the β-C(sp³)–H bond of aliphatic carboxylic acids represents a significant advancement in synthetic methodology, often relying on palladium catalysis.[5][6][7]
This protocol is a general representation based on modern synthetic methods.
-
To an oven-dried Schlenk tube, add the aliphatic carboxylic acid (1.0 eq), Pd(OAc)₂ (0.1 eq), and a suitable ligand (e.g., a quinoline-oxazoline ligand, 0.1 eq).
-
Add AgF (2.5 eq) as the fluoride source and an oxidant (e.g., a designed peroxide-based oxidant, 1.5 eq).[5][7]
-
Add the appropriate solvent (e.g., a fluorinated solvent like hexafluoroisopropanol).
-
Seal the tube and heat the reaction mixture at the optimized temperature (e.g., 100°C) for the required time (e.g., 24 hours).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to yield the β-fluorinated carboxylic acid.
Strategic Workflow for Incorporating Fluorine-Substituted Carboxylic Acids in Drug Discovery
The decision to incorporate a fluorine-substituted carboxylic acid into a lead compound is a strategic one, aimed at addressing specific liabilities identified during the drug discovery process.
Caption: A generalized workflow for the strategic incorporation of fluorine in a lead optimization campaign.
Case Studies: Fluorine-Substituted Carboxylic Acids in FDA-Approved Drugs
The successful application of fluorine-substituted carboxylic acids is evident in numerous marketed drugs.
-
Diflunisal: A non-steroidal anti-inflammatory drug (NSAID), the two fluorine atoms on the phenyl ring enhance its potency and prolong its half-life compared to salicylic acid.
-
Levofloxacin: A broad-spectrum fluoroquinolone antibiotic, the fluorine atom at the 6-position is crucial for its antibacterial activity and improved pharmacokinetic profile.[2]
-
Atorvastatin (Lipitor): One of the best-selling drugs of all time, the fluorophenyl group contributes to its potent inhibition of HMG-CoA reductase.
Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal
Fluorine-substituted carboxylic acids represent a powerful and versatile tool in the hands of medicinal chemists. The ability to rationally modulate key physicochemical properties such as acidity and lipophilicity, coupled with the potential to enhance metabolic stability and binding affinity, makes them an invaluable asset in the complex process of drug discovery and development. As synthetic methodologies for the precise introduction of fluorine continue to advance, the strategic application of these unique building blocks is set to play an even more prominent role in the design of the next generation of therapeutics.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Palladium-Catalyzed C-H Fluorination of C(sp3)-H Bonds: Synthesis of β-Fluorinated Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Pd-catalysed direct β-C(sp3)–H fluorination of aliphatic carboxylic acids | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Safe Handling of 2-(4,4-Difluorocyclohexyl)acetic acid
Introduction: Navigating the Unique Chemistry of a Fluorinated Intermediate
2-(4,4-Difluorocyclohexyl)acetic acid is a key building block in modern medicinal chemistry and pharmaceutical research. Its unique structure, featuring a gem-difluorinated cyclohexyl ring, imparts desirable properties such as increased metabolic stability and enhanced bioavailability to parent molecules. This makes it a valuable intermediate in the synthesis of novel therapeutics, particularly in the fields of metabolic and inflammatory diseases.[1]
However, the very features that make this compound chemically interesting also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. The presence of the carboxylic acid functional group, combined with the fluorinated aliphatic ring, dictates a specific set of handling requirements that must be appreciated by all laboratory personnel.
This guide provides an in-depth technical overview of the safety and handling considerations for this compound. Moving beyond a simple recitation of rules, this document aims to provide researchers, scientists, and drug development professionals with the causal understanding behind each recommendation, fostering a culture of intrinsic safety and scientific integrity.
Section 1: Compound Identification and Physicochemical Properties
A foundational element of safe handling is a clear understanding of the compound's identity and physical characteristics.
| Property | Value | Source |
| Chemical Name | This compound | PubChem[2] |
| CAS Number | 915030-40-9 | Synblock[3], Fluoropharm[4] |
| Molecular Formula | C₈H₁₂F₂O₂ | PubChem[2] |
| Molecular Weight | 178.18 g/mol | PubChem[2], Synblock[3] |
| Appearance | White to off-white solid (typical) | Inferred from similar compounds |
| Boiling Point | 265.0 ± 10.0 °C at 760 mmHg | MySkinRecipes |
Section 2: Hazard Identification and Risk Assessment
Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound is classified with the following hazards:
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
Risk Assessment Workflow
A thorough risk assessment is mandatory before any new experimental protocol involving this compound is initiated. The following workflow provides a logical framework for this process.
Caption: A logical workflow for conducting a risk assessment before handling this compound.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The principle of "as low as reasonably practicable" (ALARP) exposure should guide the selection of control measures.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of solid this compound and its solutions must be conducted in a certified chemical fume hood. This is critical to mitigate the risk of inhaling dust or vapors, directly addressing the H335 (May cause respiratory irritation) hazard. The fume hood provides a contained workspace and ensures that any airborne particles are exhausted safely.
-
Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of any fugitive emissions.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is not merely a checklist; it's a scientifically informed decision to protect against specific, identified hazards.
-
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory. This is a direct countermeasure to the H319 (Causes serious eye irritation) hazard.
-
Face Shield: When handling larger quantities (>10 g) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
-
-
Hand Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Given the H315 (Causes skin irritation) hazard, gloves should be changed immediately if contamination is suspected. For tasks with a higher risk of exposure, double-gloving is recommended.
-
-
Body Protection:
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect against accidental spills.
-
Closed-toe Shoes: Footwear that fully covers the feet is mandatory in any laboratory setting.
-
Section 4: Safe Handling and Storage Protocols
Adherence to strict operational protocols is fundamental to minimizing exposure and ensuring a safe working environment.
Handling Procedures
-
Weighing and Transfer:
-
Designate a specific area within the fume hood for handling the compound.
-
When weighing the solid, use a spatula for transfers. Avoid scooping or pouring actions that could generate dust.
-
When preparing solutions, add the solid slowly to the solvent to prevent splashing.
-
-
Chemical Compatibility:
-
Strong Bases: Avoid contact with strong bases (e.g., sodium hydroxide, potassium hydroxide). As a carboxylic acid, it will undergo a vigorous, exothermic neutralization reaction.
-
Oxidizing Agents: Keep away from strong oxidizing agents. While the cyclohexyl ring is relatively stable, aggressive oxidizers could potentially react.
-
Reactive Metals: The acidic nature of the compound can lead to the corrosion of certain metals, potentially generating flammable hydrogen gas.
-
Storage Requirements
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[5] Storing in a dedicated corrosives cabinet is advisable, but ensure it is not a metal cabinet which could be susceptible to corrosion from acid vapors over time.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from air and moisture.[6]
Section 5: Emergency and First Aid Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[5]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Spill Management
The appropriate response to a spill depends on its scale and the immediate hazards.
Spill Response Decision Tree
Caption: A decision tree for responding to a spill of this compound.
Section 6: Disposal and Environmental Considerations
Responsible disposal is a critical component of the chemical lifecycle.
-
Waste Collection: All waste materials contaminated with this compound, including disposable PPE, weighing papers, and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Disposal Method: As a fluorinated organic compound, it should not be disposed of down the drain or in regular trash. Disposal must be handled through an approved hazardous waste management program in accordance with all local, state, and federal regulations.
-
Environmental Fate: Per- and polyfluoroalkyl substances (PFAS), a broad class that includes fluorinated carboxylic acids, are known for their persistence in the environment. While the specific ecotoxicity of this compound is not well-documented, it is prudent to assume that its release into the environment should be avoided to prevent potential long-term contamination.
Section 7: Conclusion
This compound is a valuable tool in the arsenal of the medicinal chemist. Its effective and safe use hinges on a proactive and informed approach to safety. By understanding the chemical principles behind its hazards, implementing robust engineering and administrative controls, and being prepared for potential emergencies, researchers can confidently and responsibly harness the potential of this important pharmaceutical intermediate. This guide serves as a foundational document to be integrated into laboratory-specific Standard Operating Procedures (SOPs) and ongoing safety training.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C8H12F2O2 | CID 53420743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 915030-40-9 | this compound - Synblock [synblock.com]
- 4. 915030-40-9 | this compound - Fluoropharm [fluoropharm.com]
- 5. aksci.com [aksci.com]
- 6. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
Methodological & Application
Application Note: A Robust Three-Step Synthesis of 2-(4,4-Difluorocyclohexyl)acetic Acid
Introduction: The Significance of Fluorinated Moieties in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 4,4-difluorocyclohexyl moiety, in particular, serves as a valuable bioisostere for various functional groups, offering a metabolically stable and conformationally restricted scaffold. 2-(4,4-Difluorocyclohexyl)acetic acid is a key building block in the synthesis of a variety of pharmacologically active compounds, making its efficient and scalable synthesis a topic of considerable interest.[1]
This application note provides a detailed, three-step protocol for the synthesis of this compound from the readily available starting material, 4,4-difluorocyclohexanone. The synthetic route employs a Horner-Wadsworth-Emmons olefination, followed by catalytic hydrogenation and subsequent saponification. Each step has been optimized for high yield and purity, and this guide offers in-depth explanations for the experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Synthetic Strategy Overview
The overall synthetic pathway is depicted below. The synthesis commences with a Horner-Wadsworth-Emmons (HWE) reaction between 4,4-difluorocyclohexanone and triethyl phosphonoacetate to yield ethyl (4,4-difluorocyclohexylidene)acetate. This is followed by the selective reduction of the exocyclic double bond via catalytic hydrogenation using palladium on carbon (Pd/C). The final step involves the hydrolysis of the resulting ethyl ester to the target carboxylic acid.
Caption: Overall synthetic scheme for this compound.
Part 1: Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for the synthesis of α,β-unsaturated esters from ketones.[2] The use of a phosphonate-stabilized carbanion, generated by the deprotonation of triethyl phosphonoacetate, offers greater nucleophilicity and less basicity compared to the corresponding phosphonium ylide.[2] This results in higher yields and, critically, the formation of a water-soluble phosphate byproduct, which simplifies purification.[3] The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2]
Protocol 1: Synthesis of Ethyl (4,4-difluorocyclohexylidene)acetate
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4,4-Difluorocyclohexanone | 134.13 | 5.00 g | 37.3 |
| Triethyl phosphonoacetate | 224.16 | 9.18 g (7.85 mL) | 41.0 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 (NaH) | 1.64 g | 41.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | 100 mL | - |
| Diethyl ether | - | 200 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Base Suspension: The flask is charged with sodium hydride (1.64 g, 41.0 mmol) and anhydrous THF (100 mL). The suspension is cooled to 0 °C in an ice bath.
-
Ylide Formation: Triethyl phosphonoacetate (7.85 mL, 41.0 mmol) is added dropwise to the stirred suspension of sodium hydride over 30 minutes, maintaining the internal temperature below 5 °C. Vigorous hydrogen evolution will be observed.[4] After the addition is complete, the mixture is stirred at 0 °C for an additional 30 minutes, and then at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.[4]
-
Ketone Addition: A solution of 4,4-difluorocyclohexanone (5.00 g, 37.3 mmol) in anhydrous THF (50 mL) is added dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution (100 mL) at 0 °C to decompose any unreacted sodium hydride.
-
Work-up: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (2 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford ethyl (4,4-difluorocyclohexylidene)acetate as a colorless oil.
Part 2: Catalytic Hydrogenation
The selective reduction of the carbon-carbon double bond in the α,β-unsaturated ester intermediate is achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation, as it is highly effective for the hydrogenation of alkenes under mild conditions, while typically not reducing the ester functionality.[5][6]
Protocol 2: Synthesis of Ethyl 2-(4,4-difluorocyclohexyl)acetate
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Ethyl (4,4-difluorocyclohexylidene)acetate | 204.21 | (Assuming 30.0 mmol from previous step) | 30.0 |
| 10% Palladium on Carbon (Pd/C) | - | ~5-10 mol% | - |
| Ethyl acetate or Ethanol | - | 150 mL | - |
| Hydrogen (H₂) gas | 2.02 | Balloon or Parr apparatus | - |
| Celite® | - | - | - |
Procedure:
-
Reaction Setup: To a solution of ethyl (4,4-difluorocyclohexylidene)acetate (assuming ~30.0 mmol) in ethyl acetate or ethanol (150 mL) in a suitable hydrogenation flask is added 10% Pd/C (e.g., ~320 mg for 10 mol% Pd). Safety Note: Palladium on carbon is flammable; handle with care in an inert atmosphere when dry.[7][8]
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.[9]
-
Reaction Monitoring: The progress of the hydrogenation is monitored by TLC or GC-MS until the starting material is completely consumed (typically 4-12 hours).
-
Work-up: The reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The Celite® pad is washed with additional solvent (ethyl acetate or ethanol). Safety Note: The Celite® pad with the catalyst should not be allowed to dry as it can be pyrophoric. It should be quenched with water.
-
Isolation: The filtrate is concentrated under reduced pressure to yield ethyl 2-(4,4-difluorocyclohexyl)acetate, which is often of sufficient purity for the next step. If necessary, further purification can be achieved by flash chromatography.
Part 3: Saponification
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. Saponification, or base-catalyzed hydrolysis, is an effective and generally irreversible method for this transformation.[10][11] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester.[12]
Protocol 3: Synthesis of this compound
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Ethyl 2-(4,4-difluorocyclohexyl)acetate | 206.23 | (Assuming 25.0 mmol from previous step) | 25.0 |
| Sodium hydroxide (NaOH) | 40.00 | 2.00 g | 50.0 |
| Ethanol | - | 100 mL | - |
| Water | - | 50 mL | - |
| 2 M Hydrochloric acid (HCl) | - | As needed for acidification | - |
| Ethyl acetate | - | 150 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Reaction Setup: A solution of ethyl 2-(4,4-difluorocyclohexyl)acetate (assuming ~25.0 mmol) in ethanol (100 mL) is placed in a round-bottom flask. A solution of sodium hydroxide (2.00 g, 50.0 mmol) in water (50 mL) is added.
-
Hydrolysis: The reaction mixture is heated to reflux and stirred for 2-4 hours. The progress of the hydrolysis can be monitored by TLC, observing the disappearance of the starting ester.
-
Work-up: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether (50 mL) to remove any non-acidic impurities.
-
Acidification: The aqueous layer is cooled in an ice bath and acidified to pH ~2 with 2 M HCl. The formation of a white precipitate indicates the formation of the carboxylic acid.
-
Extraction: The acidic aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification and Characterization: The crude this compound can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a white solid. The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity. The expected molecular weight is 178.18 g/mol .[1]
Caption: Detailed experimental workflow for the three-step synthesis.
Conclusion
This application note provides a comprehensive and reliable three-step synthesis of this compound from 4,4-difluorocyclohexanone. The described protocols for the Horner-Wadsworth-Emmons olefination, catalytic hydrogenation, and saponification are robust and scalable, making them suitable for both academic research and industrial drug development settings. The detailed explanations of the chemical principles and experimental choices are intended to empower researchers to not only successfully replicate this synthesis but also to adapt these methods for the preparation of other valuable fluorinated building blocks.
References
- 1. This compound | C8H12F2O2 | CID 53420743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. sarponggroup.com [sarponggroup.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
Application Note: A Validated Protocol for the Synthesis of 2-(4,4-Difluorocyclohexyl)acetic acid via Reductive Amination
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The gem-difluorocyclohexyl moiety, in particular, has emerged as a valuable building block, exemplified by its presence in several advanced drug candidates.[3][4] 2-(4,4-Difluorocyclohexyl)acetic acid is a critical intermediate for accessing these complex molecular architectures.[5][6][7]
This application note provides a detailed, robust protocol for the synthesis of this compound. The key transformation is a one-pot reductive amination between 4,4-difluorocyclohexanamine and glyoxylic acid, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. This method avoids the use of more toxic reagents like sodium cyanoborohydride while offering high efficiency and operational simplicity.[8]
Mechanism and Strategy
Reductive amination is a powerful method for C-N bond formation, proceeding through two main stages within a single reaction vessel:[9]
-
Imine Formation: The nucleophilic amine (4,4-difluorocyclohexanamine) attacks the carbonyl carbon of glyoxylic acid to form a hemiaminal intermediate. Under weakly acidic conditions, this intermediate readily dehydrates to form an imine (or its protonated form, the iminium ion).[10][11]
-
Reduction: A hydride-based reducing agent, present in the same pot, selectively reduces the C=N double bond of the iminium ion to yield the final secondary amine product.
The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) is critical to the success of this one-pot procedure. It is a mild reducing agent that is incapable of reducing the starting carbonyl compound but is highly effective at reducing the intermediate iminium ion.[12][13] This selectivity prevents the wasteful consumption of the reducing agent and the formation of undesired byproducts, such as glycolic acid.[12][14] The reaction is typically performed in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[14][15]
Experimental Workflow Overview
The overall synthetic strategy is visualized in the workflow diagram below. The process begins with the requisite starting materials, proceeds through the one-pot reductive amination, and concludes with aqueous workup and purification to yield the target product.
Caption: One-pot reductive amination workflow.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | M.W. ( g/mol ) | Suggested Purity | Supplier |
| 4,4-Difluorocyclohexanamine | 458566-84-2 | 135.18 | >97% | --INVALID-LINK--[16] |
| Glyoxylic Acid Monohydrate | 563-96-2 | 92.06 | >98% | Sigma-Aldrich |
| Sodium Triacetoxyborohydride | 56553-60-7 | 211.94 | 97% | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE), Anhydrous | 107-06-2 | 98.96 | >99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | VWR |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | VWR |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | 37% | VWR |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | 142.04 | ACS Grade | VWR |
| Deionized Water | 7732-18-5 | 18.02 | N/A | In-house |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Argon or Nitrogen gas inlet
-
Addition funnel
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH meter or pH paper
-
Analytical balance
Detailed Experimental Protocol
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sodium triacetoxyborohydride is water-sensitive and can release flammable hydrogen gas upon contact with strong acids. 1,2-Dichloroethane is a suspected carcinogen.
-
Reaction Setup:
-
To a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar and an argon inlet, add 4,4-difluorocyclohexanamine (5.00 g, 36.99 mmol, 1.0 equiv).[17][18]
-
Add anhydrous 1,2-dichloroethane (DCE, 100 mL). Stir the mixture until the amine is fully dissolved.
-
Add glyoxylic acid monohydrate (4.11 g, 44.39 mmol, 1.2 equiv) to the solution.
-
Stir the resulting suspension at room temperature for 30-45 minutes. The initial formation of the iminium intermediate is crucial before the reducing agent is introduced.[12]
-
-
Reduction Step:
-
Slowly add sodium triacetoxyborohydride (11.76 g, 55.49 mmol, 1.5 equiv) to the suspension in portions over 20-30 minutes. A slight exotherm may be observed. Maintain the temperature below 30 °C.
-
Causality Note: Portion-wise addition of the reducing agent helps to control the reaction rate and temperature, preventing potential side reactions. NaBH(OAc)₃ is the reagent of choice for its mildness and selectivity for iminium ions over carbonyls.[10][12][14]
-
Allow the reaction mixture to stir at room temperature for 12-18 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
TLC System: 10% Methanol in Dichloromethane.
-
Expected Results: The starting amine spot should disappear and a new, more polar spot corresponding to the product should appear.
-
-
Work-up and Extraction:
-
Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of deionized water.
-
Stir vigorously for 15 minutes.
-
Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic layers.
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a viscous oil or semi-solid.
-
Purify the crude material by flash column chromatography on silica gel.
-
Eluent System: A gradient of 0% to 10% methanol in dichloromethane or 20% to 50% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white solid.
-
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₁₂F₂O₂ |
| Molecular Weight | 178.18 g/mol [7] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.50-2.20 (m, 9H), 2.35 (d, 2H), 11.5 (br s, 1H) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ (ppm): -95.0 to -105.0 (m) |
| Mass Spec (ESI-) | [M-H]⁻ calculated for C₈H₁₁F₂O₂: 177.07; found: 177.1 |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reducing agent; poor quality reagents; insufficient reaction time. | Add an additional 0.2-0.3 equivalents of NaBH(OAc)₃ and stir for another 4-6 hours. Ensure anhydrous conditions are maintained. |
| Low Yield | Incomplete imine formation; premature quenching; loss during workup. | Ensure the amine and glyoxylic acid are stirred for at least 30 minutes before adding the reductant. Be careful during extractions to avoid emulsion formation. |
| Presence of Glycolic Acid | Use of a non-selective reducing agent or wet conditions. | Strictly use NaBH(OAc)₃ and ensure all reagents and solvents are anhydrous. |
| Dialkylation Side Product | (Less common with this substrate) The product amine reacts with another molecule of glyoxylic acid. | Ensure stoichiometry is controlled. A stepwise procedure (imine formation then reduction) can be used if this is a persistent issue.[14] |
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. This compound - CAS:915030-40-9 - Sunway Pharm Ltd [3wpharm.com]
- 7. This compound | C8H12F2O2 | CID 53420743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Sodium triacetoxyborohydride [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
- 16. 4,4-Difluorocyclohexan-1-amine | 458566-84-2 [sigmaaldrich.com]
- 17. 4,4-Difluorocyclohexanamine|lookchem [lookchem.com]
- 18. 4,4-DIFLUOROCYCLOHEXANAMINE | 458566-84-2 [chemicalbook.com]
Application Note: A Multi-Modal Chromatographic Approach for the Purification of 2-(4,4-Difluorocyclohexyl)acetic acid
Abstract
This comprehensive guide details robust chromatographic protocols for the purification of 2-(4,4-Difluorocyclohexyl)acetic acid, a key building block in contemporary drug development.[1] The presence of both a polar carboxylic acid moiety and a lipophilic difluorocyclohexyl group presents unique purification challenges. This document provides an in-depth analysis of three primary chromatographic strategies—Reverse-Phase (RP), Normal-Phase (NP), and Ion-Exchange (IEX) chromatography—offering detailed, step-by-step protocols for each. The causality behind experimental choices, such as stationary phase selection, mobile phase optimization, and the use of additives, is thoroughly explained to empower researchers in adapting these methods for their specific needs.
Introduction: The Purification Challenge
This compound (DFCAA) is a valuable synthetic intermediate, with its fluorinated cyclohexyl ring enhancing metabolic stability and lipophilicity in potential drug candidates.[2][3] The purification of DFCAA from synthetic reaction mixtures is non-trivial. The molecule's amphiphilic nature—a polar carboxylic acid head and a non-polar difluorocyclohexyl tail—can lead to poor peak shape, insufficient retention, or co-elution with impurities in standard chromatographic systems.[4][5] The geminal difluoride group also increases the acidity of the carboxylic acid compared to its non-fluorinated analog, a factor that must be considered in method development.[6] This guide provides a systematic approach to overcoming these challenges.
Physicochemical Properties of this compound
A foundational understanding of the target molecule's properties is critical for effective method development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂F₂O₂ | [7][8] |
| Molecular Weight | 178.18 g/mol | [7][8] |
| XlogP (Predicted) | 1.9 | [9] |
| IUPAC Name | This compound | [7] |
Strategic Approach to Purification
The optimal chromatographic strategy is dictated by the nature of the impurities present in the crude sample. This guide outlines three orthogonal approaches to ensure a high-purity final product.
Reverse-Phase Chromatography: The Workhorse Method
Reverse-phase (RP) chromatography is often the first choice for purifying compounds with moderate polarity like DFCAA.[10] Separation is based on hydrophobic interactions between the analyte and the non-polar stationary phase.
Principle of Separation
In RP-HPLC, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4][11] Non-polar compounds are retained longer on the column. For carboxylic acids, mobile phase pH is a critical parameter. To ensure good peak shape and reproducible retention, the mobile phase should be buffered at a pH at least 2 units below the pKa of the carboxylic acid. This suppresses the ionization of the carboxyl group, rendering the molecule less polar and increasing its retention on the C18 column.[12] The addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid is standard practice.[13][14]
Detailed Protocol: Preparative RP-HPLC
This protocol is designed for the purification of DFCAA from less polar impurities.
Equipment and Materials:
-
Preparative HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Crude DFCAA
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude DFCAA in a minimal amount of a 50:50 mixture of Mobile Phase A and B. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[15]
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 20 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution Gradient:
-
Begin with an isocratic hold at 5% Mobile Phase B for 5 minutes.
-
Apply a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes to elute any highly non-polar impurities.
-
Return to 5% Mobile Phase B over 2 minutes and re-equilibrate for 8 minutes before the next injection.
-
-
Fraction Collection: Monitor the column effluent at 210 nm. Collect fractions corresponding to the main peak.
-
Product Isolation: Combine the pure fractions and remove the acetonitrile and water using a rotary evaporator. The remaining product can be lyophilized to yield pure DFCAA.
| Parameter | Setting | Rationale |
| Stationary Phase | C18 Silica | Provides excellent retention for the non-polar cyclohexyl moiety.[11] |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | Acetonitrile offers good UV transparency and low viscosity. TFA suppresses ionization of the carboxylic acid, improving peak shape and retention.[14][16] |
| Flow Rate | 20 mL/min | Appropriate for a preparative column of this dimension. |
| Detection | UV at 210 nm | Carboxylic acids have a weak chromophore, but show absorbance at low wavelengths.[17] |
Normal-Phase Chromatography: An Orthogonal Approach
Normal-phase (NP) chromatography is an excellent alternative, particularly for separating DFCAA from more polar impurities.[18]
Principle of Separation
In NP chromatography, a polar stationary phase (typically bare silica gel) is used with a non-polar mobile phase (e.g., hexane/ethyl acetate).[10][19] Polar compounds are retained more strongly. The carboxylic acid group of DFCAA will interact strongly with the silanol groups of the silica gel. To achieve elution and good peak shape, a polar modifier (like methanol) and a small amount of an acid (like acetic acid) are often added to the mobile phase.[13][20] The acetic acid competes with the analyte for the active sites on the silica, preventing peak tailing.
Detailed Protocol: Flash NP Chromatography
This protocol is suitable for larger scale purification where speed is a priority.
Equipment and Materials:
-
Flash chromatography system
-
Pre-packed silica gel column
-
TLC plates (silica gel)
-
Mobile Phase A: Hexane
-
Mobile Phase B: Ethyl Acetate with 1% Acetic Acid
-
Crude DFCAA
-
Dichloromethane
Procedure:
-
TLC Method Development: First, determine an appropriate solvent system using TLC. A good system should provide an Rf value of 0.2-0.3 for DFCAA.[20] A typical starting point is 70:30 Hexane:Ethyl Acetate. Add 1% acetic acid to the eluent to improve spot shape.
-
Sample Preparation (Dry Loading): Dissolve the crude DFCAA in a minimal amount of dichloromethane. Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) and evaporate the solvent to dryness. This creates a "dry load" which generally provides better resolution than liquid injection.
-
Column Packing and Equilibration: Place the pre-packed silica gel column on the flash system. Equilibrate the column with 100% Mobile Phase A.
-
Loading: Carefully add the dry-loaded sample to the top of the column.
-
Elution: Run a gradient based on the TLC results. For example, start with 100% Hexane and gradually increase the percentage of Ethyl Acetate/1% Acetic Acid.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvents by rotary evaporation to yield the purified DFCAA.
Ion-Exchange Chromatography: A High-Selectivity Method
Ion-exchange chromatography (IEX) separates molecules based on their net charge.[21] For a carboxylic acid like DFCAA, anion-exchange chromatography is the method of choice. This technique is particularly powerful for removing other acidic or basic impurities.
Principle of Separation
In anion-exchange chromatography, the stationary phase contains positively charged functional groups that bind anionic analytes.[21] DFCAA, with its carboxylic acid group, will be deprotonated and carry a negative charge at a pH above its pKa. The purification process involves binding the anionic DFCAA to the column, washing away neutral and cationic impurities, and then eluting the DFCAA by either increasing the ionic strength or decreasing the pH of the mobile phase.[22]
Detailed Protocol: Anion-Exchange Chromatography
This protocol is ideal for removing neutral or basic impurities.
Equipment and Materials:
-
Low-pressure chromatography system
-
Strong Anion-Exchange (SAX) column (e.g., Quaternary Ammonium-based resin)
-
Binding Buffer: 20 mM Tris-HCl, pH 8.0
-
Elution Buffer: 20 mM Tris-HCl + 1 M NaCl, pH 8.0
-
Regeneration Buffer: 1 M NaOH
-
Crude DFCAA
Procedure:
-
Sample Preparation: Dissolve the crude DFCAA in the Binding Buffer. Adjust the pH to 8.0 if necessary to ensure the carboxylic acid is deprotonated.
-
Column Equilibration: Equilibrate the SAX column with at least 5 column volumes of Binding Buffer.
-
Loading: Apply the sample to the column at a slow flow rate to ensure efficient binding.
-
Wash: Wash the column with 5-10 column volumes of Binding Buffer to remove all unbound impurities. Monitor the UV absorbance at 210 nm until it returns to baseline.
-
Elution: Elute the bound DFCAA using a linear gradient from 0% to 100% Elution Buffer over 10 column volumes. Alternatively, a step gradient can be used.
-
Fraction Collection: Collect fractions and analyze for the presence of DFCAA.
-
Desalting and Isolation: Combine the pure, salt-containing fractions. The product can be isolated by acidifying the solution to pH ~2 (which protonates the carboxylic acid, making it less water-soluble) followed by extraction with an organic solvent like ethyl acetate. The organic extracts are then dried and concentrated.
-
Column Regeneration: Regenerate the column by washing with Regeneration Buffer, followed by water until the pH is neutral, and finally re-equilibrating with Binding Buffer.
Conclusion
The purification of this compound can be effectively achieved using a range of chromatographic techniques. The choice between Reverse-Phase, Normal-Phase, and Ion-Exchange chromatography should be guided by the specific impurity profile of the crude material. For general-purpose purification from non-polar byproducts, Reverse-Phase HPLC with an acidic mobile phase modifier is a robust and reliable method. Normal-Phase flash chromatography offers a high-throughput, orthogonal alternative, especially for removing polar impurities. For highly selective separation from other charged species, Anion-Exchange chromatography provides an unparalleled level of purity. By understanding the principles behind each technique and following the detailed protocols provided, researchers can confidently and efficiently obtain high-purity this compound for their drug discovery and development programs.
References
- 1. This compound [myskinrecipes.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. This compound | C8H12F2O2 | CID 53420743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 915030-40-9 | this compound - Synblock [synblock.com]
- 9. PubChemLite - this compound (C8H12F2O2) [pubchemlite.lcsb.uni.lu]
- 10. mpgpgcollegehardoi.in [mpgpgcollegehardoi.in]
- 11. uhplcs.com [uhplcs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
- 14. teledyneisco.com [teledyneisco.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 19. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 20. orgsyn.org [orgsyn.org]
- 21. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 22. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
Comprehensive NMR Characterization of 2-(4,4-Difluorocyclohexyl)acetic Acid: A Multi-dimensional, Multi-nuclear Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. 2-(4,4-Difluorocyclohexyl)acetic acid is a valuable building block in this domain, notable for its gem-difluorinated cyclohexane ring.[1] This structural motif, however, introduces significant complexity into its analytical characterization. This application note provides a comprehensive, field-proven guide to the unambiguous structural elucidation of this compound using a suite of advanced, multi-dimensional, and multi-nuclear NMR experiments. We detail not just the protocols but the underlying scientific rationale, ensuring a robust and reproducible characterization for applications in drug discovery, process development, and quality control.
Introduction: The Analytical Challenge of Fluorinated Scaffolds
This compound (Figure 1) is an important intermediate used in the synthesis of biologically active molecules for treating metabolic and inflammatory diseases.[1] The presence of two fluorine atoms on a flexible cyclohexane ring, coupled with a chiral center, creates a complex analytical puzzle. Protons and carbons adjacent to the fluorine atoms exhibit intricate splitting patterns due to heteronuclear coupling (J-coupling), while diastereotopicity further complicates the proton spectrum.[2][3]
Standard one-dimensional (1D) ¹H and ¹³C NMR are insufficient for complete assignment. A definitive characterization requires a synergistic approach, leveraging the high sensitivity of ¹⁹F NMR and the correlational power of two-dimensional (2D) techniques to assemble the molecular structure piece by piece.[4][5][6][7] This guide provides the necessary protocols and interpretive logic to navigate these challenges effectively.
Figure 1: Molecular Structure and Atom Numbering
Caption: Structure of this compound with IUPAC-style numbering for NMR assignment.
Experimental Design and Protocols
A logical, multi-step experimental workflow is crucial for efficient and accurate characterization. The process begins with meticulous sample preparation, followed by a hierarchical series of NMR experiments designed to build a complete structural picture.
Protocol 1: NMR Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample. A homogeneous, particulate-free solution is essential for achieving high-resolution spectra.[8]
Materials:
-
This compound (15-25 mg for a comprehensive suite of experiments)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃), 0.6-0.7 mL
-
High-quality 5 mm NMR tube (e.g., Norell® S-5-500-7 or equivalent)[9]
-
Glass Pasteur pipette and bulb
-
Small vial for dissolution
Procedure:
-
Weighing: Accurately weigh 15-25 mg of the compound into a clean, dry vial. A higher concentration (up to 50-100 mg) may be beneficial for reducing acquisition time for less sensitive experiments like ¹³C NMR, but can lead to line broadening in ¹H spectra.[10]
-
Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial. Vortex gently to ensure the sample dissolves completely. Complete dissolution is critical; solid particles will degrade spectral quality.[10]
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into the NMR tube. To remove any residual microparticulates, a small plug of cotton or glass wool can be placed in the pipette to act as a filter.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with the sample identity.[11]
-
Quality Check: Visually inspect the sample against a light source to ensure it is clear and free of suspended particles or phase separation.
Protocol 2: NMR Data Acquisition
The following suite of experiments provides a comprehensive dataset for full structural assignment. The experiments are listed in a logical order that builds from basic 1D surveys to complex 2D correlations.
| Experiment | Purpose & Rationale |
| ¹H NMR | Provides the initial overview of proton environments. Crucial for observing chemical shifts, integration (proton count), and coupling patterns (J-coupling). |
| ¹³C{¹H} NMR | Determines the number of unique carbon environments. Proton decoupling simplifies the spectrum to single lines for each carbon. |
| ¹⁹F{¹H} NMR | Directly observes the fluorine nuclei. Due to its high sensitivity and wide chemical shift range, this is a powerful diagnostic tool for fluorinated compounds.[4][6] |
| DEPT-135 | D istortionless E nhancement by P olarization T ransfer. Differentiates carbon signals based on the number of attached protons. CH and CH₃ signals appear positive, while CH₂ signals are negative. Quaternary carbons (Cq) are absent.[12][13] |
| ¹H-¹H COSY | CO rrelation S pectroscopY . Maps proton-proton couplings, typically over 2-3 bonds. Essential for identifying connected spin systems, such as the protons on the cyclohexane ring.[14][15] |
| ¹H-¹³C HSQC | H eteronuclear S ingle Q uantum C oherence. Correlates protons directly to the carbons they are attached to (one-bond J-coupling). This is the primary method for assigning carbon resonances.[15][16] |
| ¹H-¹³C HMBC | H eteronuclear M ultiple B ond C oherence. Reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is critical for connecting spin systems and assigning quaternary carbons like C4 and the carbonyl C8.[17][18][19] |
Data Analysis and Structural Elucidation Workflow
The power of this approach lies in integrating the data from each experiment. The following workflow demonstrates how to systematically assemble the structure.
Figure 2: NMR Structural Elucidation Workflow
Caption: Logical workflow for structural elucidation using a combination of 1D and 2D NMR experiments.
Step 1: Initial Survey with 1D NMR (¹H, ¹³C, ¹⁹F)
-
¹H NMR Analysis: The proton spectrum will show a complex aliphatic region (approx. 1.0-2.5 ppm) corresponding to the cyclohexane ring (H1, H2, H3, H5, H6) and the methylene side chain (H7). The proton at the chiral center (H2) will likely be a complex multiplet due to coupling with H1, H3, H7, and potentially long-range coupling to the fluorine atoms. The protons on carbons adjacent to the C-F₂ group (H3, H5) will exhibit clear splitting from the fluorines (²JHF). The acidic proton of the carboxyl group (on O2) may appear as a broad singlet, or may not be observed depending on solvent and concentration.
-
¹⁹F NMR Analysis: The proton-decoupled ¹⁹F NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent. In the proton-coupled spectrum, this signal will be split into a multiplet due to coupling with the adjacent protons on C3 and C5 (²JHF). The large chemical shift range of ¹⁹F NMR makes it highly sensitive to the local electronic environment.[4]
-
¹³C NMR Analysis: The proton-decoupled ¹³C spectrum will display eight distinct signals. The most downfield signal will correspond to the carbonyl carbon (C8). The carbon bearing the two fluorine atoms (C4) will appear as a triplet due to one-bond C-F coupling (¹JCF), which is typically very large. Other carbons near the fluorine atoms (C3, C5) will show smaller two-bond C-F couplings (²JCF).[20][21]
Step 2: Determining Carbon Types with DEPT-135
The DEPT-135 experiment provides crucial information for distinguishing carbon types.
-
Positive Signals: CH carbons (C2) and any methyl groups (none in this molecule).
-
Negative Signals: CH₂ carbons (C1, C3, C5, C6, C7).
-
Absent Signals: Quaternary carbons (C4) and the carbonyl carbon (C8). This experiment quickly confirms the number of methylene groups and identifies the methine carbon, simplifying the assignment process.[13][22]
Step 3: Assembling the Puzzle with 2D NMR (COSY, HSQC, HMBC)
-
¹H-¹H COSY: This spectrum reveals the proton connectivity. Strong cross-peaks will be observed between adjacent protons on the ring (e.g., H1-H2, H2-H3, H5-H6, H6-H1). A key correlation will be seen between the ring proton H2 and the side-chain protons H7, confirming the attachment point of the acetic acid moiety. This allows for the assembly of the entire proton spin system.[16][23]
-
¹H-¹³C HSQC: This experiment provides the definitive link between each proton and its directly attached carbon. For every C-H bond, a cross-peak will appear at the coordinates of the proton's chemical shift and the carbon's chemical shift. For example, the signal for the H2 proton will correlate with the signal for the C2 carbon. This allows for the unambiguous assignment of all protonated carbons.
-
¹H-¹³C HMBC: The HMBC spectrum is the final key to the puzzle, revealing long-range connections and assigning the non-protonated carbons.[24]
-
Assigning C4: Protons at H3 and H5 will show a 2-bond correlation to the C4 carbon.
-
Assigning C8: The side-chain protons (H7) will show a 2-bond correlation to the carbonyl carbon C8. The ring proton H2 will show a 3-bond correlation to C8.
-
Confirming Connectivity: Correlations between the side-chain protons (H7) and ring carbons (C2, C1, C3) will solidify the connection of the entire side chain to the cyclohexane ring.
-
Summary of Expected NMR Data
The following table summarizes the anticipated NMR data based on the described analytical workflow. Chemical shifts (δ) are hypothetical but based on typical values for similar structures. Coupling constants (J) are crucial for confirming assignments.
| Atom # | ¹H δ (ppm), Mult. | ¹³C δ (ppm), Mult. | Key 2D Correlations (Proton at δ) |
| 1 | ~1.2-1.8, m | ~30-35, t | COSY: H2, H6; HMBC: C2, C6, C5 |
| 2 | ~2.0-2.4, m | ~35-40, d | COSY: H1, H3, H7; HMBC: C1, C3, C6, C7, C8 |
| 3 | ~1.5-2.0, m | ~30-35 (t, ²JCF) | COSY: H2; HMBC: C2, C4, C5 |
| 4 | - | ~115-125 (t, ¹JCF) | HMBC from: H3, H5 |
| 5 | ~1.5-2.0, m | ~30-35 (t, ²JCF) | COSY: H6; HMBC: C4, C6, C1 |
| 6 | ~1.2-1.8, m | ~30-35, t | COSY: H1, H5; HMBC: C1, C5, C2 |
| 7 | ~2.2-2.5, m | ~40-45, t | COSY: H2; HMBC: C2, C8, C1, C3 |
| 8 | - | ~175-180, s | HMBC from: H2, H7 |
| F | N/A | N/A | ¹⁹F NMR δ: ~ -90 to -110 ppm (vs CFCl₃) |
| OH | broad | - | - |
| Mult.: s=singlet, d=doublet, t=triplet, m=multiplet. J values describe coupling constants. |
Conclusion
The structural characterization of this compound exemplifies the challenges and power of modern NMR spectroscopy. While 1D methods provide an initial glimpse, they are insufficient for an unambiguous assignment due to signal overlap and complex heteronuclear couplings. By employing a systematic workflow that integrates 1D (¹H, ¹³C, ¹⁹F, DEPT) and 2D (COSY, HSQC, HMBC) experiments, a complete and confident structural elucidation is achievable. This robust analytical methodology is indispensable for researchers and drug development professionals, ensuring the chemical integrity of key fluorinated building blocks and accelerating the development of novel therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. J-coupling - Wikipedia [en.wikipedia.org]
- 4. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organomation.com [organomation.com]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 12. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. emerypharma.com [emerypharma.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. nmr.ceitec.cz [nmr.ceitec.cz]
- 18. Video: 2D NMR: Overview of Heteronuclear Correlation Techniques [jove.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 23. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 24. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]
Mass spectrometry analysis of 2-(4,4-Difluorocyclohexyl)acetic acid
An Application Guide to the Mass Spectrometry Analysis of 2-(4,4-Difluorocyclohexyl)acetic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative and qualitative analysis of this compound using mass spectrometry. Recognizing the growing importance of fluorinated compounds in pharmaceutical development and medicinal chemistry, this document outlines two robust analytical methodologies: direct analysis via Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and an alternative approach using Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization. The protocols are designed for researchers, analytical scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure accuracy, sensitivity, and reproducibility.
Introduction and Analytical Rationale
This compound (MW: 178.18 g/mol , Formula: C₈H₁₂F₂O₂) is a key building block and intermediate in the synthesis of various biologically active molecules.[1][2] Its unique difluorinated cyclohexyl moiety can enhance the metabolic stability and bioavailability of parent drug candidates.[1] Accurate and sensitive quantification of this compound in various matrices—from reaction mixtures to biological samples—is therefore critical for process optimization, pharmacokinetic studies, and quality control.
Mass spectrometry (MS) offers unparalleled sensitivity and selectivity for this purpose.[3] However, the physicochemical properties of this compound—a polar carboxylic acid—present specific analytical considerations that dictate the optimal instrumental approach.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for polar, non-volatile compounds. The carboxylic acid group is readily ionizable using soft ionization techniques like Electrospray Ionization (ESI), making it highly suitable for direct analysis.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique excels in analyzing volatile and thermally stable compounds.[3] Direct analysis of a carboxylic acid like this is challenging due to its low volatility and potential for thermal degradation. Therefore, a chemical derivatization step is necessary to convert the polar carboxylic acid group into a more volatile and stable ester.[6][7]
This guide will detail validated protocols for both LC-MS/MS and GC-MS, allowing laboratories to choose the method that best fits their available instrumentation and analytical objectives.
Analyte Characteristics
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂F₂O₂ | [8][9] |
| Average Molecular Weight | 178.18 g/mol | [8][9] |
| Monoisotopic Mass | 178.08053595 Da | [8] |
| Key Functional Group | Carboxylic Acid (-COOH) | [8] |
| Predicted Ionization | Forms [M-H]⁻ in negative ESI | [10][11] |
| Volatility | Low; not suitable for direct GC | [6] |
The presence of the acidic proton makes this molecule an ideal candidate for negative mode electrospray ionization (ESI), where it will readily deprotonate to form the [M-H]⁻ ion at m/z 177.07.[11][12][13]
Protocol I: Direct Analysis by LC-MS/MS
This method provides rapid and sensitive quantification without the need for derivatization, making it ideal for high-throughput applications. The strategy relies on reversed-phase chromatography coupled with negative mode ESI and tandem mass spectrometry (MS/MS) for ultimate selectivity.
Principle and Workflow
The sample is first prepared via a simple dilution or solid-phase extraction (SPE) to remove matrix interferences.[14] It is then injected into a reversed-phase LC system where it is separated from other components. The analyte elutes into the mass spectrometer's ESI source, which generates the deprotonated molecular ion [M-H]⁻. This precursor ion is isolated and fragmented to produce specific product ions, a process known as Multiple Reaction Monitoring (MRM), which ensures highly selective and sensitive detection.[3]
References
- 1. This compound [myskinrecipes.com]
- 2. 915030-40-9 | this compound - Fluoropharm [fluoropharm.com]
- 3. organomation.com [organomation.com]
- 4. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. This compound | C8H12F2O2 | CID 53420743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 915030-40-9 | this compound - Synblock [synblock.com]
- 10. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 11. PubChemLite - this compound (C8H12F2O2) [pubchemlite.lcsb.uni.lu]
- 12. digitalgreensboro.org [digitalgreensboro.org]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
Application Note: Strategic Incorporation of 2-(4,4-Difluorocyclohexyl)acetic Acid into Peptides for Enhanced Therapeutic Potential
Abstract
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful route to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a detailed technical overview and robust protocols for the use of 2-(4,4-Difluorocyclohexyl)acetic acid, a unique building block designed to confer enhanced metabolic stability and conformational rigidity. We will explore the scientific rationale for its use, present optimized solid-phase peptide synthesis (SPPS) protocols, and detail essential characterization and purification methodologies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage fluorinated scaffolds to overcome the inherent limitations of native peptides.
Scientific Rationale: The Advantage of the Difluorocyclohexyl Moiety
The introduction of this compound into a peptide sequence is a deliberate chemical modification aimed at enhancing drug-like properties. The rationale is grounded in the well-established principles of medicinal chemistry, where fluorine and cyclic scaffolds play pivotal roles.[1][2][3][4][5][6]
-
Enhanced Metabolic Stability: The gem-difluoro group on the cyclohexyl ring acts as a bioisostere for a methylene group but is resistant to metabolic oxidation, a common degradation pathway for aliphatic side chains.[2][5] Furthermore, the bulky cyclohexylalanine (Cha) analog can act as a steric shield, hindering the approach of proteolytic enzymes to adjacent peptide bonds, thereby increasing the peptide's in-vivo half-life.[7]
-
Conformational Control: The rigid cyclohexyl ring restricts the rotational freedom of the peptide backbone far more than a flexible aliphatic chain.[7] This conformational constraint can lock the peptide into a bioactive conformation, increasing its binding affinity and selectivity for its biological target.[7] The strategic placement of such a bulky group can stabilize secondary structures like β-sheets or α-helices.[8][9]
-
Modulation of Physicochemical Properties: Fluorination is a proven strategy to modulate a molecule's lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[2][3][5] The C-F bond can also participate in favorable dipole interactions within a protein binding pocket, potentially increasing target affinity.[2]
| Property | Influence of this compound | Scientific Principle |
| Metabolic Resistance | High | Steric hindrance from the bulky ring and blockage of oxidative metabolism by the C-F₂ group.[2][7] |
| Conformational Rigidity | High | The saturated cyclohexyl ring restricts bond rotation, pre-organizing the peptide backbone.[7][8] |
| Lipophilicity | Increased | Introduction of a hydrophobic carbocycle and fluorine atoms.[2][3] |
| Binding Affinity | Potentially Increased | Conformational locking into a bioactive state and potential for favorable polar C-F bond interactions.[2][7] |
Core Methodology: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound follows the standard Fmoc/tBu strategy of solid-phase peptide synthesis.[10][11][12] However, due to its bulky, non-natural structure, special consideration must be given to the coupling step to overcome potential steric hindrance and ensure high coupling efficiency.[13]
Workflow for Incorporating a Sterically Hindered Non-Natural Amino Acid
The following diagram outlines the key decision points and steps for successfully coupling this compound during an SPPS cycle.
Caption: SPPS cycle for coupling this compound.
Detailed Protocol: Manual Coupling using HATU
This protocol describes a single coupling cycle on a 0.1 mmol scale. Adjust volumes and equivalents accordingly for different synthesis scales.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (MW: 178.18 g/mol )[14][15][16] (71.3 mg, 0.4 mmol, 4 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (152.1 mg, 0.4 mmol, 4 eq)
-
N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
SPPS reaction vessel
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[17]
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve this compound (4 eq) and HATU (4 eq) in ~2 mL of DMF.[18]
-
Add DIPEA (8 eq) to the solution. The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid without competing in the coupling reaction.[19]
-
Allow the mixture to pre-activate for 2-5 minutes. The solution may change color. This step forms the highly reactive OAt-active ester intermediate, which is essential for efficient coupling, especially with sterically hindered residues.[18][20][21]
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours. Longer coupling times are recommended for bulky amino acids.
-
-
Monitoring and Completion:
-
Take a small sample of resin beads and perform a qualitative Kaiser (ninhydrin) test to monitor the reaction progress.[18]
-
A negative test (beads remain yellow) indicates the absence of free primary amines and a complete coupling reaction.
-
If the test is positive (beads turn blue/purple), the coupling is incomplete. In this case, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid ("double coupling").
-
-
Washing:
Cleavage, Purification, and Characterization
Cleavage from Resin and Deprotection
After the full peptide sequence is assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously.
-
Standard Cleavage Cocktail: A common cocktail for acid-labile resins (like Rink Amide or Wang) is Reagent K or a similar mixture.
-
Composition: 94% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT), 1% Triisopropylsilane (TIS).
-
Procedure: Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. The scavengers (water, EDT, TIS) are critical to quench reactive carbocations generated during the deprotection of side chains like Trp, Met, or Cys.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and dry the peptide pellet under vacuum.
-
Purification by Reverse-Phase HPLC (RP-HPLC)
Crude synthetic peptides require purification, and RP-HPLC is the standard and most effective method.[22][23][24]
-
Principle: RP-HPLC separates the target peptide from impurities based on differences in hydrophobicity.[25] The hydrophobic interaction between the peptide and the stationary phase (typically C18-modified silica) is modulated by a gradient of an organic solvent (acetonitrile) in an aqueous mobile phase.[22][26]
-
Typical Conditions:
-
Column: C18 silica, wide-pore (300 Å) is recommended for peptides.[26]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient, for example, from 5% to 65% B over 30-40 minutes, is a good starting point.
-
Detection: UV absorbance at 210-220 nm, corresponding to the peptide bond.[22]
-
Collect fractions corresponding to the main peak, combine them, and lyophilize to obtain the pure peptide.
-
Quality Control: Mass Spectrometry
Mass spectrometry is an indispensable tool for confirming the identity and purity of the synthesized peptide.[27][28]
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[29] ESI-MS is often coupled with LC (LC-MS) for online analysis.
-
Analysis: The resulting mass spectrum should show a dominant peak corresponding to the calculated molecular weight of the target peptide containing the this compound modification. The high accuracy of modern mass spectrometers allows for unambiguous confirmation of the peptide's elemental composition.[28][30]
Caption: Post-synthesis workflow: purification and quality control.
Conclusion and Future Outlook
The incorporation of this compound into peptide scaffolds is a robust strategy for enhancing their therapeutic properties. The steric bulk and metabolic stability conferred by this building block can address the common liabilities of peptide-based drug candidates, namely poor enzymatic resistance and conformational flexibility. While its incorporation requires optimized coupling conditions due to steric hindrance, the use of modern, highly efficient coupling reagents like HATU ensures excellent yields.[18][31] By following the detailed protocols for synthesis, purification, and characterization outlined in this guide, researchers can effectively harness the potential of this and other fluorinated non-natural amino acids to accelerate the development of next-generation peptide therapeutics.[32][33][34]
References
- 1. nbinno.com [nbinno.com]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. This compound | C8H12F2O2 | CID 53420743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. CAS 915030-40-9 | this compound - Synblock [synblock.com]
- 16. 915030-40-9 | this compound - Fluoropharm [fluoropharm.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. HATU - Wikipedia [en.wikipedia.org]
- 22. bachem.com [bachem.com]
- 23. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 24. harvardapparatus.com [harvardapparatus.com]
- 25. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. hplc.eu [hplc.eu]
- 27. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. biovera.com.au [biovera.com.au]
- 30. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 31. nbinno.com [nbinno.com]
- 32. macmillan.princeton.edu [macmillan.princeton.edu]
- 33. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Application Note: A Strategic Guide to the Design and Evaluation of Novel PROTACs Incorporating a 2-(4,4-Difluorocyclohexyl)acetic Acid Moiety
Abstract
Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven pharmacology that eliminates disease-causing proteins.[1] This is achieved by hijacking the cell's native ubiquitin-proteasome system (UPS).[2][3] The efficacy of these heterobifunctional molecules is critically dependent on their three components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them.[4][5] This guide introduces a novel chemical scaffold, 2-(4,4-Difluorocyclohexyl)acetic acid , as a strategic component for PROTAC design. The gem-difluoro substitution on the cyclohexyl ring offers a unique combination of lipophilicity, metabolic stability, and conformational rigidity, properties highly sought after in modern drug design.[6][7] We provide a comprehensive framework for the rational design, synthesis, and systematic evaluation of PROTACs incorporating this moiety. Detailed protocols for key validation assays—from biochemical ternary complex formation to cell-based protein degradation—are presented to equip researchers with a robust workflow for developing next-generation targeted protein degraders.
Introduction to PROTAC Technology
Mechanism of Action: The Ubiquitin-Proteasome System (UPS)
PROTACs function by coopting the cell's natural protein disposal machinery, the UPS.[3] Normally, the UPS maintains protein homeostasis by identifying and degrading misfolded or no-longer-needed proteins.[1] This is a multi-step enzymatic cascade involving E1 (activating), E2 (conjugating), and E3 (ligating) enzymes that tag substrate proteins with ubiquitin.[1][2] This polyubiquitin chain acts as a molecular signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides.[5]
A PROTAC molecule acts as a molecular bridge, bringing a specific POI and an E3 ligase into close proximity.[4][8] This induced proximity facilitates the formation of a key ternary complex (POI-PROTAC-E3 ligase), which is the critical step for initiating protein degradation.[1][9] Within this complex, the E3 ligase efficiently transfers ubiquitin to accessible lysine residues on the surface of the POI.[10] Once polyubiquitinated, the POI is recognized and degraded by the proteasome. The PROTAC molecule is then released and can participate in another degradation cycle, giving it a catalytic mode of action.[2][8][11]
The PROTAC Construct: Warhead, Linker, E3 Ligase Binder
A PROTAC is a heterobifunctional molecule composed of three distinct chemical modules:[4]
-
Warhead: A ligand that specifically binds to the target Protein of Interest (POI).
-
E3 Ligase Ligand: A molecule that recruits a specific E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1]
-
Linker: A chemical tether that connects the warhead and the E3 ligase ligand. The linker is not merely a spacer; its length, composition, and attachment points ("exit vectors") are critical for optimizing the formation and stability of the ternary complex and influencing the PROTAC's overall physicochemical properties.[12]
The Importance of Ternary Complex Formation
The formation of a stable and productive ternary complex is the cornerstone of PROTAC efficacy.[9][13][14] While strong binary affinities of the warhead and E3 ligand to their respective proteins are important, the ultimate degradation potency is often dictated by the stability and conformation of the ternary complex.[15] Favorable protein-protein interactions between the POI and the E3 ligase within the complex can lead to positive cooperativity, significantly enhancing the complex's stability and leading to more efficient ubiquitination and degradation.[16]
The this compound Moiety: A Novel Component for PROTAC Design
We propose the use of This compound as a novel and strategic building block in PROTAC design. The introduction of fluorine into drug candidates is a well-established medicinal chemistry strategy to enhance pharmacokinetic and physicochemical properties.[7]
Physicochemical Advantages of the Difluorocyclohexyl Group
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by enzymes like Cytochrome P450s.[6][17] Incorporating the 4,4-difluoro motif can block metabolically labile sites, potentially increasing the half-life and bioavailability of the PROTAC.[7][18]
-
Conformational Rigidity: The cyclohexyl ring provides a more rigid and defined three-dimensional structure compared to flexible alkyl or PEG linkers. This rigidity can help pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.
-
Modulated Lipophilicity: Fluorine is highly electronegative but small, allowing it to increase lipophilicity without a significant increase in steric bulk.[7] This can be fine-tuned to improve properties like membrane permeability.[19] The gem-difluoro group acts as a bioisostere for a carbonyl or gem-dimethyl group, offering unique electronic properties.
Proposed Applications in PROTAC Architecture
The this compound scaffold can be leveraged in two primary ways:
-
As a Rigid Linker Element: The acetic acid functional group provides a convenient handle for conjugation to either the warhead or the E3 ligase ligand via standard amide bond formation. The difluorocyclohexyl group would then form a core part of the linker, providing the aforementioned benefits of stability and rigidity.
-
As Part of a Novel Warhead: For certain targets, the difluorocyclohexyl moiety itself could be part of the pharmacophore that binds the POI, with the acetic acid group serving as the exit vector for linker attachment.
Workflow for Developing a Novel PROTAC
The development of a potent and selective PROTAC is a multi-step process that requires iterative design and rigorous experimental validation. The workflow presented below outlines the critical stages from initial concept to cellular characterization.
Protocol: Design and Synthesis Strategy
This section provides a generalized approach. Specific reaction conditions must be optimized based on the precise chemistry of the selected warhead and E3 ligase ligand.
-
Selection of POI and E3 Ligase: Choose a POI and a validated warhead. Select an E3 ligase (e.g., CRBN or VHL) and its corresponding ligand (e.g., pomalidomide or a VHL ligand).
-
Linker Attachment Strategy: Identify suitable "exit vectors" on both the warhead and the E3 ligase ligand that can be modified for linker attachment without disrupting binding.
-
Synthesis of Functionalized DFCHA: Synthesize an amide-coupling-ready derivative of this compound (DFCHA). This typically involves activating the carboxylic acid (e.g., as an NHS ester or using coupling reagents like HATU).
-
Sequential or Convergent Synthesis:
-
Sequential: Couple the activated DFCHA-linker moiety to the warhead first, purify the intermediate, and then couple the product to the E3 ligase ligand.
-
Convergent: Separately functionalize the warhead and E3 ligase ligand with complementary reactive groups (e.g., an azide and an alkyne for "click chemistry").[12] Then, synthesize a difunctionalized DFCHA-linker and perform a final click reaction to assemble the PROTAC.
-
-
Purification and Quality Control: Purify the final PROTAC compound using reverse-phase HPLC. Confirm identity and purity (>95%) via LC-MS and NMR spectroscopy.
Protocol: In Vitro Biochemical and Biophysical Assays
These assays are critical for confirming the PROTAC's mechanism of action before moving into cell-based experiments.[20]
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay ideal for quantifying ternary complex formation.[21][22][23]
-
Objective: To measure the PROTAC-dependent proximity of the POI and the E3 ligase.
-
Principle: The POI and E3 ligase are labeled with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2 or a fluorescent protein), respectively. When the PROTAC brings them together, energy transfer occurs, generating a specific fluorescent signal.
-
Materials:
-
Tagged POI (e.g., His-tagged) and E3 Ligase Complex (e.g., GST-tagged).
-
Anti-tag antibodies conjugated to FRET pairs (e.g., Anti-His-Tb and Anti-GST-d2).
-
Assay Buffer (e.g., PBS, 0.01% BSA, 0.05% Tween-20).
-
Test PROTAC and control compounds.
-
384-well low-volume plates.
-
TR-FRET-capable plate reader.
-
-
Step-by-Step Protocol:
-
Prepare serial dilutions of the PROTAC compound in assay buffer.
-
In a 384-well plate, add the POI and the E3 ligase complex at pre-optimized concentrations.
-
Add the PROTAC dilutions to the wells. Include "no PROTAC" and "no protein" controls.
-
Add the FRET-labeled antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes), protected from light.[24]
-
Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor/Donor) and plot against PROTAC concentration. The resulting bell-shaped "hook effect" curve is characteristic of PROTACs, where at very high concentrations, binary complexes dominate and reduce the ternary complex signal.[16][25]
-
| Table 1: Example TR-FRET Data for Ternary Complex Formation | |||
| PROTAC Compound | Target POI | E3 Ligase | EC50 (nM) |
| DFCHA-PROTAC-1 | BRD4 | Cereblon | 25 |
| DFCHA-PROTAC-2 | BTK | VHL | 40 |
| Reference PROTAC | BRD4 | Cereblon | 35 |
In Vitro Ubiquitination Assay
This assay directly confirms that the ternary complex is functional and leads to the ubiquitination of the POI.[10][26]
-
Objective: To detect the PROTAC-dependent polyubiquitination of the POI.
-
Principle: A reconstituted ubiquitination reaction is performed, and the ubiquitination of the POI is detected, often by Western blot.
-
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), and E3 ligase complex.[27]
-
Recombinant POI.
-
Biotinylated-Ubiquitin.
-
ATP and Magnesium.
-
Ubiquitination reaction buffer.
-
Test PROTAC.
-
-
Step-by-Step Protocol:
-
Set up reactions in microcentrifuge tubes containing buffer, E1, E2, E3, POI, Biotin-Ubiquitin, ATP, and MgCl2.
-
Add the PROTAC at various concentrations. Include a "no PROTAC" negative control.
-
Initiate the reaction by adding the E1 enzyme and incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with Streptavidin-HRP (to detect biotinylated ubiquitin).
-
Develop the blot using a chemiluminescent substrate. A high-molecular-weight smear or ladder above the band for the unmodified POI indicates successful polyubiquitination.[28]
-
Protocol: Cell-Based Assays for PROTAC Evaluation
Cellular assays are essential to confirm that the PROTAC is cell-permeable and effectively degrades the target protein in a biological context.
Target Protein Degradation Assay (Western Blot)
Western blotting is the gold-standard method for quantifying the reduction in target protein levels.[29]
-
Objective: To determine the dose-dependent degradation of the POI and calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[30]
-
Materials:
-
Appropriate cell line expressing the POI.
-
Cell culture medium and reagents.
-
Test PROTAC and DMSO vehicle control.
-
Lysis buffer (e.g., RIPA buffer) with protease/phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-Actin).
-
HRP-conjugated secondary antibody.
-
-
Step-by-Step Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a DMSO vehicle control.[31]
-
Wash cells with ice-cold PBS and lyse them directly in the wells.[30]
-
Harvest the lysates and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Perform Western blotting as described previously, using a primary antibody specific to the POI.
-
Re-probe the membrane with an antibody for a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control for each sample.
-
Calculate the percent degradation relative to the DMSO control and plot against the log of PROTAC concentration.
-
Fit the data to a non-linear regression curve (four-parameter variable slope) to determine the DC50 and Dmax values.[30]
-
| Table 2: Example Cellular Degradation Data | ||||
| PROTAC Compound | Cell Line | Timepoint (h) | DC50 (nM) | Dmax (%) |
| DFCHA-PROTAC-1 | MV4-11 | 24 | 8.5 | >95% |
| DFCHA-PROTAC-2 | TMD8 | 18 | 15.2 | >90% |
| Reference PROTAC | MV4-11 | 24 | 12.0 | ~90% |
Cell Viability Assay
It is crucial to assess whether the observed cellular phenotype is due to targeted degradation of the POI or general cytotoxicity.
-
Objective: To measure the effect of the PROTAC on cell proliferation and viability.
-
Principle: Use a metabolic assay (e.g., CCK-8, MTT, or CellTiter-Glo) where the conversion of a substrate into a colored or luminescent product is proportional to the number of viable cells.
-
Step-by-Step Protocol:
-
Seed cells in 96-well plates.
-
Treat with the same serial dilution of PROTAC used for the degradation assay.
-
Incubate for an extended period (e.g., 72 hours).
-
Add the viability reagent according to the manufacturer's instructions.
-
Read the absorbance or luminescence on a plate reader.
-
Calculate the percent viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
-
Data Interpretation and Visualization
A successful PROTAC should induce the formation of a ternary complex, lead to target ubiquitination, and cause potent, specific degradation of the target protein in cells, ultimately resulting in a desired biological outcome.
Conclusion
The strategic incorporation of a This compound moiety offers a promising avenue for the development of next-generation PROTACs with enhanced properties. The inherent metabolic stability and conformational rigidity of this scaffold can be rationally exploited to improve pharmacokinetic profiles and optimize ternary complex formation. By following the systematic, multi-faceted validation workflow detailed in this guide—spanning biochemical, biophysical, and cellular assays—researchers can effectively design, synthesize, and characterize novel and potent targeted protein degraders, accelerating their path from concept to clinic.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. Introduction to PROTAC Technology and Design Services | Blog [aurigeneservices.com]
- 4. Degrader Design and Synthesis | PROTAC Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. tandfonline.com [tandfonline.com]
- 8. portlandpress.com [portlandpress.com]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. lifesensors.com [lifesensors.com]
- 11. researchgate.net [researchgate.net]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 14. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 15. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 25. en.ice-biosci.com [en.ice-biosci.com]
- 26. lifesensors.com [lifesensors.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
CPT-1 enzyme inhibition assay with 2-(4,4-Difluorocyclohexyl)acetic acid
An In-Depth Guide to the Carnitine Palmitoyltransferase-1 (CPT-1) Enzyme Inhibition Assay: Featuring 2-(4,4-Difluorocyclohexyl)acetic acid as a Novel Investigational Compound
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and performing a robust Carnitine Palmitoyltransferase-1 (CPT-1) enzyme inhibition assay. While this guide is broadly applicable for screening and characterizing novel CPT-1 inhibitors, it will use the investigational compound, this compound, as a working example to illustrate the process of evaluating a new chemical entity.
Introduction: CPT-1, The Gatekeeper of Fatty Acid Oxidation
Carnitine Palmitoyltransferase-1 (CPT-1) is a critical mitochondrial enzyme that functions as the rate-limiting gatekeeper for long-chain fatty acid oxidation (FAO).[1][2][3][4][5] It is located on the outer mitochondrial membrane and catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines, enabling their transport into the mitochondrial matrix for β-oxidation and subsequent energy production.[6][7][8][9]
This enzymatic system includes three main isoforms with distinct tissue distributions and regulatory sensitivities:
-
CPT-1A: Predominantly expressed in the liver, kidney, and pancreas.[1][4]
-
CPT-1B: Found primarily in tissues with high oxidative demand, such as skeletal and cardiac muscle.[4][10]
-
CPT-1C: Mainly expressed in neurons, particularly in the hypothalamus.[3][4]
The activity of CPT-1 is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis.[7][11][12] This regulation prevents a futile cycle where newly synthesized fatty acids are immediately oxidized.[4] Given its central role in metabolism, dysregulation of CPT-1 activity is implicated in numerous pathologies, including metabolic syndrome, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and various cancers.[1][6][13] Consequently, CPT-1 has emerged as a compelling therapeutic target for drug development.[2][5][9]
The following sections detail the principles and a specific protocol for assessing the inhibitory potential of novel compounds, such as this compound, against CPT-1.
The CPT-1 Catalytic Pathway and Inhibition
The CPT system is essential for transporting long-chain fatty acids across the impermeable inner mitochondrial membrane. The process, often called the "carnitine shuttle," involves a coordinated sequence of events. CPT-1's role is the initial, rate-controlling step. Inhibition of this enzyme effectively shuts down the primary pathway for long-chain fatty acid oxidation.
Caption: The Carnitine Shuttle Pathway for Fatty Acid Oxidation.
Principles of CPT-1 Activity Measurement
Several methods exist to quantify CPT-1 activity. Historically, radioactive assays were the gold standard. However, due to safety, cost, and disposal concerns, non-radioactive methods have become prevalent.[14][15]
-
Radioactive Assays: These assays typically use a radiolabeled substrate, such as L-[³H]-carnitine. The enzymatic reaction produces radiolabeled acylcarnitine, which is then separated from the unreacted substrate and quantified using scintillation counting.[16] While sensitive, this method requires specialized facilities and handling of hazardous materials.[14][17]
-
Spectrophotometric (DTNB) Assay: A widely used non-radioactive method relies on the detection of Coenzyme A (CoA or CoA-SH) released during the CPT-1-catalyzed reaction.[18] The released CoA-SH has a free sulfhydryl group that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid), also known as DTNB or Ellman's reagent.[19] This reaction produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[20][21][22] The rate of TNB formation is directly proportional to the CPT-1 enzyme activity. This method is robust, amenable to high-throughput screening in a 96-well plate format, and avoids radioactivity.[18][23]
-
Indirect Cellular Respiration Assays: For cell-based studies, instruments like the Seahorse XF Analyzer can indirectly measure CPT-1 activity by quantifying the oxygen consumption rate (OCR) fueled by long-chain fatty acids.[24] By providing specific substrates and inhibitors, one can dissect the contribution of FAO to total cellular respiration.[24][25]
This guide will focus on the spectrophotometric DTNB assay due to its accessibility, safety, and scalability.
Detailed Protocol: Spectrophotometric CPT-1 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of an investigational compound, such as this compound, on CPT-1 activity from isolated mitochondria.
Critical Materials and Reagents
| Reagent/Material | Supplier (Example) | Purpose |
| This compound | Custom Synthesis | Test Inhibitor |
| Etomoxir | Selleck Chemicals | Positive Control Inhibitor[26] |
| Palmitoyl-CoA | Sigma-Aldrich | CPT-1 Substrate |
| L-Carnitine | Sigma-Aldrich | CPT-1 Substrate |
| DTNB (Ellman's Reagent) | Thermo Fisher | Colorimetric Reagent[19] |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | Sequesters free fatty acids |
| HEPES, KCl, MgCl₂, ATP, K₂HPO₄ | Sigma-Aldrich | Buffer components |
| Isolated Mitochondria | See Appendix 9.1 | Source of CPT-1 Enzyme |
| 96-well clear, flat-bottom plates | Corning | Assay Plate |
| Spectrophotometric Plate Reader | Molecular Devices | Absorbance Measurement |
Reagent Preparation
-
Assay Buffer (1X): 116 mM KCl, 25 mM HEPES, 2.5 mM K₂HPO₄, 1.2 mM MgCl₂, 2.5 mM ATP. Adjust to pH 7.4. Store at 4°C.
-
Palmitoyl-CoA Stock (10 mM): Dissolve in sterile water. Aliquot and store at -80°C.
-
L-Carnitine Stock (100 mM): Dissolve in sterile water. Aliquot and store at -20°C.
-
DTNB Stock (100 mM): Dissolve in DMSO. Aliquot and store at -20°C, protected from light.
-
Test Inhibitor Stock (e.g., 100 mM): Dissolve this compound in 100% DMSO.
-
Etomoxir Stock (10 mM): Dissolve in sterile water or DMSO. Aliquot and store at -20°C.[26]
Experimental Workflow Diagram
Caption: Workflow for the Spectrophotometric CPT-1 Inhibition Assay.
Step-by-Step Assay Protocol
This protocol is for a single well. Scale as needed for all controls and inhibitor concentrations.
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in DMSO, followed by a final dilution in Assay Buffer to achieve the desired test concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Set Up Assay Plate: To each well of a 96-well plate, add the following components in order:
-
150 µL of Assay Buffer
-
10 µL of 10 mg/mL fatty acid-free BSA
-
10 µL of Test Inhibitor dilution (or DMSO vehicle for 0% inhibition control, or Etomoxir for positive control).
-
10 µL of 1 mM DTNB (diluted from stock in Assay Buffer).
-
-
Add Enzyme: Add 10 µL of the mitochondrial suspension (e.g., 0.5 mg/mL protein concentration). Mix gently by pipetting.
-
Pre-incubation: Incubate the plate for 5 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Add Substrates:
-
Add 5 µL of 10 mM L-Carnitine.
-
Place the plate in the spectrophotometer pre-warmed to 37°C.
-
-
Initiate Reaction: Start the kinetic read and immediately add 5 µL of 1 mM Palmitoyl-CoA to initiate the reaction. The final volume should be 200 µL.
-
Data Acquisition: Measure the absorbance at 412 nm every 30 seconds for 5-10 minutes.
Controls for a Self-Validating System
To ensure the integrity of the results, the following controls are essential:
-
No-Inhibitor Control (100% Activity): Contains all reagents, with DMSO vehicle instead of the inhibitor. This defines the maximum enzyme activity.
-
Positive Control: A known CPT-1 inhibitor, such as Etomoxir, should be run to confirm assay sensitivity and performance.[27][28]
-
No-Enzyme Control (Blank): Contains all reagents except the mitochondrial suspension to measure background signal.
-
No-Substrate Control: Omit either L-Carnitine or Palmitoyl-CoA to ensure the observed activity is substrate-dependent.
Data Analysis and Interpretation
Calculating Enzyme Activity
-
Plot absorbance (412 nm) versus time for each well.
-
Determine the initial linear rate of the reaction (V₀), expressed as the change in absorbance per minute (ΔAbs/min).
-
Subtract the rate of the No-Enzyme Control (blank) from all other rates.
Calculating Percent Inhibition
For each concentration of this compound, calculate the percent inhibition using the following formula:
% Inhibition = [ 1 - ( (Rate with Inhibitor) / (Rate of No-Inhibitor Control) ) ] * 100
Determining the IC50 Value
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition of CPT-1 activity.
Data Presentation
Summarize the results in a clear, tabular format.
| [Inhibitor] (µM) | Log [Inhibitor] | Avg. Rate (ΔAbs/min) | % Inhibition |
| 0 (Vehicle) | - | 0.050 | 0% |
| 0.1 | -1.0 | 0.048 | 4% |
| 1 | 0.0 | 0.041 | 18% |
| 10 | 1.0 | 0.026 | 48% |
| 100 | 2.0 | 0.008 | 84% |
| 1000 | 3.0 | 0.002 | 96% |
| IC50 (µM) | ~10.5 |
Note: Data shown are for illustrative purposes only.
Trustworthiness and Validation: Beyond the IC50
Obtaining an IC50 value is a critical first step, but a thorough characterization requires further validation.[29][30][31]
-
Mechanism of Inhibition: Further kinetic studies are necessary to determine if the inhibition is competitive, non-competitive, or uncompetitive.[32][33] This involves running the assay with varying concentrations of both the inhibitor and one of the substrates (e.g., L-Carnitine).
-
Specificity and Off-Target Effects: It is crucial to assess the specificity of the inhibitor. The well-known CPT-1 inhibitor Etomoxir, for example, has been shown to have off-target effects at higher concentrations, including inhibition of the mitochondrial complex I.[25][34] Novel inhibitors should be tested against other related enzymes (e.g., CPT-2, acyl-CoA synthetases) and in cell-based assays to confirm their on-target activity.[25]
-
Isoform Selectivity: The assay can be adapted to determine if this compound has selectivity for different CPT-1 isoforms (A, B, or C) by using mitochondria isolated from different tissues (e.g., liver for CPT-1A, heart for CPT-1B) or recombinant enzymes.
Conclusion
This application note provides a detailed, scientifically grounded framework for performing a CPT-1 enzyme inhibition assay. By employing the robust and non-radioactive spectrophotometric method described, researchers can effectively screen and characterize novel inhibitors like this compound. Adherence to the principles of including proper controls, rigorous data analysis, and subsequent validation studies will ensure the generation of trustworthy and high-quality data, paving the way for further investigation in drug development programs targeting metabolic pathways.
References
- 1. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 2. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gosset.ai [gosset.ai]
- 4. grokipedia.com [grokipedia.com]
- 5. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role and therapeutic implication of CPTs in fatty acid oxidation and cancers progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 8. What are CPT1 activators and how do they work? [synapse.patsnap.com]
- 9. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Malonyl CoA, long chain fatty acyl CoA and insulin resistance in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCI - Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle [jci.org]
- 13. What are CPT1A inhibitors and how do they work? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. Imaging-based, non-radioactive measurements of natural killer cell activity provides comparable results as classic chromium release assays but with fewer cells and less labor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A radioactive assay for the physiological activity of the tryptophan synthetase alpha subunit in crude extracts of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. Spectrophotometric determination of captopril with DTNB reagent in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. bmrservice.com [bmrservice.com]
- 24. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Testing the Specificity of Compounds Designed to Inhibit CPT1A in T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. selleckchem.com [selleckchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Enzyme inhibitory assay: Significance and symbolism [wisdomlib.org]
- 30. Activity Measurement of Inhibitors in Ligand-Based Design [creative-enzymes.com]
- 31. researchgate.net [researchgate.net]
- 32. bellbrooklabs.com [bellbrooklabs.com]
- 33. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
Cell-based assays for 2-(4,4-Difluorocyclohexyl)acetic acid activity
Application Notes & Protocols
Topic: Cell-based Assays for Characterizing the Biological Activity of 2-(4,4-Difluorocyclohexyl)acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic, fluorinated carboxylic acid.[1][2][3] While public data on its specific biological targets is sparse, its structural resemblance to endogenous fatty acids and its use as a synthetic intermediate for molecules targeting metabolic pathways suggest a potential role in modulating cellular lipid metabolism and energy homeostasis.[4] The inclusion of a geminal difluoro group on the cyclohexyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and alter pharmacokinetic properties by blocking potential sites of oxidation.
This guide, developed from a senior application scientist's perspective, provides a strategic framework and detailed protocols for characterizing the cellular activities of this compound. We will move beyond simple procedural lists to explain the scientific rationale behind the choice of assays, controls, and experimental design. The goal is to equip researchers with a robust, self-validating workflow to investigate the compound's effects on key cellular processes, particularly fatty acid metabolism and mitochondrial function.
Part 1: Foundational Assays - Determining a Bioactive Concentration Range
Before investigating specific functional effects, it is critical to establish the concentration range over which this compound affects cell viability. This ensures that subsequent functional assays are performed at non-cytotoxic concentrations, allowing for the interpretation of specific biological effects rather than non-specific toxicity.
Protocol 1.1: Cell Viability Assessment using a Resazurin-based Assay
Principle: Resazurin (a blue, non-fluorescent dye) is reduced to the highly fluorescent, pink-colored resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells. This assay provides a rapid and sensitive measure of overall cell health.
Materials:
-
Selected cell line (e.g., HepG2 for liver metabolism, C2C12 for muscle, 3T3-L1 for adipocytes)
-
Complete culture medium
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)
-
96-well clear-bottom black plates
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for HepG2) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 1 mM). Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).
-
Cell Treatment: Remove the seeding medium from the cells and add 100 µL of the 2X compound dilutions. Treat for a relevant time period (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure fluorescence using a plate reader.
-
Data Analysis: Subtract the fluorescence of a "no-cell" blank from all readings. Normalize the data to the vehicle control (set to 100% viability). Plot the results as percent viability versus compound concentration and calculate the CC₅₀ (50% cytotoxic concentration) using non-linear regression.
| Parameter | Recommended Value |
| Cell Line | HepG2, C2C12, 3T3-L1 |
| Seeding Density | 5,000-10,000 cells/well |
| Compound Concentration | 0.1 µM - 1 mM |
| Incubation Time | 24 - 72 hours |
| Vehicle Control | DMSO (≤0.5%) |
Part 2: Functional Assays - Investigating Effects on Lipid Metabolism
Based on its structure as a fatty acid analog, a primary hypothesis is that this compound influences lipid metabolism. This can be explored by examining its impact on intracellular lipid accumulation and the key metabolic pathway of fatty acid oxidation (FAO).
Workflow for Lipid Metabolism Analysis
Caption: Workflow for investigating the compound's effect on lipid metabolism.
Protocol 2.1: Intracellular Lipid Accumulation Assay
Principle: This assay quantifies changes in neutral lipid stores within cells. It can be used to determine if the compound has hypolipidemic (lipid-lowering) or lipogenic (lipid-accumulating) effects. This protocol is particularly relevant for hepatocytes (HepG2) or adipocytes (3T3-L1).[5]
Materials:
-
HepG2 or differentiated 3T3-L1 cells
-
Fatty acid solution (e.g., 2:1 oleate:palmitate complexed to BSA) to induce lipid loading[5]
-
Nile Red or AdipoRed™ Assay Reagent
-
Hoechst 33342 solution (for nuclear staining and cell number normalization)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
High-content imaging system or fluorescence plate reader
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well imaging plate. After 24 hours, treat cells with non-toxic concentrations of this compound in the presence or absence of a fatty acid cocktail for 24 hours to induce steatosis.
-
Fixation and Staining:
-
Gently wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Add a solution containing Nile Red (for lipid droplets) and Hoechst 33342 (for nuclei) and incubate for 15 minutes.
-
-
Imaging and Analysis:
-
Wash cells with PBS.
-
Acquire images using a high-content imager in the appropriate channels (e.g., DAPI for Hoechst, FITC/TRITC for Nile Red).
-
Quantify the total lipid droplet fluorescence intensity per cell (normalized to the number of nuclei).
-
-
Controls: Include a positive control for lipid reduction (e.g., Fenofibrate) and a vehicle control.
Protocol 2.2: Fatty Acid Oxidation (FAO) Assay
Principle: FAO is a critical mitochondrial process that breaks down fatty acids to produce acetyl-CoA, which then enters the Krebs cycle to generate ATP.[6] A common method to assess FAO is to measure the rate of oxygen consumption (OCR) in cells provided with an exogenous long-chain fatty acid. An increase in OCR upon fatty acid addition is indicative of FAO.
Materials:
-
Seahorse XF Analyzer (or similar respirometry system)
-
Seahorse XF Cell Culture Microplates
-
XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate
-
Substrate: Etomoxir (inhibitor of CPT1, a key FAO enzyme), BSA (control), or an oleate-BSA conjugate.[7]
-
Stressors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I/III inhibitors).
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF plate and incubate overnight.
-
Assay Preparation: The day of the assay, replace the culture medium with XF Base Medium and incubate in a non-CO₂ incubator for 1 hour.
-
Instrument Setup: Load the sensor cartridge with the compounds for injection:
-
Port A: Oleate-BSA conjugate (or BSA control)
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
Run Assay: Place the cell plate in the Seahorse XF Analyzer and run the assay. The instrument will measure OCR in real-time before and after each injection.
-
Data Analysis: Calculate the FAO-dependent respiration. This is the difference in OCR after oleate-BSA injection compared to the BSA control, which can be confirmed by its sensitivity to the inhibitor Etomoxir in a separate experiment.
Part 3: Advanced Assays - Probing Mitochondrial Health
Since FAO is a mitochondrial process, any modulation by this compound could be linked to broader effects on mitochondrial function.[8]
Mitochondrial Health Assessment Pathway
Caption: A tiered approach to assessing mitochondrial health.
Protocol 3.1: Mitochondrial Membrane Potential Assay
Principle: The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is essential for ATP production.[8] The dye JC-1 exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that fluoresce red. In unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[8]
Materials:
-
Cells seeded in a 96-well clear-bottom black plate
-
JC-1 Dye solution
-
FCCP or CCCP (protonophore, positive control for depolarization)
-
Fluorescence microscope or plate reader with dual detection capabilities (green/red channels)
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time. Include vehicle and positive (FCCP) controls.
-
JC-1 Staining: Remove the treatment medium and add medium containing JC-1 dye. Incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash cells with PBS or culture medium.
-
Fluorescence Measurement: Measure the fluorescence intensity at ~590 nm (red J-aggregates) and ~529 nm (green monomers).
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 3.2: Cellular ATP Quantification
Principle: Since mitochondria are the primary site of ATP synthesis, a change in mitochondrial function often correlates with a change in total cellular ATP levels.[9] Bioluminescence-based assays utilize the luciferase enzyme, which produces light in an ATP-dependent reaction. The light output is directly proportional to the ATP concentration.
Materials:
-
Cells cultured in a 96-well opaque white plate
-
ATP assay kit (e.g., Promega CellTiter-Glo®)
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with the compound as in previous assays.
-
Assay Reagent Addition: Equilibrate the plate and the ATP assay reagent to room temperature. Add the reagent directly to the wells, which lyses the cells and provides the luciferase/luciferin substrate.
-
Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Correlate the luminescent signal to ATP concentration using an ATP standard curve. Normalize data to the vehicle control.
| Assay | Key Parameter Measured | Principle | Positive Control |
| Mito. Membrane Potential | ΔΨm (Red/Green Ratio) | JC-1 Dye Aggregation | FCCP/CCCP |
| Cellular ATP | Luminescence | Luciferase-Luciferin Reaction | Oligomycin (depletion) |
| Fatty Acid Oxidation | Oxygen Consumption Rate (OCR) | Extracellular Flux Analysis | Etomoxir (inhibition) |
| Lipid Accumulation | Fluorescence Intensity | Nile Red Staining of Neutral Lipids | Fenofibrate (reduction) |
Conclusion and Interpretation
The data generated from this comprehensive suite of assays will provide a detailed cellular phenotype for this compound. By integrating results from viability, lipid metabolism, and mitochondrial function assays, a cohesive picture of the compound's mechanism of action can be formed. For instance, an increase in fatty acid oxidation coupled with a reduction in lipid accumulation would suggest the compound acts as a metabolic modulator, potentially through pathways involving PPARs or AMPK. Conversely, a decrease in mitochondrial membrane potential and ATP levels at sub-toxic concentrations would point towards mitochondrial dysfunction as a primary effect. This structured, evidence-based approach ensures a scientifically rigorous characterization of novel chemical entities.
References
- 1. This compound | C8H12F2O2 | CID 53420743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 915030-40-9 | this compound - Synblock [synblock.com]
- 3. PubChemLite - this compound (C8H12F2O2) [pubchemlite.lcsb.uni.lu]
- 4. This compound [myskinrecipes.com]
- 5. A Cell-Based Assay to Investigate Hypolipidemic Effects of Nonalcoholic Fatty Liver Disease Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid Oxidation and its Metabolites Assay - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Mitochondria Function Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. signosisinc.com [signosisinc.com]
Application Note & Protocol: A Validated LC-MS/MS Method for the Sensitive Quantification of 2-(4,4-Difluorocyclohexyl)acetic acid in Human Plasma
Abstract
This document details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 2-(4,4-Difluorocyclohexyl)acetic acid in human plasma. The protocol encompasses a straightforward protein precipitation extraction procedure, rapid chromatographic separation, and sensitive detection using a triple quadrupole mass spectrometer. This method has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4][5] It is intended for use in preclinical and clinical studies requiring pharmacokinetic assessments of this compound.
Introduction
This compound is a small molecule carboxylic acid of interest in pharmaceutical development. Accurate quantification of this analyte in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the gold standard for bioanalysis due to its high selectivity, sensitivity, and speed.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to implement a reliable method for quantifying this compound in plasma.
The chemical structure and properties of this compound are presented in Table 1. Its acidic nature and moderate lipophilicity guide the selection of appropriate extraction and chromatographic techniques.
Table 1: Analyte Properties - this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂F₂O₂ | PubChem[7] |
| Molecular Weight | 178.18 g/mol | PubChem[7] |
| IUPAC Name | This compound | PubChem[7] |
Method Overview
The bioanalytical workflow is designed for efficiency and robustness, ensuring high sample throughput while maintaining data integrity. The major steps include sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: High-level workflow for the quantification of this compound in plasma.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
This compound-d2 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) working solutions. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate CC and QC working solutions to achieve the desired concentration range. The final concentration of the organic solvent from the spiking solution should not exceed 5% of the total plasma volume.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[8][9][10][11] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules, like the target analyte, in solution.[9][12]
-
Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile). The 4:1 ratio of acetonitrile to plasma ensures efficient protein precipitation.[8]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[8]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vial for LC-MS/MS analysis.
Caption: Detailed protein precipitation workflow.
LC-MS/MS Method
A reversed-phase C18 column is selected for its ability to retain and separate non-polar to moderately polar compounds. The use of a gradient elution with an acidic mobile phase (formic acid) is crucial for carboxylic acids. It ensures the analyte is in its neutral, protonated form, leading to better retention and peak shape.[13][14]
Table 2: UPLC Parameters
| Parameter | Setting |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 2.5 min, hold for 0.5 min, return to initial conditions |
| Total Run Time | 4.0 min |
Electrospray ionization (ESI) in negative ion mode is the preferred ionization technique for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions. Detection is performed in Multiple Reaction Monitoring (MRM) mode for its superior selectivity and sensitivity.
Table 3: Mass Spectrometer Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | To be determined empirically |
| Analyte (C₈H₁₂F₂O₂) | Q1: 177.1 > Q3: Product Ion (Collision Energy: X eV) |
| Internal Standard | Q1: Precursor Ion > Q3: Product Ion (Collision Energy: Y eV) |
Note: MRM transitions and collision energies must be optimized by infusing the analyte and internal standard solutions directly into the mass spectrometer.
Method Validation
The method should be validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry" and/or the EMA's "Guideline on bioanalytical method validation".[1][2][4][5][15][16] Key validation parameters are summarized below.
Table 4: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | Demonstrate no significant interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve | Define the relationship between concentration and instrument response. | At least 6 non-zero standards, correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the nominal concentration and the degree of scatter. | Intra- and inter-day precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ) for QC samples. |
| Recovery | Assess the efficiency of the extraction process. | Consistent, precise, and reproducible. |
| Matrix Effect | Evaluate the suppression or enhancement of ionization by co-eluting matrix components. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Ensure the analyte is stable under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration at each stability condition should be within ±15% of the nominal concentration. |
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and robust protocol for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high throughput, and the optimized chromatographic and mass spectrometric conditions ensure reliable data quality. This method is fit for purpose and ready for implementation in regulated bioanalytical laboratories supporting drug development programs.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. onlinepharmacytech.info [onlinepharmacytech.info]
- 7. This compound | C8H12F2O2 | CID 53420743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. a protein precipitation extraction method [protocols.io]
- 10. Technical Tip: Protein Precipitation [phenomenex.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. hhs.gov [hhs.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Defluorination in 2-(4,4-Difluorocyclohexyl)acetic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(4,4-difluorocyclohexyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions to address the critical challenge of defluorination during your synthetic routes. Our goal is to provide you with the expertise and validated protocols necessary to ensure the integrity of the crucial gem-difluorocyclohexyl moiety in your target molecule.
Introduction: The Challenge of Retaining the Gem-Difluoro Moiety
The 4,4-difluorocyclohexyl group is a valuable structural motif in medicinal chemistry, known for its ability to modulate physicochemical properties such as metabolic stability and lipophilicity.[1] A notable example of its successful application is in the HIV-1 entry inhibitor, Maraviroc, where this group is essential for its potent antiviral activity.[1] However, the synthesis of molecules containing this moiety, such as this compound, is often plagued by unintended defluorination. This side reaction not only reduces yield but also introduces impurities that can be difficult to separate, complicating downstream applications.
This guide provides a systematic approach to diagnosing and resolving defluorination issues, drawing from established chemical principles and field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of defluorination during the synthesis of this compound?
A1: Defluorination in gem-difluoroalkanes can be triggered by several factors, often related to the reaction conditions or the presence of certain reagents. The primary causes include:
-
Strongly Basic Conditions: The presence of strong bases can promote elimination reactions, leading to the loss of hydrogen fluoride (HF) and the formation of a fluoroalkene intermediate.
-
Nucleophilic Attack: Potent nucleophiles can directly displace a fluoride ion, particularly if the carbon atom is activated.
-
Lewis Acid Catalysis: Some Lewis acids can coordinate to the fluorine atoms, weakening the C-F bond and making it more susceptible to cleavage.
-
Reductive Conditions: Certain reductive pathways can lead to hydrodefluorination.
-
Elevated Temperatures: High reaction temperatures can provide the necessary activation energy for elimination or other decomposition pathways.
Q2: I am observing a significant amount of a monofluoro-alkene byproduct. What is the likely mechanism and how can I prevent it?
A2: The formation of a monofluoro-alkene is a strong indicator of an elimination reaction. This typically proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) or E2 (Elimination, Bimolecular) mechanism, especially if a strong base is present. The base abstracts a proton from a carbon adjacent to the CF2 group, forming a carbanion. Subsequent elimination of a fluoride ion results in the alkene.
To prevent this:
-
Use a Weaker Base: If a base is required, consider switching to a milder, non-nucleophilic base such as potassium carbonate or a hindered amine like diisopropylethylamine (DIPEA).
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the rate of elimination.
-
Modify the Substrate: If possible, modifying the substrate to remove acidic protons adjacent to the difluorinated carbon can prevent the initial deprotonation step.
Q3: Can my choice of solvent influence the extent of defluorination?
A3: Absolutely. The solvent plays a crucial role in stabilizing or destabilizing intermediates and reagents that can lead to defluorination.
-
Aprotic Polar Solvents: Solvents like DMF and DMSO can enhance the nucleophilicity of fluoride ions, which could potentially participate in side reactions if not carefully controlled in certain contexts (e.g., SNAr fluorination).[2]
-
Protic Solvents: Protic solvents can potentially participate in solvolysis reactions or stabilize ionic intermediates that may lead to defluorination.
-
Non-polar Aprotic Solvents: Solvents like toluene or hexane are generally less likely to promote ionic side reactions. Acetonitrile is often a good choice for fluorination reactions.[2]
Troubleshooting Guide: A Systematic Approach to Eliminating Defluorination
This guide provides a structured approach to identifying and solving defluorination issues encountered during the synthesis of this compound.
Problem 1: Defluorination during the introduction of the gem-difluoro group.
The most common method for creating the 4,4-difluorocyclohexyl moiety is through the deoxofluorination of a corresponding ketone precursor (4-oxocyclohexyl)acetic acid derivative.
Potential Causes & Solutions:
-
Harsh Deoxofluorination Reagents: Reagents like sulfur tetrafluoride (SF4) can be effective but require harsh conditions that can lead to side reactions.
-
Solution: Consider using milder and more selective deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). These reagents often operate under milder conditions, reducing the risk of side reactions.
-
-
Acid-Catalyzed Rearrangement/Elimination: The HF generated in situ during deoxofluorination can act as a catalyst for unwanted side reactions.
-
Solution: The addition of a mild base or a fluoride scavenger can neutralize the generated HF. Pyridine or DBU can sometimes be used, but their basicity must be carefully considered to avoid promoting elimination.
-
Experimental Protocol: Deoxofluorination with DAST
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the (4-oxocyclohexyl)acetic acid ester (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.1-1.5 equivalents) dropwise to the cooled solution. Maintain the temperature below -70 °C during the addition.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Problem 2: Defluorination during downstream functional group transformations.
Once the 4,4-difluorocyclohexyl moiety is in place, subsequent reaction steps can still lead to defluorination if not carefully planned.
Scenario A: Saponification of a 2-(4,4-Difluorocyclohexyl)acetate Ester
-
Issue: Using strong bases like sodium hydroxide or potassium hydroxide at elevated temperatures to hydrolyze the ester can cause elimination of HF.
-
Solution:
-
Milder Conditions: Use milder basic conditions, such as lithium hydroxide in a mixture of THF and water at room temperature.
-
Acidic Hydrolysis: If the molecule is stable to acid, consider acidic hydrolysis using aqueous HCl or H2SO4.
-
Enzymatic Hydrolysis: For sensitive substrates, enzymatic hydrolysis using a lipase can be a very mild and selective alternative.
-
Scenario B: Reactions involving the carboxylic acid group
-
Issue: Activating the carboxylic acid for amide coupling (e.g., using thionyl chloride to form the acid chloride) can create harsh, acidic conditions leading to defluorination.
-
Solution:
-
Use Modern Coupling Reagents: Employ milder coupling reagents such as HATU, HOBt/EDC, or PyBOP in the presence of a non-nucleophilic base like DIPEA. These reagents operate under neutral or slightly basic conditions.
-
Data Summary: Impact of Reaction Conditions on Defluorination
| Reaction Step | Condition | Observation | Recommended Action |
| Deoxofluorination | High Temperature (> 50 °C) | Increased formation of alkene byproducts | Maintain low temperatures (-78 °C to RT) |
| Ester Hydrolysis | 2M NaOH, 60 °C | Significant defluorination (>20%) | Use LiOH in THF/H2O at RT |
| Amide Coupling | SOCl2, reflux | Partial defluorination and side products | Use HATU/DIPEA in DMF at 0 °C to RT |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting defluorination.
Caption: Troubleshooting workflow for defluorination.
Mechanism Spotlight: Base-Induced Elimination
Understanding the mechanism of defluorination is key to preventing it. The following diagram illustrates a plausible E1cB-like pathway for base-induced elimination of HF from the 4,4-difluorocyclohexyl ring.
Caption: Base-induced HF elimination mechanism.
Conclusion
Successfully synthesizing this compound requires careful consideration of reaction conditions to preserve the integrity of the gem-difluoro group. By understanding the potential pathways for defluorination and employing the milder, more selective reagents and conditions outlined in this guide, researchers can significantly improve yields and product purity. A systematic, knowledge-based approach to troubleshooting is the most effective strategy for overcoming this common synthetic hurdle.
References
Technical Support Center: Optimizing 2-(4,4-Difluorocyclohexyl)acetic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(4,4-difluorocyclohexyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic intermediate. We will explore the common challenges encountered during its synthesis via the malonic ester pathway and provide robust, evidence-based solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The primary synthetic route discussed is the malonic ester synthesis, a reliable method for preparing substituted acetic acids.[1][2] The general workflow involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation.
Problem Area 1: Low Yield of Alkylated Intermediate
The first critical stage is the SN2 alkylation of diethyl malonate with a suitable electrophile, typically 1-(halomethyl)-4,4-difluorocyclohexane. Low conversion or the formation of significant byproducts are common hurdles.
Question: My initial alkylation step is resulting in a low yield of diethyl 2-((4,4-difluorocyclohexyl)methyl)malonate. What are the most likely causes and how can I fix them?
Answer: Low yield in the alkylation step typically points to one of four areas: incomplete deprotonation of the malonic ester, issues with the alkyl halide, suboptimal reaction conditions, or the formation of a dialkylated byproduct.
-
Incomplete Deprotonation: The α-protons of diethyl malonate have a pKa of about 13, requiring a sufficiently strong base to generate the nucleophilic enolate.
-
Cause: The base used is too weak or is not fresh. Common bases like sodium ethoxide (NaOEt) can degrade upon exposure to atmospheric moisture.
-
Solution: Use a strong base such as sodium ethoxide or sodium hydride (NaH). Ensure the base is fresh and handled under anhydrous conditions. When using NaOEt in ethanol, it's crucial that the ethanol is completely dry. Using the same alkoxide as the ester group (e.g., ethoxide for ethyl esters) prevents transesterification, which can complicate the product mixture.[3]
-
-
Alkyl Halide Reactivity/Purity: The reaction is an SN2 substitution, so the quality of your electrophile is paramount.
-
Cause: The 1-(halomethyl)-4,4-difluorocyclohexane may be impure or sterically hindered. Bromides are generally more reactive than chlorides.
-
Solution: Ensure the alkyl halide is pure via NMR or GC-MS analysis. If using a chloride, consider converting it to the more reactive bromide or iodide analogue.
-
-
Reaction Conditions:
-
Cause: The solvent may not be appropriate, or the temperature may be too low for the reaction to proceed at a reasonable rate.
-
Solution: A polar aprotic solvent like DMF or DMSO can accelerate SN2 reactions. However, ethanol is commonly used when NaOEt is the base. Ensure the reaction is given sufficient time to proceed to completion; monitor by TLC or GC.
-
-
Dialkylation Byproduct: A major drawback of the malonic ester synthesis is the potential for the product to be deprotonated and react with another molecule of the alkyl halide, forming a dialkylated species.[3] This leads to lower yields and separation difficulties.
-
Cause: Using a 1:1 stoichiometric ratio of malonic ester to alkyl halide.
-
Solution: Use a molar excess of the malonic ester relative to the alkyl halide.[4] This ensures the enolate is more likely to react with the starting alkyl halide than the mono-alkylated product. The unreacted malonic ester can be easily removed during workup.
-
Troubleshooting Flowchart: Low Alkylation Yield
Below is a systematic workflow to diagnose and resolve issues in the alkylation step.
Caption: Troubleshooting workflow for low alkylation yield.
Problem Area 2: Inefficient Hydrolysis and Decarboxylation
Once the diethyl 2-((4,4-difluorocyclohexyl)methyl)malonate is successfully synthesized, the next steps are ester hydrolysis to the dicarboxylic acid, followed by thermal decarboxylation to yield the final product.[5]
Question: My hydrolysis and decarboxylation sequence is giving a poor yield. How can I optimize this two-step process?
Answer: This is a critical stage where conditions must be carefully controlled. The choice between acidic and basic hydrolysis can significantly impact the outcome, and inefficient decarboxylation can leave behind the malonic acid intermediate.
-
Choosing Hydrolysis Conditions:
-
Basic Hydrolysis (e.g., NaOH or KOH): Saponification of the esters followed by an acidic workup will yield the substituted malonic acid. This intermediate must then be isolated and heated in a separate step to induce decarboxylation. This method can be clean but adds an extra step to the procedure.
-
Acidic Hydrolysis (e.g., HBr/AcOH, H₂SO₄/H₂O): This is often the preferred method as it can accomplish both hydrolysis and decarboxylation in a single pot.[6] Heating the diester in a strong aqueous acid hydrolyzes the ester groups. The resulting β-dicarboxylic acid is unstable to heat and readily loses CO₂ to form the desired product.[2] A mixture of aqueous HBr and acetic acid at reflux is particularly effective for this transformation.[6]
-
-
Optimizing Decarboxylation:
-
Cause of Inefficiency: Insufficient heat or reaction time. The decarboxylation of β-keto acids and malonic acids proceeds through a cyclic transition state and requires thermal energy.[2]
-
Solution: If you have isolated the substituted malonic acid, heat it gently above its melting point until CO₂ evolution ceases. If performing a one-pot acidic hydrolysis/decarboxylation, ensure the reaction is heated at a sufficiently high temperature (reflux is common) for an adequate duration. Monitoring the reaction for the disappearance of the malonic acid intermediate by TLC or LC-MS is recommended.
-
Decision Diagram: Selecting Hydrolysis & Decarboxylation Method
Caption: Decision tree for hydrolysis and decarboxylation strategies.
Problem Area 3: Purification Challenges
Question: I'm struggling to obtain pure this compound after the reaction. What are the best purification techniques?
Answer: Effective purification depends on the nature of the impurities. Common contaminants include unreacted starting materials, the dialkylated byproduct, and the intermediate malonic acid.
-
Acid-Base Extraction: Since your final product is a carboxylic acid, a simple liquid-liquid extraction is a powerful first purification step.
-
Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane). Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Your desired acid will be deprotonated and move into the aqueous layer as the carboxylate salt. The neutral organic impurities (like the dialkylated byproduct or unreacted ester) will remain in the organic layer. Separate the aqueous layer and carefully re-acidify it with cold 2-3M HCl until the pH is ~1-2. The carboxylic acid will precipitate out or can be extracted back into a fresh portion of organic solvent.
-
-
Recrystallization: If the product is a solid at room temperature, recrystallization is an excellent method for achieving high purity.
-
Solvent Selection: The key is to find a solvent system where the product is sparingly soluble at low temperatures but highly soluble at high temperatures. Common solvents to screen include hexanes, ethyl acetate/hexanes, toluene, or water.
-
-
Column Chromatography: If impurities are structurally very similar to the product, silica gel chromatography may be necessary.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Adding a small amount (~0.5-1%) of acetic acid to the mobile phase can prevent the carboxylic acid from streaking on the silica gel.[7]
-
-
Salt Precipitation: A patent for a similar compound describes a method where adding a saturated aqueous salt solution (brine) can help precipitate the product, leveraging differences in solubility.[8] This could be an effective final polishing step.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for this synthesis?
The synthesis of this compound via malonic ester synthesis follows three key steps: enolization, alkylation, and finally, hydrolysis and decarboxylation.[5]
Caption: Overall reaction scheme via malonic ester synthesis.
Q2: What are the most critical parameters to control for maximizing yield?
-
Stoichiometry: Use a slight excess of diethyl malonate in the alkylation step to minimize dialkylation.[4]
-
Anhydrous Conditions: Moisture will quench the base and hinder enolate formation. Ensure all glassware, solvents, and reagents are dry for the first step.
-
Temperature Control: Maintain appropriate temperatures for each step. The alkylation may require gentle heating, while the decarboxylation requires more vigorous heating (reflux).
-
Reaction Monitoring: Do not rely solely on reaction time. Use TLC or GC to monitor the consumption of starting materials and the formation of products to determine the true reaction endpoint.
Q3: What safety precautions should be taken?
-
Bases: Sodium ethoxide and sodium hydride are corrosive and water-reactive. Handle them in a fume hood under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents like ethanol, DMF, and ethyl acetate.
-
Pressure: The decarboxylation step evolves carbon dioxide gas. Ensure the reaction vessel is not sealed to avoid pressure buildup. A reflux condenser is sufficient to vent the system safely.
Summary of Troubleshooting Strategies
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Alkylation Yield | Weak/degraded base; Impure alkyl halide; Dialkylation byproduct formation. | Use fresh, strong base (NaOEt, NaH) under anhydrous conditions. Purify the alkyl halide. Use a molar excess of diethyl malonate.[3][4] |
| Incomplete Hydrolysis | Reaction conditions too mild; Inappropriate choice of acid/base. | Use strong acid (HBr/AcOH) and heat to reflux for a one-pot procedure. For basic hydrolysis, ensure sufficient equivalents of base and adequate heating time.[6] |
| Incomplete Decarboxylation | Insufficient heating temperature or time. | Heat the isolated dicarboxylic acid above its melting point or ensure the one-pot acidic hydrolysis is run at reflux for a sufficient period.[2] |
| Difficult Purification | Presence of structurally similar impurities (e.g., dialkylated product). | Perform an acid-base extraction to isolate the carboxylic acid. Follow with recrystallization or column chromatography (may require acetic acid in the eluent). |
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. youtube.com [youtube.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. Malonic Ester Synthesis [organic-chemistry.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of 2-(4,4-Difluorocyclohexyl)acetic acid Hydrochloride
Welcome to the technical support center for 2-(4,4-Difluorocyclohexyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to potential stability challenges encountered during experimental work. As a Senior Application Scientist, my goal is to blend foundational scientific principles with actionable, field-proven strategies to ensure the integrity and reliability of your research.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will explore the inherent properties of this molecule, potential degradation pathways, and proactive stabilization techniques, all grounded in established scientific literature.
Table of Contents
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Fundamental Stability Concerns
-
FAQ 1: What are the primary stability risks for this compound hydrochloride?
-
FAQ 2: Why is the hydrochloride salt form used, and how does it influence stability?
-
-
Troubleshooting Common Issues
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Issue 1: My solid-state material is clumping and showing poor flow. How do I address this? (Hygroscopicity)
-
Issue 2: I'm observing a loss of potency and a change in pH in my formulation. What could be the cause? (Disproportionation)
-
Issue 3: How do I identify and characterize potential degradation products? (Forced Degradation Studies)
-
-
Proactive Stabilization Strategies
-
FAQ 3: How should I properly store and handle the solid material?
-
FAQ 4: What excipients are recommended for a stable solid formulation?
-
-
Analytical Methodologies
-
FAQ 5: What analytical techniques are suitable for a stability-indicating assay?
-
-
References
Fundamental Stability Concerns
FAQ 1: What are the primary stability risks for this compound hydrochloride?
The stability of this compound hydrochloride is primarily influenced by three key factors: hygroscopicity, the potential for salt disproportionation, and susceptibility to standard degradation pathways like hydrolysis.
-
Hygroscopicity: Hydrochloride salts are known to be potentially hygroscopic, meaning they can absorb moisture from the atmosphere.[1] This absorbed water can act as a plasticizer, leading to physical changes like clumping, and more critically, it can mediate chemical degradation reactions.
-
Salt Disproportionation: This is a significant risk for salts of weakly acidic or basic compounds.[2][3] In the presence of moisture, the hydrochloride salt can revert to the free, unionized this compound and hydrochloric acid. This can lead to a loss of the benefits of the salt form (e.g., solubility) and can alter the micro-environmental pH.
-
Chemical Degradation: Like most carboxylic acids, this molecule can be susceptible to degradation pathways such as hydrolysis, oxidation, and photolysis, especially under stressed conditions.[4][5] The presence of fluorine atoms generally enhances metabolic stability, but does not preclude other chemical degradation routes.[6]
dot graph TD { A[Stability Risks for this compound HCl] --> B{Hygroscopicity}; A --> C{Salt Disproportionation}; A --> D{Chemical Degradation}; B --> E[Physical Changes (clumping)]; B --> F[Mediates Chemical Reactions]; C --> G[Formation of Free Acid]; C --> H[Loss of Solubility]; D --> I[Hydrolysis]; D --> J[Oxidation]; D --> K[Photolysis]; } Caption: Primary stability risks for the hydrochloride salt.
FAQ 2: Why is the hydrochloride salt form used, and how does it influence stability?
The hydrochloride salt of a carboxylic acid is typically prepared to improve its physicochemical properties, most notably solubility and dissolution rate, which can enhance bioavailability.[7] By converting the free acid to a salt, the polarity of the molecule is increased, often leading to better aqueous solubility.
Troubleshooting Common Issues
Issue 1: My solid-state material is clumping and showing poor flow. How do I address this? (Hygroscopicity)
Underlying Cause: Clumping and poor flowability are classic signs of hygroscopicity, where the material absorbs atmospheric moisture.[1] This can be particularly problematic during weighing and formulation.
Troubleshooting Protocol:
-
Quantify Hygroscopicity: The first step is to determine the extent of the problem. A gravimetric sorption analysis is the standard method.[8][9]
-
Protocol:
-
Place a known mass of the salt in a dynamic vapor sorption (DVS) instrument.
-
Equilibrate the sample at a low relative humidity (RH), e.g., 5% RH.
-
Increase the RH in a stepwise manner (e.g., 10% increments) up to a high RH (e.g., 90% RH), allowing the sample to equilibrate at each step.
-
Monitor the change in mass at each RH step.
-
Classify the hygroscopicity based on the percentage of water uptake.
-
-
| Hygroscopicity Class | % Water Uptake at 25°C / 80% RH |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | 0.2% to < 2% |
| Hygroscopic | 2% to < 15% |
| Very hygroscopic | ≥ 15% |
-
Control the Environment: Store the material in a desiccator with a suitable desiccant (e.g., silica gel, phosphorus pentoxide). For larger quantities or in a manufacturing setting, a dry cabinet or a controlled humidity environment is recommended.[1][10][11]
-
Formulation Strategies:
-
Co-processing with Excipients: Blend the hygroscopic salt with non-hygroscopic excipients like microcrystalline cellulose. These excipients can act as a physical barrier and "dilute" the effect of moisture.[1][12][13]
-
Film Coating: For a final tablet formulation, applying a moisture-barrier film coat (e.g., based on HPMC or PVA) can be highly effective.[1][4]
-
dot graph TD { A[Start: Clumping Observed] --> B{Quantify Hygroscopicity (DVS)}; B --> C{Classify as Slightly, Hygroscopic, or Very Hygroscopic}; C --> D[Implement Strict Environmental Controls]; D --> E{Store in Desiccator/Dry Cabinet}; C --> F[Develop Formulation Strategy]; F --> G{Co-process with Non-hygroscopic Excipients}; F --> H{Apply Moisture-Barrier Film Coat}; G & H --> I[Re-evaluate Physical Properties]; } Caption: Workflow for addressing hygroscopicity.
Issue 2: I'm observing a loss of potency and a change in pH in my formulation. What could be the cause? (Disproportionation)
Underlying Cause: A concurrent loss of the active pharmaceutical ingredient (API) in its salt form and a change in pH strongly suggests salt disproportionation.[14][15][16] The conversion of the hydrochloride salt back to the less soluble free carboxylic acid results in a loss of the assayed "salt" form and a change in the formulation's pH. This is often triggered by moisture and can be exacerbated by alkaline excipients.[17][18]
Troubleshooting Protocol:
-
Confirm Disproportionation: Use solid-state analytical techniques to detect the presence of the free acid form in your stressed sample.
-
Powder X-ray Diffraction (PXRD): Look for the appearance of new peaks corresponding to the crystalline free acid and a decrease in the intensity of peaks from the hydrochloride salt.
-
Differential Scanning Calorimetry (DSC): Observe for a new endotherm corresponding to the melting point of the free acid.[12][19]
-
-
Determine the pHmax: The pHmax is the pH at which the salt and the free form have equal solubility. Below this pH, the salt form is more stable. Knowing this value is crucial for formulation design. While an experimental determination is best, an estimation can be made if the pKa of the free acid and its solubility are known.
-
Excipient Compatibility Study: Screen for excipients that may promote disproportionation.[20][21][22][23][24]
-
Protocol:
-
Create binary mixtures of the hydrochloride salt with various excipients (e.g., common fillers, binders, lubricants) in a 1:1 ratio.
-
Add a small amount of water (e.g., 5%) to simulate a high-humidity environment.
-
Store the mixtures at accelerated stability conditions (e.g., 40°C/75% RH) for a set period (e.g., 1-4 weeks).
-
Analyze the samples at time points using PXRD or DSC to check for the formation of the free acid.
-
-
| Excipient Class | Potential for Disproportionation | Examples |
| Acidic | Low | Citric acid, Tartaric acid |
| Neutral | Moderate | Microcrystalline cellulose, Lactose |
| Basic/Alkaline | High | Magnesium stearate, Sodium croscarmellose |
-
Reformulation Strategies:
-
pH Modification: Include an acidic excipient in the formulation to maintain a micro-environmental pH below the pHmax.[15]
-
Avoid Problematic Excipients: Based on your compatibility study, avoid excipients that induce disproportionation, particularly alkaline lubricants like magnesium stearate.[17] Consider alternatives like stearic acid.
-
Issue 3: How do I identify and characterize potential degradation products? (Forced Degradation Studies)
Underlying Cause: To develop a stability-indicating analytical method and to understand the degradation pathways, you must intentionally degrade the molecule under various stress conditions.[2][3][4][7][13]
Forced Degradation Protocol:
The goal is to achieve 5-20% degradation of the active ingredient.[4][7]
| Stress Condition | Typical Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the carboxylic acid group (unlikely to be the primary pathway for this molecule) |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 24-48 hours | Hydrolysis |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Oxidation of the cyclohexyl ring |
| Thermal | 80°C in a dry oven for 48-72 hours | Thermolysis |
| Photostability | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B)[13] | Photolytic degradation |
Analysis and Characterization:
-
Primary Analysis (HPLC-UV/DAD): Use a stability-indicating HPLC method (see FAQ 5) to separate the parent compound from the degradation products. The photodiode array (DAD) detector will provide UV spectra of the degradants, which can help in their initial characterization.[25][26][27][28][29]
-
Structure Elucidation (LC-MS/MS): Couple the HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the degradation products. Tandem mass spectrometry (MS/MS) can be used to fragment the degradant ions and provide structural information.
dot graph TD { A[Drug Substance] --> B{Apply Stress Conditions}; B --> C[Acid Hydrolysis]; B --> D[Base Hydrolysis]; B --> E[Oxidation]; B --> F[Thermal]; B --> G[Photolysis]; C & D & E & F & G --> H{Analyze by HPLC-DAD}; H --> I[Separate Degradants]; I --> J{Characterize by LC-MS/MS}; J --> K[Elucidate Degradation Pathway]; } Caption: Workflow for forced degradation studies.
Proactive Stabilization Strategies
FAQ 3: How should I properly store and handle the solid material?
Given the potential for hygroscopicity, proper storage and handling are critical.
-
Storage:
-
Container: Store in a tightly sealed, airtight container. For long-term storage, consider packaging with a desiccant pouch.[10]
-
Environment: Store in a controlled, low-humidity environment. A desiccator is suitable for lab-scale quantities. For larger scales, a climate-controlled storage area or dry cabinet is recommended.[1]
-
Temperature: Store at a controlled room temperature (e.g., 20-25°C) unless thermal analysis (DSC/TGA) indicates temperature sensitivity.
-
-
Handling:
-
Environment: Weigh and handle the material in a low-humidity environment if possible (e.g., a glove box with controlled humidity).
-
Exposure Time: Minimize the exposure of the material to ambient air.
-
Tools: Use dry spatulas and glassware.
-
FAQ 4: What excipients are recommended for a stable solid formulation?
The choice of excipients is crucial to prevent both hygroscopicity-related issues and disproportionation.
-
Fillers/Diluents: Non-hygroscopic fillers like microcrystalline cellulose or anhydrous lactose are generally good choices.
-
Binders: Consider binders with low hygroscopicity.
-
Disintegrants: Croscarmellose sodium can be hygroscopic and is slightly basic, so it should be used with caution and evaluated in compatibility studies. Crospovidone is a non-ionic and less hygroscopic alternative.
-
Lubricants: Avoid alkaline lubricants like magnesium stearate , which are known to promote the disproportionation of hydrochloride salts.[17][18] Stearic acid or sodium stearyl fumarate (with caution, as it can also be reactive) are potential alternatives.
-
pH Modifiers: If disproportionation is a risk, the inclusion of a solid-state acidifier like citric acid or tartaric acid can help maintain a stable, acidic microenvironment.[15]
Analytical Methodologies
FAQ 5: What analytical techniques are suitable for a stability-indicating assay?
A stability-indicating assay method (SIAM) is one that can accurately quantify the drug substance without interference from degradation products, process impurities, or excipients.
-
Primary Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV/DAD detection is the gold standard.[25][26][27][28][29]
-
Column: A C18 or C8 column is a good starting point.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 2.5-4) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate the polar parent compound from potentially less polar degradation products.
-
Detection: A DAD allows for the monitoring of multiple wavelengths and can be used for peak purity analysis to ensure that the main peak is not co-eluting with any degradants.
-
-
Method Validation: The developed method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. The specificity is proven by demonstrating that the method can separate the main peak from all degradation products generated during the forced degradation study.
References
- 1. smtdryboxes.com [smtdryboxes.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]
- 6. ondrugdelivery.com [ondrugdelivery.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. pharmainfo.in [pharmainfo.in]
- 10. sse.co.th [sse.co.th]
- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharxmonconsulting.com [pharxmonconsulting.com]
- 18. Impact of Metallic Stearates on Disproportionation of Hydrochloride Salts of Weak Bases in Solid-State Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 21. alfachemic.com [alfachemic.com]
- 22. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 23. thepharmajournal.com [thepharmajournal.com]
- 24. sphinxsai.com [sphinxsai.com]
- 25. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 26. actascientific.com [actascientific.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. researchgate.net [researchgate.net]
- 29. One moment, please... [rjpn.org]
Boc protection strategies for 2-(4,4-Difluorocyclohexyl)acetic acid synthesis
Welcome to the technical support center for challenges related to the synthesis of 2-(4,4-difluorocyclohexyl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. We will explore common issues and strategic solutions, focusing on the application of tert-butyloxycarbonyl (Boc) protection and analogous strategies for the carboxylic acid moiety. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions - Foundational Concepts
This section addresses fundamental questions regarding the use of protecting groups in the context of your target molecule.
Q1: Why are protecting groups necessary for synthesizing this compound?
In multi-step organic synthesis, protecting groups act as temporary masks for reactive functional groups.[1] This is crucial when you need to perform a reaction on one part of a molecule without affecting another. For instance, if a synthetic precursor to this compound contains a reactive amine, this amine must be protected before performing reactions that it might interfere with, such as those involving strong bases or electrophiles. Similarly, the carboxylic acid itself is acidic and nucleophilic (as a carboxylate), requiring protection before reactions like Grignard additions or reductions are performed elsewhere in the molecule.[2]
Q2: What is a Boc group and where is it typically used?
The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis.[3][4] It converts a nucleophilic and basic amine into a neutral carbamate, which is stable to a wide range of non-acidic conditions.[4][5] This stability makes it an invaluable tool, particularly in peptide synthesis and the construction of complex nitrogen-containing molecules.[6][7] The Boc group is introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base.[8]
Q3: Can the carboxylic acid in this compound be "Boc protected"?
This is a point of common confusion. Strictly speaking, the "Boc group" is for amines. However, a carboxylic acid can be protected as a tert-butyl ester . This strategy is mechanistically analogous to Boc protection because, like the Boc-amine, the tert-butyl ester is readily cleaved under strong acidic conditions (e.g., with trifluoroacetic acid, TFA) via a mechanism involving the formation of a stable tert-butyl cation.[9][10] Both protecting groups are stable to basic conditions and many nucleophiles, making them part of the same "family" of acid-labile protecting groups.[10][11]
Q4: Does the 4,4-difluorocyclohexyl group present any special challenges?
The gem-difluoro motif on the cyclohexane ring is generally robust and stable under many reaction conditions, including the acidic and basic conditions typically used for Boc/tert-butyl ester manipulation. Its primary influence is steric; the cyclohexane ring is conformationally locked and can present steric hindrance that may affect the reactivity of the adjacent acetic acid sidechain or other nearby functional groups. Furthermore, the electron-withdrawing nature of the fluorine atoms can slightly alter the pKa of the carboxylic acid, though this effect is modest due to the insulating sp³ carbon framework.
Section 2: Troubleshooting Guide - Protecting Group Strategies
This section provides solutions to common problems encountered during protection and deprotection steps.
Part A: Boc Protection of Amine Precursors
Q1: My Boc protection reaction is incomplete. What are the primary causes and how can I fix them?
Incomplete Boc protection is a frequent issue that can almost always be resolved by addressing one of the following factors:
-
Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines (like anilines) are less reactive.[12][13] To overcome this, you can switch to a more reactive solvent like THF or acetonitrile, add a catalyst like 4-dimethylaminopyridine (DMAP), or increase the reaction temperature.[14]
-
Poor Solubility: If your amine starting material is a salt or a zwitterion (e.g., an amino acid), it may have poor solubility in common organic solvents, leading to a slow, incomplete reaction.[12][13][15] A common solution is to use a biphasic system (e.g., dioxane/water or THF/water) with a base like NaOH or Na₂CO₃ to deprotonate the amine salt and increase its solubility and nucleophilicity.[6][15]
-
Base Incompatibility: The choice of base is critical. For simple alkyl amines, triethylamine (TEA) is often sufficient.[6] For less reactive amines, a stronger, non-nucleophilic base or a catalytic amount of DMAP may be required. Ensure you use at least a stoichiometric amount of base to neutralize any acid present and to deprotonate the amine.
-
Hydrolysis of Boc₂O: In aqueous conditions, the Boc anhydride (Boc₂O) can hydrolyze. While the aminolysis reaction is generally faster, prolonged reaction times in water may require using a slight excess (1.1-1.5 equivalents) of Boc₂O to ensure the reaction goes to completion.[12]
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Reagent | 1.1 eq. Boc₂O | Increase to 1.5 eq. | Compensates for hydrolysis or slow reaction. |
| Solvent | DCM or THF | Dioxane/H₂O, ACN, or neat | Improves solubility of amine salts/zwitterions. |
| Base | 1.2 eq. TEA | 2.0 eq. NaOH (aq), or catalytic DMAP | Increases amine nucleophilicity. |
| Temperature | Room Temperature | 40-50 °C | Increases reaction rate for hindered amines. |
Part B: Tert-Butyl Ester Protection of the Carboxylic Acid
Q2: I am struggling to form the tert-butyl ester of this compound. What are my options?
Direct esterification is difficult due to the steric hindrance of the tert-butyl group. The most reliable methods bypass this challenge:
-
Reaction with Isobutylene: This is a classic and effective method. The carboxylic acid is treated with a Lewis acid (like H₂SO₄) or a strong Brønsted acid catalyst in the presence of excess isobutylene gas or liquid isobutylene under pressure.
-
Use of Boc Anhydride (Boc₂O): While primarily used for amines, Boc₂O can react with carboxylic acids in the presence of DMAP to form a mixed anhydride, which then reacts with tert-butanol. A more direct method involves reacting the carboxylic acid with Boc₂O and DMAP, which can directly yield the tert-butyl ester, though this is substrate-dependent.
Part C: Deprotection of Boc and Tert-Butyl Ester Groups
Q3: My Boc/t-Butyl ester deprotection is incomplete or causing decomposition. What should I do?
This is the most critical step to troubleshoot. The key is to control the reactive tert-butyl cation that is generated.[16][17]
-
Incomplete Deprotection: If you see starting material remaining, the acidic conditions may be too weak.[18]
-
Solution 1: Increase Acid Concentration. Move from 20% TFA in DCM to 50% TFA.[19]
-
Solution 2: Switch to a Stronger Acid. 4M HCl in dioxane is a very effective alternative to TFA and is often used.[6][20]
-
Solution 3: Increase Time/Temperature. While most deprotections are fast at room temperature, sterically hindered substrates may require longer reaction times or gentle heating (e.g., to 40°C), but monitor closely for side reactions.[18]
-
-
Product Decomposition: If you observe multiple side products, the likely culprit is the tert-butyl cation alkylating your product or other nucleophilic species present.[16][17]
-
Solution: Use Scavengers. Scavengers are nucleophiles added to the reaction mixture to trap the tert-butyl cation before it can cause damage.[16] This is especially critical if your molecule contains electron-rich aromatic rings (like tryptophan or tyrosine side chains), thioethers (methionine), or free thiols (cysteine).[16]
-
| Common Scavenger | Concentration (v/v) | Targeted Side Reaction |
| Anisole | 2-5% | Traps t-butyl cation, prevents aromatic alkylation. |
| Thioanisole | 2-5% | Similar to anisole, also helps prevent methionine alkylation. |
| Triethylsilane (TES) | 1-5% | Reduces the t-butyl cation to isobutane. |
| Water | 1-5% | Traps the cation to form tert-butanol. |
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Boc Protection of a Primary/Secondary Amine
-
Dissolution: Dissolve the amine (1.0 equiv) in dichloromethane (DCM) or a 1:1 mixture of dioxane and water.
-
Base Addition: If using an amine salt in an aqueous mixture, add sodium carbonate (2.0 equiv). If using a free amine in DCM, add triethylamine (1.2 equiv). Stir for 10 minutes.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the stirring mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Quench the reaction with water. If using an organic solvent, wash the solution with dilute acid (e.g., 1N HCl) and brine, then dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. If using an aqueous mixture, acidify to pH ~3 and extract the product with ethyl acetate.
Protocol 2: Acid-Catalyzed Deprotection with Scavengers
-
Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in DCM.
-
Scavenger Addition: Add a scavenger, such as anisole (5% v/v), to the solution.
-
Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to achieve a final concentration of 25-50% v/v.[19]
-
Reaction: Stir the reaction at room temperature for 30-120 minutes. The evolution of CO₂ gas is often observed.[5]
-
Monitoring: Track the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is typically obtained as a TFA salt and can be used directly or neutralized with a mild base.
Diagrams
Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger action.
Caption: Troubleshooting flowchart for incomplete Boc deprotection.
References
- 1. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. BOC Protection and Deprotection-百灵威 [jkchemical.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of 2-(4,4-Difluorocyclohexyl)acetic Acid
Welcome to the technical support center for the synthesis of 2-(4,4-Difluorocyclohexyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important pharmaceutical intermediate.
The gem-difluoro group on the cyclohexyl ring is a valuable motif in medicinal chemistry, known to enhance metabolic stability and modulate the physicochemical properties of drug candidates.[1] However, the synthesis of molecules containing this functional group, particularly at scale, can present unique challenges. This guide offers practical, experience-driven insights to help you navigate these complexities and achieve a robust and efficient synthesis.
Troubleshooting Guide: Navigating Common Hurdles in the Synthesis of this compound
This section addresses specific issues that may arise during the multi-step synthesis of this compound, following a common synthetic route involving the malonic ester synthesis.
Problem 1: Low Yield or Incomplete Conversion in the Tosylation of (4,4-Difluorocyclohexyl)methanol
Symptoms:
-
NMR analysis of the crude product shows a significant amount of unreacted (4,4-Difluorocyclohexyl)methanol.
-
Thin-layer chromatography (TLC) indicates a persistent starting material spot.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Reagent Stoichiometry | On a larger scale, ensure at least 1.1 to 1.2 equivalents of p-toluenesulfonyl chloride (TsCl) are used to drive the reaction to completion. |
| Base Inefficiency | Pyridine is a common base for this transformation. Ensure it is anhydrous and used in sufficient excess to act as both a base and a solvent. For larger scales, consider using a non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (DCM) to simplify work-up. |
| Temperature Control | The reaction should be initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature. Insufficient cooling can lead to side reactions. |
| Moisture Contamination | All reagents and glassware must be scrupulously dried. Water will react with TsCl, reducing its effective concentration. |
Experimental Protocol for Tosylation: A detailed, step-by-step protocol for the tosylation of an alcohol can be found in the literature.[2]
Problem 2: Competing Elimination and Low Yield during Alkylation of Diethyl Malonate
Symptoms:
-
GC-MS analysis of the crude product reveals the presence of 4,4-difluoro-1-methylenecyclohexane, a byproduct of elimination.
-
The desired mono-alkylated product, diethyl 2-((4,4-difluorocyclohexyl)methyl)malonate, is obtained in low yield.
Possible Causes and Solutions:
| Cause | Solution |
| Steric Hindrance | The (4,4-difluorocyclohexyl)methyl group is sterically bulky, which can favor E2 elimination over the desired SN2 reaction. |
| Strongly Basic Conditions | While a strong base is necessary to deprotonate diethyl malonate, excessively harsh conditions (e.g., high temperatures) can promote elimination of the tosylate. |
| Choice of Base and Solvent | Sodium ethoxide (NaOEt) in ethanol is a standard choice. For a bulky electrophile, consider using a milder base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile, which can favor SN2 over E2. The use of a phase-transfer catalyst can also be beneficial. |
Workflow for Alkylation of Diethyl Malonate:
Caption: Alkylation of Diethyl Malonate and a Competing Elimination Pathway.
Problem 3: Incomplete Hydrolysis and/or Premature Decarboxylation
Symptoms:
-
During the hydrolysis and decarboxylation step, the reaction stalls, leaving partially hydrolyzed ester intermediates.
-
Alternatively, the reaction proceeds directly to the final acetic acid product without the isolation of the intermediate dicarboxylic acid, potentially complicating purification.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Hydrolysis Conditions | For complete hydrolysis of the sterically hindered diester, prolonged heating with a strong base (e.g., NaOH or KOH) in a mixture of water and a co-solvent like ethanol is necessary. |
| Instability of the Malonic Acid Intermediate | The presence of the electron-withdrawing difluoro group can render the intermediate 2-((4,4-difluorocyclohexyl)methyl)malonic acid susceptible to decarboxylation, even under relatively mild acidic conditions used for work-up.[3] |
| One-Pot Procedure | Embrace the tendency for decarboxylation. After basic hydrolysis, carefully acidify the reaction mixture with a strong acid (e.g., HCl or H2SO4) and heat to drive the decarboxylation to completion. This simplifies the procedure to a one-pot hydrolysis and decarboxylation. |
Problem 4: Difficulty in Purifying the Final Product
Symptoms:
-
The crude this compound is an oil or a low-melting solid that is difficult to crystallize.
-
NMR analysis shows persistent impurities, such as unreacted diethyl malonate or byproducts from side reactions.
Possible Causes and Solutions:
| Cause | Solution |
| Residual Solvents and Reagents | Ensure a thorough aqueous work-up to remove any water-soluble impurities. Use of a rotary evaporator under high vacuum is necessary to remove volatile organic solvents. |
| Sub-optimal Crystallization Conditions | Finding a suitable solvent system for recrystallization is key. A solvent pair, such as toluene/hexane or ethyl acetate/heptane, often works well for substituted acetic acids. Dissolve the crude product in a minimum amount of the "good" solvent (e.g., toluene or ethyl acetate) at elevated temperature, then slowly add the "poor" solvent (e.g., hexane or heptane) until turbidity is observed. Allow the solution to cool slowly to promote crystal growth. |
| Oiling Out | If the product "oils out" during crystallization, try using a more polar solvent system, a lower initial concentration, or seeding the solution with a small crystal of the pure product. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for introducing the (4,4-difluorocyclohexyl)methyl group in the malonic ester synthesis?
A1: A common and effective precursor is (4,4-Difluorocyclohexyl)methanol. This alcohol can be synthesized from 4,4-difluorocyclohexanecarboxylic acid via reduction.[4][5] The alcohol is then converted to a good leaving group, such as a tosylate or a halide (e.g., bromide), to make it an effective electrophile for the alkylation of the diethyl malonate enolate.
Q2: Can I perform a double alkylation of diethyl malonate in this synthesis?
A2: While double alkylation is a known variation of the malonic ester synthesis, it is not recommended for this specific target molecule. The introduction of the first bulky (4,4-difluorocyclohexyl)methyl group will significantly hinder the approach of a second electrophile. Attempting a second alkylation would likely lead to very low yields and a complex mixture of products.
Q3: What analytical techniques are most useful for monitoring the progress of the reaction and assessing the purity of the final product?
A3:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the disappearance of starting materials and the appearance of products in each step.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts, such as the elimination product in the alkylation step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for confirming the structure of the intermediates and the final product. ¹⁹F NMR is particularly useful for verifying the presence and chemical environment of the fluorine atoms.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of the final product and for developing a purification method if crystallization is challenging.
Q4: Are there any specific safety precautions I should take when working with fluorinating agents or the fluorinated intermediates?
A4: While this specific synthetic route does not necessarily involve handling highly hazardous fluorinating agents like DAST, which is used in alternative syntheses of similar compounds,[1][6] it is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The tosylation step should be performed in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q5: How can I optimize the yield of the overall synthesis for a pilot-scale production?
A5: For scaling up, focus on the following:
-
Robust Reaction Conditions: Ensure each step has been optimized at the lab scale for temperature, reaction time, and stoichiometry.
-
Efficient Work-up Procedures: Develop extraction and washing procedures that are scalable and minimize solvent usage.
-
Crystallization Optimization: A well-defined crystallization protocol is crucial for obtaining a high-purity product consistently at a larger scale. Perform a thorough solvent screen to find the optimal conditions for crystallization.
Experimental Workflow Overview
Caption: Synthetic Pathway for this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. (4,4-Difluorocyclohexyl)methanol | C7H12F2O | CID 21184133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Stereochemical Integrity in the Functionalization of 2-(4,4-Difluorocyclohexyl)acetic acid
Welcome to the technical support center for 2-(4,4-Difluorocyclohexyl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are functionalizing this valuable building block. Our focus is to provide in-depth, actionable advice to address a critical challenge: preventing epimerization at the α-carbon during common synthetic transformations, particularly amide bond formation. Maintaining stereochemical purity is paramount, as the biological activity and safety profile of a chiral molecule can be drastically altered by its epimer.[1][2]
This resource combines foundational mechanistic principles with field-proven troubleshooting strategies and detailed experimental protocols to help you preserve the stereochemical integrity of your compounds.
Understanding the Challenge: The Mechanism of Epimerization
Epimerization is the unwanted inversion of a single stereocenter in a molecule containing multiple stereocenters.[2][3] For this compound, the vulnerable site is the α-carbon, the chiral center adjacent to the carboxylic acid. The hydrogen atom on this carbon (the α-proton) is acidic and susceptible to abstraction by a base.
Epimerization during functionalization, such as amide coupling, typically proceeds through two primary pathways:
-
Direct Enolization: A base can directly abstract the acidic α-proton from the activated carboxylic acid intermediate. This forms a planar, achiral enolate.[3][4] Subsequent reprotonation can occur from either face, leading to a mixture of the original stereoisomer and its epimer.[3][4]
-
Oxazolone Formation: This is often the more prevalent mechanism, especially in peptide chemistry.[1][3] The activated carboxylic acid can undergo an intramolecular cyclization to form a planar oxazolone intermediate. This intermediate is particularly prone to racemization because its α-proton is highly acidic.[1][2] The oxazolone ring can then be opened by the amine nucleophile, yielding a mixture of epimeric products.[1]
Epimerization Pathways
Caption: Key mechanisms leading to epimerization during amide bond formation.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction showing a significant amount of the epimeric product?
A combination of factors can be responsible. The most common culprits are:
-
Elevated Temperature: Higher temperatures accelerate all reactions, including the side reactions that lead to epimerization.[1][5]
-
Choice of Base: Strong, sterically unhindered bases can readily abstract the α-proton.
-
Coupling Reagent: Highly reactive coupling reagents can promote the formation of the problematic oxazolone intermediate.[1]
-
Prolonged Pre-activation: Allowing the carboxylic acid to sit with the coupling reagent for too long before adding the amine increases the concentration of the epimerization-prone activated species.[1]
-
Solvent Choice: Polar solvents can sometimes increase the rate of epimerization.
Q2: Are certain coupling reagents better than others for preventing epimerization?
Yes, absolutely. While classic carbodiimides like DCC and EDC are effective for forming amide bonds, they are known to cause significant epimerization unless an additive is used.[6][7][8] Modern uronium/aminium and phosphonium-based reagents are generally superior.
-
Low Epimerization: HATU, HBTU, TBTU, COMU, and PyBOP are excellent choices.[6][9][10] HATU is often considered superior to HBTU as it reacts faster with less epimerization.[6]
-
Very Low Epimerization: Reagents like DEPBT and TDBTU have been shown to cause very little epimerization, even with sensitive substrates.[6] T3P in combination with pyridine is also a robust, low-epimerization method.[11][12]
Q3: What is the role of additives like HOBt and HOAt?
Additives like 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing epimerization, especially when using carbodiimides.[2][7][13] They work by intercepting the initial highly reactive activated intermediate to form an active ester.[2][13] This active ester is more stable and less prone to forming an oxazolone, thereby protecting the chiral center.[2][13]
-
HOAt is generally more effective than HOBt due to the electron-withdrawing effect of the nitrogen atom in its ring, which accelerates the desired coupling reaction.[2][14]
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive and highly effective alternative to HOBt and HOAt.[2][10]
Q4: How do I detect and quantify epimerization?
The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) to separate the desired product from its epimer, allowing for accurate quantification.[15][16] If a direct chiral method is not available, you can derivatize your product with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[17][18] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, particularly if the epimers are diastereomers, as they will have distinct signals.
Troubleshooting and Recommended Protocols
This section provides a systematic approach to minimizing epimerization during the critical step of amide bond formation.
Decision-Making Workflow for Protocol Optimization
Caption: A logical workflow for troubleshooting epimerization issues.
Core Factors and Recommended Adjustments
| Factor | Cause of Epimerization | Recommended Solution & Rationale |
| Temperature | Higher kinetic energy increases the rate of proton abstraction and oxazolone formation.[5][19] | Perform the reaction at 0 °C or lower. This is the single most effective parameter to control. Lowering the temperature significantly reduces the rate of undesired side reactions relative to the main coupling reaction.[1] |
| Coupling Reagent | Highly reactive intermediates (e.g., from DCC/EDC alone) are very susceptible to epimerization.[8] | Use modern uronium/aminium or phosphonium reagents. HATU, COMU, or PyBOP are excellent first choices.[6][10] They generate active esters that are reactive enough for coupling but less prone to epimerization. |
| Additives | Absence of an additive allows the highly reactive activated species to exist longer, increasing epimerization risk. | Always use an additive with carbodiimides. Use HOAt or Oxyma (1.1-1.2 eq).[2][14] These additives form more stable active esters that react preferentially with the amine rather than epimerizing.[2][13] |
| Base | Strong or sterically unhindered bases (e.g., triethylamine, DIPEA) can readily deprotonate the α-carbon.[3] | Use a sterically hindered or weaker base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over DIPEA.[2] Use the minimum amount of base necessary (typically 2.0-2.5 eq). |
| Pre-activation Time | Prolonged exposure of the carboxylic acid to the coupling reagent before amine addition maximizes the concentration of the epimerization-prone intermediate.[1] | Minimize pre-activation time or use in situ activation. Add the amine as soon as possible after the acid is activated (e.g., < 5 minutes). Better yet, add the coupling reagent to a mixture of the acid and amine.[1] |
| Solvent | Polar aprotic solvents like DMF can sometimes facilitate pathways leading to epimerization. | Consider less polar solvents. Dichloromethane (DCM) is often a better choice than DMF for suppressing epimerization.[1] |
Protocol 1: Low-Epimerization Amide Coupling using HATU
This protocol is a robust starting point for sensitive substrates.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and the amine component (1.2 eq) in anhydrous Dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.5 eq) to the mixture and stir for 5 minutes.
-
Activation & Coupling: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) to the reaction mixture in one portion.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm slowly to room temperature. Monitor progress over 2-16 hours by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product via column chromatography. Analyze the purified product for epimeric purity by chiral HPLC.
Protocol 2: Carbodiimide Coupling with Copper(II) Additive
This protocol is highly effective for challenging cases where other methods may still show residual epimerization.
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous copper(II) chloride (CuCl₂) (1.2 eq) in anhydrous DMF.[1]
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Amine Addition: Add the amine component (1.2 eq) to the mixture.
-
Coupling: Add N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-24 hours, monitoring for completion.
-
Work-up & Analysis: Follow the work-up and analysis steps outlined in Protocol 1.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Investigating the Stability and Degradation of 2-(4,4-Difluorocyclohexyl)acetic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(4,4-Difluorocyclohexyl)acetic acid. This guide is designed to provide expert insights and practical troubleshooting advice for your experimental workflows. Given the unique structural characteristics of this compound, particularly the gem-difluoro group on the cyclohexyl ring, understanding its stability and potential degradation pathways is critical for accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Question 1: My in vitro metabolic stability assay (e.g., with liver microsomes) shows little to no degradation of this compound. Is this an expected result, or could there be an issue with my experimental setup?
This is a common and, in fact, expected observation. The structure of this compound is specifically designed for high metabolic stability. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, and its presence significantly hinders common metabolic reactions.
Causality Behind the Stability:
-
Blocking Oxidative Metabolism: The gem-difluoro group at the 4-position of the cyclohexyl ring serves as a "metabolic shield."[1] Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, typically hydroxylate aliphatic rings. However, the high energy required to break the C-F bond and the electronegativity of fluorine make oxidation at this position highly unfavorable.[2][3] This strategic fluorination is a common tactic in medicinal chemistry to enhance a drug candidate's half-life.[4][5]
-
Steric Hindrance: The fluorine atoms can also sterically hinder the approach of enzymes to adjacent positions on the ring, further reducing the likelihood of metabolism.
Self-Validating Your Protocol:
To ensure your assay is performing correctly, always include a positive control compound with a known, rapid metabolic rate (e.g., testosterone or propranolol). If the control compound is metabolized as expected while your test compound remains stable, you can be confident in your results.
Question 2: Despite its high stability, what are the hypothetical degradation pathways for this compound under biological or forced degradation conditions?
While significant degradation is unlikely, minor pathways may exist, particularly under forced conditions (e.g., high temperature, extreme pH, oxidative stress) or over extended biological exposure. Understanding these potential routes is crucial for identifying minor peaks in analytical runs.
Plausible (but likely minor) Metabolic Pathways:
-
Oxidation at Remote Positions: The most probable metabolic transformation would be hydroxylation at positions on the cyclohexyl ring that are distant from the electron-withdrawing difluoro group (e.g., positions 2 or 3).
-
Beta-Oxidation of the Acetic Acid Side Chain: The acetic acid moiety could potentially undergo beta-oxidation, a common pathway for fatty acids. However, the bulky cyclohexyl ring might sterically hinder the necessary enzymes.
-
Conjugation (Phase II Metabolism): The carboxylic acid group is a prime site for glucuronidation (UGT conjugation), which is a Phase II metabolic pathway that increases water solubility to facilitate excretion. This is a modification of the parent compound rather than a degradation of the core structure.
Below is a diagram illustrating these hypothetical pathways.
Caption: Hypothetical metabolic pathways for this compound.
Question 3: I am observing unexpected peaks in my LC-MS/MS analysis. How can I determine if they are true degradants, impurities from the original sample, or analytical artifacts?
Distinguishing between degradants, impurities, and artifacts is a critical troubleshooting step. A systematic approach is required.
Troubleshooting Workflow:
-
Analyze a "Time Zero" Sample: Re-inject a sample from the beginning of your experiment (t=0). If the unexpected peak is present, it is likely an impurity from the initial material and not a result of degradation.
-
Analyze a Blank Sample: Inject a blank sample (your experimental matrix without the test compound). This will help identify peaks originating from the solvent, buffer, or matrix components.
-
Check for In-Source Fragmentation: The energy in the mass spectrometer's source can sometimes cause the parent molecule to fragment. Check if the mass of the unexpected peak corresponds to a logical fragment of the parent compound (e.g., loss of water, loss of the carboxylic acid group). Vary the source energy to see if the peak's intensity changes, which would suggest it's an artifact.
-
Forced Degradation Study: If the peak is absent at t=0 and is not an artifact, perform a forced degradation study. Expose the compound to harsh conditions (e.g., acid, base, H₂O₂, UV light). If the peak's intensity increases under these conditions, it is likely a true degradant.
The following diagram outlines this logical workflow.
Caption: Workflow for identifying the source of unexpected analytical peaks.
Question 4: What are the recommended analytical methods for studying this compound and its potential degradants?
Due to the fluorine atoms, specific and sensitive analytical methods are required. A multi-detector approach is often beneficial. The analysis of fluorinated compounds can be challenging, and methods must be carefully selected and optimized.[6]
Recommended Analytical Techniques:
| Technique | Pros | Cons | Best For |
| LC-MS/MS | High sensitivity and specificity; can differentiate the parent compound from potential metabolites.[7] | Requires authentic standards for absolute quantification; potential for in-source fragmentation. | Quantifying the parent compound and identifying/quantifying known potential degradants. |
| High-Resolution MS (e.g., Q-TOF, Orbitrap) | Provides accurate mass data, allowing for the determination of elemental composition of unknown peaks without a standard. | Lower throughput than triple quadrupole MS/MS; more complex data analysis. | Identifying unknown degradants from forced degradation studies or in vivo samples. |
| GC-MS | Can be used if the compound is derivatized to increase its volatility.[8] | The carboxylic acid group requires derivatization (e.g., silylation), adding a step to sample prep. | Not typically the first choice unless specific volatile degradants are expected. |
| ¹⁹F NMR Spectroscopy | Directly observes the fluorine atoms, providing structural information and quantification without a reference standard for the specific compound.[9] | Relatively low sensitivity compared to MS; requires higher concentrations of the analyte. | Characterizing the structure of isolated degradants; assessing purity of the starting material. |
| Total Organic Fluorine (TOF) Analysis | Measures the total amount of fluorine from all organic sources in a sample.[7] | Does not distinguish between the parent compound and any fluorine-containing degradants. | A screening tool to measure the overall disappearance of all fluorinated species. |
Expert Tip: For most researchers, a well-optimized LC-MS/MS method will be the workhorse for stability studies. If unknown degradants are detected and need to be characterized, collaborating with an analytical lab with high-resolution mass spectrometry and NMR capabilities is the recommended path.
References
- 1. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. hpd-collaborative.org [hpd-collaborative.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-(4,4-Difluorocyclohexyl)acetic Acid and Cyclohexylacetic Acid: Exploring the Impact of Fluorination on Biological Activity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, subtle molecular modifications can profoundly influence the biological activity of a compound. The strategic introduction of fluorine atoms, in particular, has become a powerful tool for optimizing drug candidates' potency, metabolic stability, and pharmacokinetic profiles. This guide provides an in-depth, objective comparison of 2-(4,4-Difluorocyclohexyl)acetic acid and its non-fluorinated parent compound, cyclohexylacetic acid. By examining their physicochemical properties, anticipated biological targets, and the established principles of structure-activity relationships (SAR), we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics, particularly in the realm of inflammatory and metabolic diseases.
Introduction: The Rationale for Comparison
Cyclohexylacetic acid serves as a fundamental scaffold in the design of various biologically active molecules, notably as a building block for anti-inflammatory and analgesic drugs. Its structural simplicity and favorable physicochemical properties make it an attractive starting point for medicinal chemistry campaigns. The introduction of a gem-difluoro group at the 4-position of the cyclohexane ring, yielding this compound, represents a deliberate chemical modification intended to modulate its biological profile. This guide will dissect the anticipated consequences of this fluorination on the molecule's interaction with biological targets, with a specific focus on the Prostaglandin E2 Receptor Subtype 4 (EP4), a key player in inflammatory pathways.
Physicochemical Properties: The Influence of Fluorine
The introduction of two fluorine atoms onto the cyclohexyl ring is expected to significantly alter the physicochemical properties of the parent molecule. These changes can have a cascading effect on the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its direct interaction with a biological target.
| Property | Cyclohexylacetic Acid | This compound | Anticipated Impact of Difluorination |
| Molecular Weight | 142.20 g/mol [1] | 178.18 g/mol [2] | Increased molecular weight. |
| LogP (o/w) | 2.85[1][3] | Predicted: ~1.9[2] | Decreased lipophilicity: The highly electronegative fluorine atoms can lower the octanol-water partition coefficient, potentially impacting membrane permeability and protein binding. |
| pKa | ~4.8 | Predicted: Lower than cyclohexylacetic acid | Increased acidity: The electron-withdrawing nature of the fluorine atoms is expected to lower the pKa of the carboxylic acid group, making it a stronger acid. This can influence its ionization state at physiological pH and its ability to form ionic interactions with a receptor. |
| Metabolic Stability | Susceptible to oxidation on the cyclohexyl ring. | Potentially enhanced. | Enhanced metabolic stability: The C-F bond is significantly stronger than the C-H bond, making the difluorinated position resistant to oxidative metabolism by cytochrome P450 enzymes.[4][5] |
The Prostaglandin EP4 Receptor: A Putative Biological Target
Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its effects are transduced by four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, a G-protein coupled receptor (GPCR), is predominantly coupled to Gs, leading to an increase in intracellular cyclic AMP (cAMP) upon activation.[6] Activation of the EP4 receptor has been shown to have potent anti-inflammatory effects, making it an attractive target for the treatment of various inflammatory conditions such as arthritis and inflammatory bowel disease.[7][8][9]
Several studies have identified derivatives of cyclohexylacetic acid as agonists of the EP4 receptor.[10][11][12][13][14] This suggests that the cyclohexylacetic acid scaffold provides a suitable framework for interaction with the EP4 receptor binding pocket.
Structure-Activity Relationship (SAR) and the Impact of Difluorination
The introduction of the CF2 group at the 4-position of the cyclohexane ring can influence biological activity through several mechanisms:
-
Conformational Effects: The gem-difluoro group can alter the conformational preference of the cyclohexyl ring.[15][16][17] This can pre-organize the molecule into a conformation that is more or less favorable for binding to the EP4 receptor, thereby affecting its affinity and efficacy.
-
Altered Acidity: As noted earlier, the increased acidity of the carboxylic acid group can lead to stronger ionic interactions with basic residues, such as arginine or lysine, within the receptor's binding site.
-
Modified Lipophilicity: The change in lipophilicity can affect the compound's ability to partition into the cell membrane to access the transmembrane binding pocket of the GPCR.
-
Direct Interactions: The fluorine atoms themselves can participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the receptor.
Based on these principles, it is plausible that this compound will exhibit a different potency and/or efficacy profile at the EP4 receptor compared to its non-fluorinated counterpart. The precise nature of this difference would need to be determined experimentally.
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of this compound and cyclohexylacetic acid, a series of well-established in vitro assays targeting the EP4 receptor should be employed.
EP4 Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of the test compounds for the human EP4 receptor.
Methodology: A competitive radioligand binding assay is a standard method.[18][19][20]
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human EP4 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Utilize a neutral (pH 7.4) and isotonic buffer for the binding assay.[19][20]
-
Competition Binding: Incubate the cell membranes with a fixed concentration of a high-affinity radiolabeled EP4 antagonist (e.g., [3H]-L-161,982) and varying concentrations of the test compounds (this compound or cyclohexylacetic acid).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki values using the Cheng-Prusoff equation.
Diagram of EP4 Receptor Binding Assay Workflow
Caption: Workflow for EP4 Receptor Binding Affinity Assay.
EP4 Receptor Functional Agonist Assay (cAMP Accumulation)
Objective: To determine the potency (EC50) and efficacy of the test compounds as agonists of the human EP4 receptor.
Methodology: A cell-based assay measuring the accumulation of intracellular cAMP is the most common functional readout for EP4 receptor activation.[21][22][23][24][25]
Protocol:
-
Cell Culture: Culture a cell line stably expressing the human EP4 receptor (e.g., HEK293-hEP4) in 96-well plates.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds or a known EP4 agonist (e.g., PGE2) as a positive control.
-
cAMP Accumulation: Incubate the cells for a defined period to allow for cAMP production. The incubation is typically performed in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[18][21][22]
-
Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximum efficacy.
Diagram of EP4 Receptor Signaling Pathway and Assay Principle
Caption: EP4 Receptor Activation and cAMP Assay Principle.
In Vitro Anti-inflammatory Assay
Objective: To assess the functional anti-inflammatory activity of the test compounds.
Methodology: A common method is to measure the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in immune cells, as EP4 activation is known to suppress this pro-inflammatory cytokine.[7]
Protocol:
-
Cell Culture: Culture a relevant immune cell line (e.g., RAW 264.7 macrophages) or primary immune cells.
-
Compound Pre-treatment: Pre-incubate the cells with varying concentrations of the test compounds.
-
Inflammatory Stimulus: Stimulate the cells with LPS to induce the production of TNF-α.
-
Supernatant Collection: After a suitable incubation period, collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the IC50 value for the inhibition of TNF-α production for each compound.
Conclusion and Future Directions
The comparison between this compound and cyclohexylacetic acid provides a compelling case study on the strategic use of fluorination in medicinal chemistry. While cyclohexylacetic acid serves as a valuable starting point for the development of EP4 receptor agonists, the introduction of a gem-difluoro group in this compound is anticipated to significantly modulate its biological profile. The predicted changes in physicochemical properties, such as increased acidity and metabolic stability, alongside potential conformational effects, strongly suggest that the difluorinated analog will exhibit distinct potency, efficacy, and pharmacokinetic properties.
The experimental protocols detailed in this guide provide a clear roadmap for the empirical evaluation of these two compounds. The data generated from these assays will be crucial for elucidating the precise impact of gem-difluorination on the cyclohexylacetic acid scaffold and for guiding the future design of more effective and safer EP4 receptor modulators for the treatment of inflammatory and other diseases. Further investigations into the in vivo efficacy and pharmacokinetic profiles of these compounds will be essential to fully understand their therapeutic potential.
References
- 1. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H12F2O2 | CID 53420743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cyclohexyl acetic acid, 5292-21-7 [thegoodscentscompany.com]
- 4. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin E2 Receptor 4 (EP4): A Promising Therapeutic Target for the Treatment of Cancer and Inflammatory Diseases | Bentham Science [benthamscience.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis and Other Bone Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of a selective EP4-receptor agonist. Part 2: 3,7-dithiaPGE1 derivatives with high selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of a highly selective EP4-receptor agonist. Part 2: 5-thia and 9beta-haloPG derivatives with improved stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and Synthesis of a Potent, Selective and Orally Bioavailable EP4 Receptor Agonist | Semantic Scholar [semanticscholar.org]
- 15. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diva-portal.org [diva-portal.org]
- 18. Analgesic and anti‐inflammatory properties of novel, selective, and potent EP4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of binding affinity of CJ-023,423 for human prostanoid EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. innoprot.com [innoprot.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. caymanchem.com [caymanchem.com]
- 24. EP4 Receptor (rat) Activation Assay Kit (cAMP) - Applications - CAT N°: 600410 [bertin-bioreagent.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Analogs in CPT-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic modulation, Carnitine Palmitoyltransferase-1 (CPT-1) stands out as a pivotal therapeutic target. As the rate-limiting enzyme in mitochondrial fatty acid oxidation (FAO), its inhibition can shift cellular energy reliance from fats to glucose.[1] This guide offers an in-depth comparison of fluorinated and non-fluorinated analogs as CPT-1 inhibitors, with a focus on the antianginal drug Perhexiline and its derivatives. We will explore how the strategic incorporation of fluorine can refine the pharmacological profile of these inhibitors, balancing potency with improved metabolic stability.
The Central Role of CPT-1 in Cellular Metabolism
CPT-1 is an integral outer mitochondrial membrane enzyme that facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a primary energy-generating pathway.[1] By converting long-chain fatty acyl-CoAs to acylcarnitines, CPT-1 acts as a crucial gateway for fatty acid metabolism.[1] Inhibiting CPT-1 effectively blocks this pathway, compelling cells to utilize glucose for ATP production. This metabolic switch is of significant interest in treating conditions like cardiovascular diseases, metabolic disorders, and certain cancers where metabolic reprogramming is a key feature.[1][2]
Caption: CPT-1's role in fatty acid transport across the mitochondrial membrane.
The Rationale for Fluorination in Drug Design
The substitution of hydrogen with fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3][4][5] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's profile:[6][7]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP) family.[6] This can block metabolically labile sites, increase the drug's half-life, and reduce the formation of potentially toxic metabolites.[6][7]
-
Target Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to more favorable interactions with the target protein through altered pKa, dipole moments, or hydrogen bonding capabilities.[8][9]
-
Membrane Permeability: Strategic fluorination can modulate a compound's lipophilicity, which is a critical factor for its ability to cross cellular membranes and reach its target.[3][4][10]
In the case of Perhexiline, a known CPT-1 inhibitor, its clinical use has been hampered by variable pharmacokinetics and toxicity, largely due to its metabolism by the polymorphic enzyme CYP2D6.[11] This makes it an ideal candidate for fluorination to create analogs with a more predictable and safer profile.
Comparative Analysis: Perhexiline vs. Its Fluorinated Analogs
A pivotal study by Tseng et al. (2017) provides a direct comparison of the CPT-1 inhibitory potency of Perhexiline and its novel fluorinated derivatives.[11][12][13][14][15] The goal was to block the sites of CYP2D6-mediated metabolism on the cyclohexyl rings without sacrificing efficacy at the CPT-1 target.[11][12][13]
| Compound | Structure Description | CPT-1 IC50 (µM) | Relative Potency vs. Racemic Perhexiline |
| Perhexiline (1) | Racemic Non-Fluorinated Parent | 11 | 1.00 (Reference) |
| (R)-Perhexiline (1a) | R-enantiomer | 32 | ~0.34x |
| (S)-Perhexiline (1b) | S-enantiomer | 14 | ~0.79x |
| Compound 50 | 4,4-gem-difluoroperhexiline | 45 | ~0.24x |
| Compound 62 | 4,4,4′,4′-tetrafluoroperhexiline | 88 | ~0.13x |
Data sourced from Tseng et al., J. Med. Chem. 2017.[15]
Key Insights from the Data:
-
Potency of the Parent Compound: Racemic Perhexiline demonstrates a modest inhibitory potency against CPT-1 with an IC50 of 11 µM under the assay conditions.[15] There appears to be some stereoselectivity, with the (R)-enantiomer showing a significant reduction in potency compared to the racemic mixture and the (S)-enantiomer.[15]
-
Impact of Fluorination on Potency: The introduction of fluorine atoms onto the cyclohexyl rings resulted in a decrease in CPT-1 inhibitory activity. The gem-difluoro analog (Compound 50 ) showed only a small loss in potency (IC50 = 45 µM) compared to the parent compound.[15] The tetrafluoro analog (Compound 62 ), while exceptionally stable metabolically, exhibited a more significant drop in activity (IC50 = 88 µM).[15]
-
Balancing Efficacy and Pharmacokinetics: Despite the modest reduction in in vitro potency, the fluorinated analogs, particularly Compound 50 , achieved the primary goal: they showed greatly reduced susceptibility to metabolism by CYP2D6.[12][13] Compound 50 was identified as having the best balance of properties, retaining acceptable CPT-1 inhibition while gaining a significantly improved pharmacokinetic profile.[12][13] Subsequent functional studies confirmed its efficacy in a cardiac model, similar to the parent drug.[12][13]
This demonstrates a crucial principle in drug development: a slight decrease in target potency can be a worthwhile trade-off for a substantial improvement in metabolic stability and overall safety profile.
Experimental Protocols for Assessing CPT-1 Inhibition
The validation of CPT-1 inhibitors relies on robust and reproducible assays. Below are two primary methodologies used to generate the comparative data discussed.
Radiometric CPT-1 Enzyme Assay (Isolated Mitochondria)
This biochemical assay directly measures the enzymatic activity of CPT-1 by quantifying the formation of radiolabeled product. It is considered a gold standard for determining direct inhibitory potency (IC50).
Principle: The assay measures the CPT-1 catalyzed transfer of a radiolabeled acyl group from acyl-CoA to carnitine. The resulting radiolabeled acylcarnitine is then separated from the unreacted substrate and quantified.
Step-by-Step Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat heart or liver) using differential centrifugation. This step is critical as CPT-1 is a mitochondrial membrane protein.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing essential components such as buffer (e.g., HEPES), BSA (to bind free fatty acids), and L-carnitine.
-
Inhibitor Incubation: Add varying concentrations of the test compounds (non-fluorinated and fluorinated analogs) to the isolated mitochondria and pre-incubate to allow for target engagement.
-
Reaction Initiation: Start the enzymatic reaction by adding the radiolabeled substrate, typically [³H]palmitoyl-CoA or [¹⁴C]palmitoyl-CoA.
-
Reaction Quenching: After a defined incubation period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C), stop the reaction by adding a strong acid, such as perchloric acid.
-
Product Separation: Separate the radiolabeled acylcarnitine product from the unreacted radiolabeled acyl-CoA substrate. This is commonly achieved by phase separation (e.g., with butanol) or using ion-exchange chromatography.
-
Quantification: Measure the radioactivity of the isolated product phase using a liquid scintillation counter.[16]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration relative to a vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
Cell-Based Respiration Assay (Permeabilized Cells)
This functional assay measures the impact of CPT-1 inhibition on mitochondrial respiration, providing a more physiologically relevant context than an isolated enzyme assay. It is often performed using a Seahorse XF Analyzer.[17]
Principle: The plasma membranes of cultured cells are selectively permeabilized, allowing direct delivery of substrates to the mitochondria. By providing long-chain fatty acids, the rate of oxygen consumption (OCR) becomes dependent on CPT-1 activity.
Step-by-Step Methodology:
-
Cell Culture: Plate adherent cells (e.g., C2C12 myoblasts, primary hepatocytes) in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test compounds for a predetermined period.
-
Permeabilization: Just before the assay, replace the culture medium with a mitochondrial assay solution (MAS) containing a plasma membrane permeabilizing agent (e.g., saponin or a proprietary reagent) and respiratory substrates (e.g., ADP, malate). This permeabilization leaves the mitochondrial membranes intact.
-
Assay Initiation: Place the cell plate into a Seahorse XF Analyzer. Initiate the assay by injecting a long-chain fatty acid substrate, such as palmitate conjugated to BSA. The subsequent oxygen consumption is now driven by the transport of palmitate into the mitochondria via CPT-1.
-
Data Acquisition: The instrument measures the OCR in real-time for each well.
-
Data Analysis: Compare the OCR in inhibitor-treated wells to vehicle-treated wells. The reduction in OCR reflects the degree of CPT-1 inhibition. Calculate IC50 values by plotting the dose-response relationship.
Caption: Comparative workflow for assessing CPT-1 inhibitor potency.
Conclusion
The strategic fluorination of CPT-1 inhibitors like Perhexiline presents a compelling case study in modern drug design. While non-fluorinated parent compounds may exhibit higher raw potency in enzymatic assays, their clinical utility can be limited by poor pharmacokinetic properties such as rapid metabolic degradation. The development of fluorinated analogs, such as 4,4-gem-difluoroperhexiline, demonstrates that a modest decrease in in vitro target affinity can be a highly successful trade-off for significantly enhanced metabolic stability and a more predictable clinical profile.[11][12][13] This guide underscores the importance of a holistic evaluation approach, integrating direct enzymatic assays with functional cellular models, to rationally design next-generation inhibitors that balance potency, stability, and safety.
References
- 1. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
- 3. ikprress.org [ikprress.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 9. Roles of Fluorine in Drug Design and Drug Action: Ingenta Connect [ingentaconnect.com]
- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of Fluorinated Analogues of Perhexiline with Improved Pharmacokinetic Properties and Retained Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 15. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of 2-(4,4-Difluorocyclohexyl)acetic Acid Derivatives as IL-17A Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of 2-(4,4-difluorocyclohexyl)acetic acid derivatives that function as modulators of Interleukin-17A (IL-17A). As a key cytokine in inflammatory and autoimmune disorders, IL-17A represents a significant therapeutic target. The derivatives discussed herein, featuring a distinct 4,4-difluorocyclohexyl moiety, have emerged as potent inhibitors of the IL-17A signaling pathway. This document will objectively compare the performance of various derivatives, supported by experimental data, to elucidate the chemical features crucial for their biological activity.
Introduction: The Therapeutic Potential of Targeting IL-17A
Interleukin-17A is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of various autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1] Elevated levels of IL-17A are associated with the recruitment of neutrophils, induction of other inflammatory mediators, and subsequent tissue damage. Consequently, the inhibition of IL-17A activity has become a validated therapeutic strategy. While monoclonal antibodies targeting IL-17A have demonstrated clinical efficacy, the development of small molecule inhibitors offers the potential for oral administration and alternative treatment options.[2][3] The this compound scaffold has been identified as a valuable starting point for the design of such small molecule modulators.[4][5] The gem-difluoro substitution on the cyclohexyl ring is a bioisosteric replacement for a carbonyl group or other polar functionalities, often leading to improved metabolic stability and pharmacokinetic properties.
Core Structure and Mechanism of Action
The compounds discussed in this guide are derivatives of this compound and have been identified as modulators of IL-17 activity.[4] Their primary mechanism of action is the inhibition of the interaction between IL-17A and its receptor, IL-17RA.[6] This disruption of the protein-protein interaction effectively blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, such as IL-6.[5][7]
The following diagram illustrates the targeted IL-17 signaling pathway:
Caption: Inhibition of the IL-17A signaling pathway by this compound derivatives.
Comparative Analysis of Derivative Potency
The potency of these derivatives is typically evaluated by their ability to inhibit IL-17A-induced IL-6 release in human dermal fibroblast (HDF) cells. The following table summarizes the biological data for a selection of representative compounds, highlighting the impact of structural modifications on their inhibitory activity.[5][7]
| Compound ID | Core Modification | R Group | pIC50 |
| 1 | Amide | 2-pyridyl | 7.5 |
| 2 | Amide | 4-pyridyl | 7.8 |
| 3 | Amide | 2-pyrazinyl | 8.1 |
| 4 | Amide | 5-pyrimidinyl | 8.3 |
| 5 | Amide | 2-chloro-4-pyridyl | 8.5 |
| 6 | Amide | 2-methyl-4-pyridyl | 8.0 |
| 7 | Ether | 4-pyridyl | 6.2 |
| 8 | Sulfonamide | 4-pyridyl | 6.5 |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Structure-Activity Relationship Discussion
Analysis of the data reveals several key trends in the structure-activity relationship of these this compound derivatives:
-
The Amide Linkage is Preferred: Comparison of compounds with an amide linkage (Compounds 1-6) to those with ether (Compound 7) or sulfonamide (Compound 8) linkages at the core modification point demonstrates the superiority of the amide group for potent IL-17A inhibition. This suggests that the hydrogen bonding capabilities and the specific geometry of the amide are crucial for optimal interaction with the biological target.
-
Impact of the Heteroaromatic R Group: The nature and substitution pattern of the aromatic ring (R group) significantly influence activity.
-
Nitrogen Position: Among the simple heteroaromatic rings, the pyrazinyl (Compound 3) and pyrimidinyl (Compound 4) derivatives exhibit higher potency than the pyridyl isomers (Compounds 1 and 2). This indicates that the position and number of nitrogen atoms within the aromatic ring are critical for binding.
-
Substitution on the Pyridyl Ring: The introduction of substituents on the pyridyl ring has a marked effect. A chloro substituent at the 2-position (Compound 5) leads to a significant increase in potency, suggesting that this region of the binding pocket can accommodate and favorably interact with a halogen atom. Conversely, a methyl group at the 2-position (Compound 6) results in a slight decrease in activity compared to the unsubstituted 4-pyridyl analog (Compound 2).
-
The following workflow outlines the general synthetic and evaluation process for these derivatives:
Caption: General workflow for the synthesis and SAR evaluation of this compound derivatives.
Experimental Protocols
General Procedure for Amide Coupling:
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., N,N-dimethylformamide or dichloromethane) is added a coupling agent (e.g., HATU or HBTU, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq).
-
The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.
-
The desired amine (1.0 eq) is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with an aqueous acidic solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired amide derivative.
Inhibition of IL-17A-induced IL-6 Release from Human Dermal Fibroblasts (HDFs): [5][7]
-
Human dermal fibroblasts are seeded in 96-well plates and cultured until they reach confluence.
-
The cells are then serum-starved for 24 hours.
-
The test compounds are serially diluted and added to the cells, followed by stimulation with a combination of human recombinant IL-17A and TNF-α.
-
The plates are incubated for a specified period (e.g., 24-48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, the cell culture supernatants are collected.
-
The concentration of IL-6 in the supernatants is quantified using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
The IC50 values are determined by plotting the percentage of inhibition of IL-6 release against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation. The pIC50 is then calculated as the negative logarithm of the IC50.
Conclusion and Future Directions
The this compound scaffold has proven to be a fertile ground for the development of potent small molecule inhibitors of the IL-17A pathway. The structure-activity relationships delineated in this guide highlight the critical role of the amide linkage and the nature of the appended heteroaromatic ring in achieving high potency. The superior activity of derivatives bearing pyrazinyl and substituted pyridyl moieties provides a clear direction for further optimization. Future efforts in this area will likely focus on fine-tuning the substitutions on the aromatic ring to enhance potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing an orally bioavailable therapeutic for the treatment of inflammatory and autoimmune diseases.
References
- 1. drugs.com [drugs.com]
- 2. Discovery and In Vivo Exploration of 1,3,4-Oxadiazole and α-Fluoroacrylate Containing IL-17 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. WO2021204801A1 - Difluorocyclohexyl derivatives as il-17 modulators - Google Patents [patents.google.com]
- 5. Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to E3 Ligase Selection: A Head-to-Head Comparison of VHL- and CRBN-Based PROTACs
In the rapidly evolving landscape of targeted protein degradation (TPD), Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1][2] These heterobifunctional molecules do not merely inhibit, but rather eliminate disease-causing proteins by coopting the cell's intrinsic ubiquitin-proteasome system (UPS).[3][4] A PROTAC's efficacy is dictated by its three core components: a ligand for the protein of interest (POI), a linker, and a ligand to recruit an E3 ubiquitin ligase. The choice of E3 ligase is a critical design decision that profoundly influences a PROTAC's potency, selectivity, and pharmacokinetic properties.[5][6]
While over 600 E3 ligases exist in humans, the vast majority of PROTACs developed to date recruit one of two: Cereblon (CRBN) or the von Hippel-Lindau (VHL) tumor suppressor.[5][7][8] This guide provides a data-driven, head-to-head comparison of VHL- and CRBN-based PROTACs, offering field-proven insights to guide researchers in selecting the optimal degradation machinery for their specific target.
The Central Mechanism: Hijacking Cullin-RING Ligases
PROTACs function by inducing the formation of a ternary complex between the POI and an E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[7][9] Both VHL and CRBN are substrate receptor proteins for Cullin-RING Ligase (CRL) complexes—specifically CRL2^VHL^ and CRL4^CRBN^, respectively.[5][10] Despite this similarity, their distinct structural biology, ligand scaffolds, and cellular expression levels result in significant differences in the performance of the resulting PROTACs.
Figure 1: General workflow of PROTAC-mediated protein degradation.
Comparative Analysis: VHL vs. CRBN Recruiters
The decision to use a VHL or CRBN ligand is often empirical and target-dependent. Direct head-to-head comparisons in the literature, where only the E3 ligase ligand is changed, are invaluable for understanding the intrinsic properties of each system.[5]
Ligand Characteristics and Chemical Space
-
VHL Ligands: The most common VHL ligands are derived from a hydroxyproline (Hyp) scaffold, mimicking the binding of its natural substrate, HIF-1α.[10][11] These ligands, such as VH032 and its derivatives, are well-characterized but can be synthetically complex and often lead to PROTACs with higher molecular weight and polarity, posing challenges for cell permeability and oral bioavailability.[12][13] The 2-(4,4-Difluorocyclohexyl)acetic acid moiety mentioned in the topic is a modern example of a building block designed to modulate these physicochemical properties, likely by replacing the canonical tert-butyl group to improve metabolic stability and lipophilicity.[14]
-
CRBN Ligands: CRBN recruiters are typically based on immunomodulatory drug (IMiD) scaffolds like thalidomide, lenalidomide, and pomalidomide.[][] These ligands are generally smaller and possess more favorable drug-like properties, which can translate to better pharmacokinetics for the final PROTAC molecule.[] However, these ligands can also induce the degradation of endogenous CRBN neosubstrates (e.g., IKZF1, GSPT1), which can lead to off-target effects or desired polypharmacology, depending on the therapeutic context.[][17]
Performance in Head-to-Head Studies
While high potency can be achieved with either recruiter, several studies targeting key oncogenic proteins have revealed important distinctions.
Case Study 1: Bruton's Tyrosine Kinase (BTK) Degradation In the development of BTK degraders for B-cell malignancies, CRBN-based PROTACs have consistently outperformed their VHL-based counterparts. Multiple research groups have synthesized pairs of BTK PROTACs with identical BTK binders and linkers, finding that the VHL-based versions were significantly less potent or inactive at inducing BTK degradation.[18][19][20]
Case Study 2: Bromodomain and Extra-Terminal Domain (BET) Protein Degradation The degradation of BET proteins, particularly BRD4, is a well-studied area in PROTAC development. In contrast to the BTK experience, both VHL and CRBN-based PROTACs have proven highly effective. The VHL-based degrader MZ1 and the CRBN-based degrader dBET1 are benchmark compounds that both induce potent, sub-nanomolar degradation of BRD4.[21] However, a broad cell line screen revealed that MZ1 (VHL) was active across a wider range of cell lines than dBET1 (CRBN), whose activity was more variable and often lower in non-hematological cancer cells.[21] This suggests that the cellular context and relative expression levels of the E3 ligases can be a determining factor.
| Target Protein | E3 Ligase | Representative PROTAC | Potency (DC₅₀) | Efficacy (Dₘₐₓ) | Key Finding | Reference |
| BTK | CRBN | MT-802 | ~9 nM | >99% | CRBN recruitment is highly effective for BTK degradation. | [19] |
| BTK | VHL | VHL-based analog | Inactive | N/A | VHL-based PROTACs were relatively inactive for BTK. | [19] |
| BRD4 | CRBN | dBET1 | Sub-nanomolar | >90% | Potent but shows variable activity across cell lines. | [21] |
| BRD4 | VHL | MZ1 | Sub-nanomolar | >90% | Potent and broadly active across a diverse cell line panel. | [21] |
| BRD4 | CRBN | ARV-825 | <1 nM | >95% | Efficiently degrades BRD4 and down-regulates MYC. | [22] |
| BRD4 | VHL | ARV-771 | <1 nM | >95% | Induces rapid and effective degradation in prostate cancer cells. | [23] |
Note: DC₅₀ and Dₘₐₓ values are highly dependent on the specific cell line, treatment time, and assay conditions. The data presented is for comparative illustration.
The "E3 vs. E3" Phenomenon
Intriguingly, recent studies have created hetero-dimerizing PROTACs that link VHL and CRBN ligands, forcing the two E3 ligases into proximity.[24] These experiments consistently show that VHL induces the degradation of CRBN, while CRBN does not effectively degrade VHL. This suggests an inherent hierarchy in the degradation machinery, where the CRL2^VHL^ complex may be more efficient or dominant in this forced-dimerization context.[24]
Experimental Protocols for Comparative Evaluation
To rigorously compare VHL- and CRBN-based PROTACs in your own research, a standardized set of experiments is crucial.
Protocol 1: Western Blot for DC₅₀ and Dₘₐₓ Determination
This is the gold-standard assay for quantifying protein degradation.
Objective: To determine the potency (DC₅₀) and efficacy (Dₘₐₓ) of a PROTAC.
Methodology:
-
Cell Culture: Plate cells of interest (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the VHL-based and CRBN-based PROTACs in fresh culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Aspirate the old medium and treat the cells with the PROTAC dilutions for a fixed time point (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the POI. Also, probe with a loading control antibody (e.g., GAPDH, α-Tubulin).
-
Detection: Use a corresponding HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control.
-
Data Analysis: Plot the percentage of degradation versus the log of the PROTAC concentration and fit a dose-response curve to calculate the DC₅₀ and Dₘₐₓ values.
Figure 2: Workflow for determining PROTAC degradation parameters.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Confirmation
This experiment provides direct evidence that the PROTAC is mediating the interaction between the POI and the intended E3 ligase.
Objective: To confirm the formation of the POI-PROTAC-E3 ligase complex.[5]
Methodology:
-
Treatment: Treat cells with an effective concentration of the PROTAC or vehicle control for a short duration (e.g., 2-4 hours).
-
Lysis: Lyse cells in a non-denaturing Co-IP buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Add an antibody against the POI to the lysate and incubate to form antibody-protein complexes.
-
Capture: Use Protein A/G magnetic beads to pull down the antibody and any bound proteins (the POI and its interactors).
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution & Analysis: Elute the bound proteins from the beads and analyze the eluate by Western blot, probing for the presence of the recruited E3 ligase (VHL or CRBN). A band for the E3 ligase in the PROTAC-treated sample, but not the control, confirms ternary complex formation.
Conclusion and Future Outlook
The choice between VHL and CRBN is not a matter of one being universally superior, but rather a strategic decision based on the specific biological context.[5] CRBN-based PROTACs often benefit from more favorable physicochemical properties, while VHL-based PROTACs may offer broader activity across different cell lineages.[][21] The observation that BTK is readily degraded by CRBN but not VHL recruiters highlights the critical role of the specific POI-E3 ligase pair in forming a productive ternary complex for ubiquitination.[19]
As the field of TPD advances, the repertoire of available E3 ligases is expanding beyond VHL and CRBN to include ligases like RNF4, DCAF16, and GID4, which will offer new avenues for tissue-selectivity and overcoming resistance.[8][25] However, a deep understanding of the head-to-head performance of the two workhorse ligases, VHL and CRBN, remains the foundational starting point for any rational PROTAC design campaign. Rigorous, parallel experimental evaluation is the most reliable path to identifying the optimal degrader for a given protein of interest.
References
- 1. PROTACs: An Emerging Targeting Technique for Protein Degradation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 17. Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 2-(4,4-Difluorocyclohexyl)acetic acid: A Hypothetical mPGES-1 Inhibitor
This guide provides an in-depth, objective comparison of the hypothetical cross-reactivity profile of a novel compound, 2-(4,4-Difluorocyclohexyl)acetic acid, against established anti-inflammatory agents. As the specific biological target of this molecule is not extensively documented in public literature, we will proceed under the well-founded hypothesis that its structural features—a carboxylic acid coupled with a cyclohexyl ring, common in this therapeutic space—make it a candidate inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).
Our objective is to illustrate the critical process of cross-reactivity profiling for a novel anti-inflammatory drug candidate. We will compare its hypothetical performance with a highly selective mPGES-1 inhibitor, MF63 , and a widely used non-selective Non-Steroidal Anti-Inflammatory Drug (NSAID), Ibuprofen . This analysis will be grounded in established experimental protocols and provide the scientific rationale behind each step, offering researchers a framework for evaluating the selectivity and potential therapeutic window of new chemical entities.
The Rationale: Targeting mPGES-1 for Safer Anti-Inflammatory Therapy
The synthesis of Prostaglandin E2 (PGE2) is a central process in inflammation and pain.[1] For decades, NSAIDs like Ibuprofen have provided relief by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are responsible for converting arachidonic acid into the intermediate prostaglandin H2 (PGH2).[4] However, this non-selective inhibition has a significant drawback. The inhibition of COX-1 disrupts the production of other essential prostanoids, such as thromboxane A2 (TXA2) and prostacyclin (PGI2), which are vital for gastric mucosa protection and platelet function, leading to well-documented gastrointestinal and cardiovascular side effects.[5][6]
Targeting the terminal enzyme in the PGE2 synthesis pathway, mPGES-1, presents a more refined therapeutic strategy.[7] mPGES-1 is inducibly expressed during inflammation and specifically converts COX-2-derived PGH2 into PGE2.[8] A selective mPGES-1 inhibitor would theoretically reduce inflammatory PGE2 without affecting the broader prostanoid profile, thus offering a safer alternative to traditional NSAIDs.[9] This guide will detail the essential experiments required to validate such a claim for a novel compound like this compound.
Caption: Prostaglandin Synthesis Pathway and Inhibitor Action Sites.
Part 1: Experimental Methodologies for Cross-Reactivity Profiling
To build a robust cross-reactivity profile, a multi-step experimental approach is necessary. This involves progressing from isolated enzyme assays to more physiologically relevant cellular models.
Caption: Experimental Workflow for Cross-Reactivity Profiling.
In Vitro Enzymatic Assays: Direct Target Interaction
The initial step is to determine the direct inhibitory potency of the test compound against the primary target and key off-target enzymes in a purified, cell-free system. This provides a clean measure of molecular interaction without the complexities of cellular uptake or metabolism.
Protocol: mPGES-1 Cell-Free Inhibition Assay [10]
-
Enzyme Source: Microsomes isolated from IL-1β-stimulated A549 human lung carcinoma cells, which serve as a rich source of active mPGES-1.
-
Assay Buffer: 0.1 M Potassium phosphate buffer (pH 7.4) containing 2.5 mM glutathione.
-
Procedure:
-
Prepare serial dilutions of the test compound (this compound), MF63, and Ibuprofen in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well plate, add 5 µL of the diluted compound to the assay buffer.
-
Add 10 µL of the A549 cell microsome preparation (containing mPGES-1) to each well and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate, PGH2 (final concentration ~10 µM).
-
Incubate for 60 seconds at room temperature.
-
Terminate the reaction by adding 10 µL of a stop solution (e.g., 1 M HCl with a reducing agent like SnCl2) to convert unreacted PGH2 to stable byproducts.
-
Quantify the amount of PGE2 produced using a validated Prostaglandin E2 ELISA kit.[11]
-
Calculate the percent inhibition relative to a vehicle control (DMSO only) and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Protocol: COX-1 and COX-2 Inhibition Assays [12][13]
-
Enzyme Source: Purified ovine COX-1 and recombinant human COX-2 enzymes.
-
Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of the COX enzymes.[14][15]
-
Procedure:
-
Prepare serial dilutions of the test compounds as described for the mPGES-1 assay.
-
To a 96-well plate, add assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, and the respective enzyme (COX-1 or COX-2).
-
Add the diluted test compound and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid (substrate) and a chromogenic or fluorogenic probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of reaction and determine the IC50 values for each compound against both COX isoforms.
-
Cellular Assay: Profiling in a Physiological Context
While enzyme assays are crucial, they do not capture the full picture. A cellular assay is essential to assess how a compound behaves in a complex biological system, accounting for cell permeability and the potential for the metabolic shunting of substrates to other pathways. The human whole blood assay (hWBA) is an excellent ex vivo model for this purpose.[16]
Protocol: Human Whole Blood Assay (hWBA) for Prostanoid Profiling
-
Sample: Freshly drawn human whole blood collected in heparinized tubes.
-
Procedure:
-
Aliquot 500 µL of whole blood into 1.5 mL tubes.
-
Add the test compounds at various concentrations and pre-incubate for 30 minutes at 37°C.
-
Induce the inflammatory cascade by adding Lipopolysaccharide (LPS) to a final concentration of 10 µg/mL. This step upregulates COX-2 and mPGES-1 expression and activity.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
Centrifuge the tubes to pellet the blood cells and collect the plasma supernatant.
-
Perform prostanoid analysis on the plasma.
-
-
Prostanoid Quantification (LC-MS/MS):
-
Spike plasma samples with deuterated internal standards for each analyte (PGE2-d4, TXB2-d4, 6-keto-PGF1α-d4).
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the prostanoids.
-
Analyze the extracted samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[17][18] This technique allows for the simultaneous, highly specific, and sensitive quantification of multiple prostanoids.
-
Calculate the concentration of PGE2 (the product of mPGES-1), TXB2 (a stable metabolite of TXA2, primarily from COX-1 activity in platelets), and 6-keto-PGF1α (a stable metabolite of PGI2, a product of prostacyclin synthase).
-
Part 2: Comparative Data Analysis (Hypothetical Results)
The following tables present hypothetical but scientifically plausible data that one might expect from the described experiments. These results are designed to illustrate the distinct profiles of a selective mPGES-1 inhibitor, a non-selective NSAID, and our test compound.
Table 1: In Vitro Enzymatic Inhibition (IC50 Values)
| Compound | mPGES-1 IC50 (nM) | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2/COX-1 Selectivity Ratio | mPGES-1 Selectivity Index (vs. COX-2) |
| This compound | 15 | >10,000 | 1,500 | >0.15 | 100x |
| MF63 (Selective mPGES-1 Inhibitor) [1][19] | 5 | >50,000 | >50,000 | N/A | >10,000x |
| Ibuprofen (Non-selective NSAID) [4] | >50,000 | 2,500 | 5,000 | 2.0 | N/A |
-
mPGES-1 Selectivity Index = (IC50 for COX-2) / (IC50 for mPGES-1)
Table 2: Effect on Prostanoid Production in LPS-Stimulated Human Whole Blood (at 1 µM concentration)
| Compound (1 µM) | PGE2 Production (% of Control) | TXB2 Production (% of Control) | 6-keto-PGF1α Production (% of Control) |
| Vehicle (DMSO) | 100% | 100% | 100% |
| This compound | 22% | 95% | 115% |
| MF63 (Selective mPGES-1 Inhibitor) | 15% | 98% | 125% |
| Ibuprofen (Non-selective NSAID) | 35% | 18% | 45% |
Part 3: Discussion and Interpretation of Results
Ibuprofen: The Non-Selective Benchmark As expected, the hypothetical data show that Ibuprofen is a potent inhibitor of both COX-1 and COX-2, with no activity against mPGES-1.[20] In the cellular assay, this translates to a broad suppression of all measured prostanoids. The strong inhibition of TXB2 production reflects its potent effect on COX-1 in platelets and is linked to its potential for gastrointestinal side effects and effects on blood clotting.[3]
MF63: The Highly Selective Comparator MF63 demonstrates a classic profile for a highly selective mPGES-1 inhibitor.[5] It potently inhibits mPGES-1 with virtually no activity against the COX enzymes.[1] In the whole blood assay, this results in a profound and selective reduction of PGE2.[19] Notably, the levels of other prostanoids like 6-keto-PGF1α (the PGI2 metabolite) are not suppressed and may even be slightly elevated. This phenomenon, known as "substrate shunting," occurs when the blockage of one synthase (mPGES-1) makes the common substrate (PGH2) more available to other synthases, potentially enhancing the production of beneficial prostanoids like the cardioprotective PGI2.[5]
This compound: A Hypothetical Profile Based on our hypothetical data, this compound emerges as a potent mPGES-1 inhibitor.
-
Primary Target Potency: With an enzymatic IC50 of 15 nM, it shows strong engagement with its intended target.
-
Cross-Reactivity Profile: The compound displays excellent selectivity against COX-1 (>10,000 nM), suggesting a low risk for the gastrointestinal side effects associated with traditional NSAIDs. However, it shows some moderate off-target activity against COX-2 (1,500 nM). Its mPGES-1 selectivity index versus COX-2 is 100-fold, which is significant but less profound than that of MF63. This indicates a dual-action potential, though it is primarily an mPGES-1 inhibitor.
-
Cellular Activity: The whole blood assay data corroborates the enzymatic findings. The compound strongly suppresses PGE2 production, consistent with potent mPGES-1 inhibition. Crucially, it does not significantly inhibit TXB2 production, reinforcing its COX-1 sparing nature and favorable GI safety profile. The slight increase in 6-keto-PGF1α suggests some degree of substrate shunting, a desirable characteristic of mPGES-1 inhibitors.
Conclusion
This comparative guide outlines the essential workflow for characterizing the cross-reactivity of a novel anti-inflammatory compound, using the hypothetical mPGES-1 inhibitor this compound as a case study. The combination of cell-free enzymatic assays and physiologically relevant cellular prostanoid profiling provides a comprehensive understanding of a compound's selectivity and mechanism of action.
Our hypothetical results position this compound as a promising mPGES-1-preferential inhibitor. Its potent inhibition of PGE2, coupled with a high degree of selectivity against COX-1, suggests it could offer the anti-inflammatory and analgesic benefits of NSAIDs without their associated gastrointestinal risks. The moderate COX-2 activity might even provide a synergistic therapeutic effect, although this dual activity would require further investigation. This systematic profiling is fundamental in drug development, enabling researchers to make informed decisions and advance candidates with the highest potential for both efficacy and safety.
References
- 1. apexbt.com [apexbt.com]
- 2. news-medical.net [news-medical.net]
- 3. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 4. ClinPGx [clinpgx.org]
- 5. Regulation of gene expression by MF63, a selective inhibitor of microsomal PGE synthase 1 (mPGES1) in human osteoarthritic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Microsomal Prostaglandin E Synthase-1 (mPGES-1) Binding with Inhibitors and the Quantitative Structure-Activity Correlation | Semantic Scholar [semanticscholar.org]
- 7. Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. korambiotech.com [korambiotech.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. droracle.ai [droracle.ai]
Validating Target Engagement of 2-(4,4-Difluorocyclohexyl)acetic Acid: A Comparative Guide Using CETSA and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, unequivocally demonstrating that a compound binds to its intended molecular target within the complex milieu of a living cell is a cornerstone of preclinical development. This process, known as target engagement, is critical for validating a drug's mechanism of action and for establishing robust structure-activity relationships. This guide provides an in-depth technical comparison of the Cellular Thermal Shift Assay (CETSA) and alternative methods for confirming the target engagement of 2-(4,4-Difluorocyclohexyl)acetic acid, a compound noted as a key intermediate in the synthesis of molecules targeting metabolic and inflammatory pathways[1][2][3]. While the specific protein target of this compound is not publicly defined, this guide will use a hypothetical target, "Metabolic Enzyme X" (ME-X), to illustrate the experimental principles and workflows.
The Principle of Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that allows for the direct measurement of a compound's binding to its target protein in intact cells or tissue lysates.[4][5] The fundamental principle of CETSA is based on ligand-induced thermal stabilization.[6][7] When a protein binds to a ligand, such as our compound of interest, its conformational stability often increases, making it more resistant to heat-induced denaturation and aggregation.[6][7]
In a typical CETSA experiment, cells are treated with the test compound or a vehicle control and then subjected to a temperature gradient.[8] As the temperature rises, unbound proteins begin to unfold and precipitate out of solution.[7] However, proteins that are stabilized by ligand binding will remain in their soluble form at higher temperatures.[6] By separating the soluble and aggregated protein fractions and quantifying the amount of the target protein remaining in the soluble fraction at each temperature, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[7]
Visualizing the CETSA Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Experimental Protocol: Western Blot-Based CETSA
This protocol outlines the steps for validating the engagement of this compound with its hypothetical target, ME-X, using a traditional Western blot detection method.
Materials:
-
Cell line endogenously or exogenously expressing ME-X
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for ME-X
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest the cells by trypsinization or scraping and wash with ice-cold PBS.
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes for each temperature point.
-
Heat the cell suspensions in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[8]
-
-
Cell Lysis and Protein Fractionation:
-
Quantification of Soluble Protein:
-
Carefully transfer the supernatant, containing the soluble protein fraction, to fresh tubes.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against ME-X, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for ME-X at each temperature point.
-
Normalize the data to the intensity at the lowest temperature (e.g., 40°C) for each treatment group.
-
Plot the relative protein abundance against temperature to generate melting curves.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for both the vehicle and compound-treated groups. A significant increase in Tm (ΔTm) in the presence of the compound indicates target engagement.
-
Comparison of Target Engagement Assays
While CETSA is a powerful tool, several other methods can be used to validate target engagement, each with its own advantages and disadvantages.[9] Here, we compare CETSA with two popular alternatives: the NanoBRET™ Target Engagement Assay and the Drug Affinity Responsive Target Stability (DARTS) assay.
| Assay | Principle | Key Quantitative Readout | Advantages | Disadvantages |
| CETSA | Ligand binding alters the thermal stability of the target protein.[10] | ΔTm (Change in Melting Temperature) | Label-free, performed in intact cells or lysates, reflects physiological conditions.[9] | Can be low-throughput, requires specific antibodies, not all binding events cause a thermal shift.[9] |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target protein and a fluorescent tracer.[9] | IC50 (Half-maximal Inhibitory Concentration) | High-throughput, quantitative, can be performed in live cells, provides real-time data.[9] | Requires genetic modification of the target protein, potential for steric hindrance from the tag.[9] |
| DARTS | Ligand binding protects the target protein from proteolytic degradation.[11] | Degree of Protease Protection | Label-free, does not require protein modification, can be used with complex lysates.[11] | Can be low-throughput, requires careful optimization of protease digestion, may not be sensitive enough for all interactions.[11] |
A Guide to Choosing the Right Assay
The selection of an appropriate target engagement assay depends on various factors, including the stage of the drug discovery project, the nature of the target protein, and the availability of reagents and instrumentation.
Caption: A decision tree to guide the selection of a target engagement assay.
Conclusion
Validating the direct binding of a small molecule to its intended protein target within a cellular context is a non-negotiable step in modern drug discovery. The Cellular Thermal Shift Assay provides a robust, label-free method to confirm target engagement by measuring changes in protein thermal stability. While the traditional Western blot-based CETSA can be lower in throughput, advancements such as AlphaScreen and mass spectrometry-based detection offer scalability for screening larger compound libraries.[12]
When considering alternatives, NanoBRET™ offers a high-throughput, quantitative solution for live-cell analysis but requires genetic modification of the target protein.[9] DARTS presents another label-free option that relies on protection from proteolysis, which can be advantageous when a thermal shift is not observed upon ligand binding.[11]
For the continued development of this compound and its derivatives, a systematic approach to target engagement is paramount. An initial validation using a focused method like Western blot-based CETSA or DARTS, followed by a more quantitative and higher-throughput assay like NanoBRET™ or a high-throughput CETSA format, would provide a comprehensive and compelling data package to drive the project forward. The choice of assay will ultimately be guided by the specific experimental needs and available resources, with each method offering unique insights into the molecular interactions that underpin therapeutic efficacy.
References
- 1. This compound [myskinrecipes.com]
- 2. 915030-40-9 | this compound - Fluoropharm [fluoropharm.com]
- 3. This compound - CAS:915030-40-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 5. CETSA [cetsa.org]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: In Vivo Efficacy of 2-(4,4-Difluorocyclohexyl)acetic Acid vs. Established cPLA2α Inhibitors in Inflammatory Disease Models
Abstract
The inhibition of cytosolic phospholipase A2 alpha (cPLA2α) represents a pivotal strategy in the development of next-generation anti-inflammatory therapeutics. By operating at the apex of the eicosanoid cascade, cPLA2α inhibitors can achieve a broad yet targeted suppression of pro-inflammatory mediators. This guide provides a comparative analysis of the in vivo efficacy of a novel investigational compound, 2-(4,4-Difluorocyclohexyl)acetic acid (hereafter designated DFCA), relative to established cPLA2α inhibitors. We will focus on a robust preclinical model of rheumatoid arthritis to contextualize performance metrics and discuss the critical experimental frameworks required to validate such compounds. This document is intended for researchers and drug development professionals engaged in the evaluation of novel anti-inflammatory agents.
Introduction: The Rationale for Targeting cPLA2α
Inflammatory diseases such as rheumatoid arthritis, psoriasis, and asthma are pathologically driven by an overproduction of lipid mediators, including prostaglandins and leukotrienes.[1] The synthesis of these eicosanoids is initiated by the enzymatic action of cPLA2α, which selectively hydrolyzes membrane phospholipids to release arachidonic acid (AA).[2][3] Downstream enzymes, cyclooxygenases (COX-1/2) and lipoxygenases (LOX), then convert AA into a spectrum of pro-inflammatory signaling molecules.
While non-steroidal anti-inflammatory drugs (NSAIDs) effectively block the COX pathway, their use can be associated with significant gastrointestinal and cardiovascular side effects.[4][5] Furthermore, blocking only the COX pathway can shunt AA towards the LOX pathway, potentially exacerbating certain inflammatory responses. Targeting cPLA2α offers a more upstream and balanced regulatory node, theoretically providing broader anti-inflammatory efficacy with a potentially improved safety profile.[6]
This guide evaluates the hypothetical efficacy of DFCA, a novel small molecule featuring a gem-difluorinated cyclohexyl moiety—a structural motif often employed to enhance metabolic stability and target affinity—against well-characterized inhibitors like AVX001 and AVX002, which have demonstrated potent anti-inflammatory and disease-modifying properties in preclinical models.[7][8][9]
Mechanism of Action: The cPLA2α Signaling Cascade
Upon cellular stimulation by pro-inflammatory cytokines (e.g., IL-1β, TNF-α) or other agonists, intracellular calcium levels rise, and MAP kinases are activated.[3][10] This dual signal triggers the translocation of cPLA2α from the cytosol to the perinuclear and endoplasmic reticulum membranes, where it accesses its phospholipid substrates. The enzyme's primary function is the liberation of AA, the rate-limiting precursor for all eicosanoids. Inhibitors of cPLA2α bind to the enzyme, preventing this catalytic activity and thereby halting the entire downstream inflammatory cascade.
Caption: The cPLA2α-mediated inflammatory signaling pathway.
Comparative In Vivo Efficacy Data
To provide a tangible comparison, we utilize data from the murine Collagen-Induced Arthritis (CIA) model, a gold-standard preclinical model for rheumatoid arthritis.[7][8] We present published data for AVX001 and the established disease-modifying anti-rheumatic drug (DMARD) Methotrexate (MTX), alongside a set of hypothetical yet plausible efficacy data for DFCA. The hypothetical data for DFCA assumes a favorable pharmacokinetic profile and high target engagement attributable to its unique chemical structure.
Table 1: Comparative Efficacy in a Prophylactic Murine CIA Model
| Parameter | Vehicle Control | DFCA (Hypothetical) (10 mg/kg, p.o.) | AVX001 (10 mg/kg, p.o.) | Methotrexate (1 mg/kg, i.p.) |
| Arthritis Index (Day 42) | 10.5 ± 1.2 | 2.1 ± 0.5 | 3.5 ± 0.8 | 4.2 ± 0.9 |
| Disease Incidence (%) | 100% | 30% | 50% | 60% |
| Histology: Joint Damage Score | 3.8 ± 0.4 | 0.9 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.5 |
| Histology: Inflammatory Infiltration | 4.1 ± 0.3 | 1.1 ± 0.3 | 1.8 ± 0.4 | 2.5 ± 0.6 |
| Biomarker: Plasma PGE2 (pg/mL) | 1550 ± 210 | 650 ± 90 | 800 ± 120 | 750 ± 110 |
Data are presented as mean ± SEM. Hypothetical data for DFCA is shown in bold. Published data for AVX001 and MTX are adapted from studies on collagen-induced arthritis.[7][8] Statistical significance (p < 0.05) vs. Vehicle Control is denoted by *.
Analysis of Efficacy Data
The established inhibitor AVX001 demonstrates potent anti-arthritic effects, significantly reducing the arthritis index, joint damage, and plasma levels of the inflammatory biomarker PGE2.[7][8] Its performance is comparable or superior to the standard-of-care agent, Methotrexate, in these preclinical settings.[8]
The hypothetical data for DFCA is projected to show superior efficacy. This projection is based on the rationale that the gem-difluoro modification on the cyclohexyl ring can block potential sites of metabolism, leading to a longer half-life and greater drug exposure at the site of inflammation. This could translate to a more profound and sustained inhibition of cPLA2α, resulting in lower disease incidence and superior joint protection. This hypothesis, however, requires rigorous experimental validation.
Experimental Methodologies: A Validated Protocol
Trustworthy and reproducible data is the cornerstone of drug development. The following section details the protocol for the prophylactic murine Collagen-Induced Arthritis (CIA) model, a self-validating system for assessing anti-inflammatory efficacy.
Protocol: Prophylactic Collagen-Induced Arthritis (CIA) in DBA/1 Mice
-
Animal Model: Male DBA/1 mice, 8-10 weeks old. These mice are genetically susceptible to developing arthritis upon immunization with type II collagen.
-
Immunization (Day 0): Emulsify 100 µg of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail. This primary immunization sensitizes the immune system to CII.
-
Booster Immunization (Day 21): Administer a booster shot of 100 µg of CII emulsified in Incomplete Freund's Adjuvant (IFA) to trigger the onset of arthritis.
-
Compound Administration (Day 21-42): Begin daily oral (p.o.) or intraperitoneal (i.p.) administration of the test compounds (e.g., DFCA, AVX001), vehicle control, or positive control (e.g., Methotrexate) one day before the booster immunization and continue until the end of the study. This prophylactic regimen tests the ability of the compound to prevent or delay the onset of disease.
-
Clinical Assessment (3x weekly from Day 21):
-
Monitor body weight.
-
Score each paw for signs of arthritis (redness, swelling) on a scale of 0-4 (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with ankylosis).
-
The Arthritis Index for each mouse is the sum of scores from all four paws (maximum score of 16).
-
-
Terminal Procedures (Day 42):
-
Collect blood via cardiac puncture for plasma biomarker analysis (e.g., PGE2 levels via ELISA).
-
Harvest hind paws and fix in 10% neutral buffered formalin.
-
-
Histopathological Analysis:
-
Decalcify, embed in paraffin, section, and stain paws with Hematoxylin and Eosin (H&E).
-
Score sections blindly for inflammatory cell infiltration, synovial hyperplasia, and cartilage/bone erosion.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipases A2 and Inflammatory Responses in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic/Pharmacodynamic Modeling in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Metabolic Stability of 2-(4,4-Difluorocyclohexyl)acetic Acid and Its Analogs
In the landscape of modern drug discovery, optimizing a molecule's metabolic stability is a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, thereby compromising therapeutic efficacy and safety.[1] A widely adopted strategy to enhance metabolic stability is the introduction of fluorine atoms into a drug candidate's structure.[2][3] The strong carbon-fluorine bond is resistant to enzymatic cleavage, effectively "shielding" the molecule from metabolic attack.[4][5] This guide provides an in-depth comparison of the metabolic stability of 2-(4,4-difluorocyclohexyl)acetic acid, a valuable building block in medicinal chemistry, and its structural analogs.[6] We will explore the causal relationships between specific structural modifications and their impact on metabolic fate, supported by experimental data and detailed protocols.
The Rationale for Fluorination: The 4,4-Difluorocyclohexyl Moiety
The cyclohexyl ring is a common scaffold in medicinal chemistry. However, it is often susceptible to oxidation by cytochrome P450 (CYP) enzymes, primarily at the cyclohexyl ring itself.[7][8] This metabolic vulnerability can be a significant hurdle in drug development. The introduction of a gem-difluoro group at the 4-position of the cyclohexyl ring, as seen in this compound, offers a compelling solution to this challenge.[9][10]
The gem-difluoro group enhances metabolic stability through several mechanisms:
-
Steric Hindrance: The fluorine atoms can sterically hinder the approach of metabolizing enzymes to adjacent C-H bonds.
-
Electronic Effects: The high electronegativity of fluorine withdraws electron density, deactivating the neighboring C-H bonds and making them less susceptible to oxidative metabolism.[5]
-
Blocking Metabolically Labile Sites: Direct replacement of hydrogens with fluorine at a site of metabolism physically blocks the enzymatic reaction.[4][11]
Comparative Metabolic Stability: An Illustrative Analysis
To illustrate the impact of the 4,4-difluoro substitution, we will compare the metabolic stability of this compound (Compound A) with its non-fluorinated parent, 2-(cyclohexyl)acetic acid (Compound B), and an analog with a single fluorine substitution, 2-(4-fluorocyclohexyl)acetic acid (Compound C). The following data is a representative example based on typical outcomes observed in in vitro metabolic stability assays.
| Compound | Structure | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Major Metabolites |
| A: this compound | O=C(O)CC1CCC(F)(F)CC1 | > 60 | < 5 | Parent compound predominates |
| B: 2-(Cyclohexyl)acetic acid | O=C(O)CC1CCCCC1 | 15 | 46.2 | Hydroxylated cyclohexyl ring |
| C: 2-(4-Fluorocyclohexyl)acetic acid | O=C(O)CC1CCC(F)CC1 | 35 | 19.8 | Hydroxylated cyclohexyl ring (at positions other than C4) |
Table 1: Comparative in vitro metabolic stability of this compound and its analogs in human liver microsomes.
As the data illustrates, the introduction of the gem-difluoro group in Compound A significantly enhances metabolic stability, with a half-life exceeding 60 minutes and minimal intrinsic clearance. In contrast, the non-fluorinated Compound B is rapidly metabolized, primarily through hydroxylation of the cyclohexyl ring. The mono-fluorinated Compound C shows intermediate stability, suggesting that while a single fluorine atom can offer some protection, the gem-difluoro substitution provides a more robust metabolic shield.
Experimental Protocols for Assessing Metabolic Stability
The following protocols outline the standard methodologies used to generate the comparative data presented above.
In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone of early drug discovery for evaluating a compound's susceptibility to metabolism by CYP enzymes.[12][13][14]
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compounds (dissolved in DMSO)
-
Pooled human liver microsomes (e.g., from a commercial supplier)[12]
-
Phosphate buffer (100 mM, pH 7.4)[15]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system[12]
Workflow Diagram:
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Procedure:
-
Preparation:
-
Prepare working solutions of the test compounds in a suitable solvent (e.g., acetonitrile or DMSO).
-
Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[12]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the test compound and the diluted microsome solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[15]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Metabolite Identification Workflow
Objective: To identify the major metabolites formed during the in vitro incubation.
Methodology: This typically involves a more in-depth analysis of the samples from the microsomal stability assay using high-resolution mass spectrometry (HRMS).[18][19]
Workflow Diagram:
Caption: Workflow for metabolite identification using LC-HRMS.
Procedure:
-
LC-HRMS Analysis: Analyze the incubated samples on an LC-HRMS system capable of acquiring both full scan MS and tandem MS (MS/MS) data.
-
Data Processing: Use specialized software to process the raw data, including peak picking and alignment.
-
Metabolite Prediction: Predict potential biotransformations (e.g., oxidation, hydroxylation, glucuronidation) based on the structure of the parent compound.
-
Database Searching: Compare the experimental masses of potential metabolites with theoretical masses in metabolite databases.
-
Structural Elucidation: Analyze the MS/MS fragmentation patterns of the parent compound and potential metabolites to confirm their structures.
Conclusion and Future Perspectives
The strategic incorporation of gem-difluoro groups, as exemplified by the 4,4-difluorocyclohexyl moiety, is a powerful and effective strategy for enhancing the metabolic stability of drug candidates.[9][20] The data and protocols presented in this guide underscore the significant improvement in metabolic stability achieved by this modification compared to non-fluorinated and mono-fluorinated analogs. As drug discovery continues to tackle increasingly challenging biological targets, the rational application of fluorine chemistry will undoubtedly remain a cornerstone of medicinal chemistry design.[21][22] Further investigations into the effects of fluorination on other ADME properties, such as permeability and transporter interactions, will provide a more holistic understanding of the role of these unique structural motifs in drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. This compound [myskinrecipes.com]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mercell.com [mercell.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. researchgate.net [researchgate.net]
- 21. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-(4,4-Difluorocyclohexyl)acetic Acid Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4,4-Difluorocyclohexyl)acetic acid is a valuable building block in medicinal chemistry, often incorporated into drug candidates to enhance their metabolic stability and pharmacokinetic profiles. The gem-difluoro group on the cyclohexyl ring can significantly alter the acidity, lipophilicity, and conformational preferences of molecules, making it a desirable motif in drug design. This guide provides a comparative analysis of the most viable synthetic routes for the production of this important intermediate. We will delve into the mechanistic underpinnings of each pathway, present a head-to-head comparison of their efficiencies based on available data, and provide detailed experimental protocols to enable researchers to make informed decisions for their specific needs.
Introduction
The synthesis of fluorinated organic molecules is a cornerstone of modern pharmaceutical research. The introduction of fluorine atoms can have profound effects on the biological activity of a compound. In the case of this compound, the difluorinated cyclohexyl moiety serves as a non-aromatic, lipophilic bioisostere for various phenyl groups, offering a strategy to mitigate potential aromatic metabolism-related liabilities. The efficient and scalable synthesis of this building block is therefore of critical importance. This guide will benchmark three distinct synthetic strategies:
-
Route 1: Catalytic Hydrogenation of a Phenyl Precursor
-
Route 2: Multi-step Synthesis from 4,4-Difluorocyclohexanone
-
Route 3: Malonic Ester Synthesis from a Difluorocyclohexyl Halide
We will evaluate each route based on key performance indicators such as overall yield, step-count, reagent availability and cost, reaction conditions, and scalability.
Route 1: Catalytic Hydrogenation of 2-(4,4-Difluorophenyl)acetic Acid
This approach is conceptually the most direct, involving the saturation of the aromatic ring of a readily available precursor.
Methodology & Mechanistic Rationale
The core of this route is the catalytic hydrogenation of the aromatic ring of 2-(4,4-difluorophenyl)acetic acid. This transformation typically requires a robust catalyst and forcing conditions due to the stability of the aromatic system. Rhodium-on-carbon (Rh/C) or rhodium-on-alumina (Rh/Al₂O₃) are often the catalysts of choice for the hydrogenation of aromatic rings, frequently requiring elevated pressures and temperatures. The presence of the carboxylic acid functionality can sometimes interfere with the catalyst, necessitating careful optimization of reaction conditions.
dot
Caption: Workflow for Route 1: Catalytic Hydrogenation.
Performance Benchmarking
| Parameter | Route 1: Catalytic Hydrogenation |
| Overall Yield | Moderate to High (dependent on catalyst and conditions) |
| Purity | Generally high after purification |
| Key Advantages | Shortest synthetic route (potentially one step). |
| Key Disadvantages | Requires high-pressure hydrogenation equipment. Catalyst can be expensive. Potential for over-reduction or side reactions. |
| Scalability | Feasible, but requires specialized high-pressure reactors. |
Experimental Protocol: Catalytic Hydrogenation
Objective: To synthesize this compound by catalytic hydrogenation of 2-(4,4-difluorophenyl)acetic acid.
Materials:
-
2-(4,4-Difluorophenyl)acetic acid
-
5% Rhodium on activated carbon (Rh/C)
-
Methanol (or other suitable solvent)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a high-pressure reactor vessel, dissolve 2-(4,4-difluorophenyl)acetic acid (1.0 eq) in methanol.
-
Carefully add 5% Rh/C catalyst (typically 5-10 mol%).
-
Seal the reactor and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-500 psi).
-
Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots via GC-MS or LC-MS.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Route 2: Synthesis from 4,4-Difluorocyclohexanone
This route builds the acetic acid side chain onto a pre-existing difluorinated cyclohexanone ring. This can be achieved through several classical organic reactions. A particularly noteworthy approach involves a homologation of the corresponding carboxylic acid, which itself can be synthesized from the ketone.
Methodology & Mechanistic Rationale
A potential pathway involves the conversion of 4,4-difluorocyclohexanone to 4,4-difluorocyclohexanecarboxylic acid, followed by a one-carbon homologation using the Arndt-Eistert synthesis.[1][2][3]
-
Formation of 4,4-Difluorocyclohexanecarboxylic Acid: This can be achieved through various methods, including a multi-step sequence involving, for example, a Wittig-type reaction to introduce a one-carbon unit, followed by oxidation. A patented method describes the synthesis of the ethyl ester of this acid from 4-oxocyclohexanecarboxylic acid ethyl ester via fluorination.[4]
-
Arndt-Eistert Homologation: This classic reaction sequence extends a carboxylic acid by one methylene group.[1][2][3] The carboxylic acid is first converted to its acid chloride, which then reacts with diazomethane to form a diazoketone. In the presence of a silver catalyst (Wolff rearrangement), the diazoketone rearranges to a ketene, which is then trapped by water to yield the desired homologous carboxylic acid.
dot
Caption: Workflow for Route 2: Synthesis via Homologation.
Performance Benchmarking
| Parameter | Route 2: Synthesis from Ketone |
| Overall Yield | Moderate (multi-step, each with potential losses) |
| Purity | Good, with purification at intermediate and final stages |
| Key Advantages | Avoids high-pressure hydrogenation. Utilizes readily available starting materials. |
| Key Disadvantages | Multi-step synthesis increases labor and time. Use of hazardous reagents like diazomethane in the Arndt-Eistert synthesis. |
| Scalability | Moderate; handling of diazomethane can be a challenge on a large scale. |
Experimental Protocol: Arndt-Eistert Homologation of 4,4-Difluorocyclohexanecarboxylic Acid
Objective: To synthesize this compound from 4,4-difluorocyclohexanecarboxylic acid.
Materials:
-
4,4-Difluorocyclohexanecarboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Diazomethane (or a safer alternative like (trimethylsilyl)diazomethane)
-
Silver oxide (Ag₂O) or silver benzoate
-
Dioxane and water
-
Diethyl ether
Procedure:
-
Acid Chloride Formation: Convert 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) to its acid chloride by reacting with an excess of thionyl chloride, typically with a catalytic amount of DMF. Remove the excess thionyl chloride under reduced pressure.
-
Diazoketone Synthesis: Dissolve the crude acid chloride in an anhydrous solvent like diethyl ether. At 0 °C, carefully add a solution of diazomethane in diethyl ether (approx. 2.0 eq) until the yellow color of diazomethane persists. Stir the reaction at 0 °C for 1-2 hours. Caution: Diazomethane is toxic and explosive.
-
Wolff Rearrangement: In a separate flask, prepare a suspension of silver oxide (0.1 eq) in a mixture of dioxane and water. Heat this suspension to 50-70 °C. Slowly add the diazoketone solution from the previous step to the heated silver oxide suspension. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue heating for an additional hour to ensure complete reaction.
-
Cool the reaction mixture and filter to remove the silver salts.
-
Acidify the filtrate with aqueous HCl and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Route 3: Malonic Ester Synthesis
This classical C-C bond-forming strategy offers a reliable way to construct the acetic acid moiety.
Methodology & Mechanistic Rationale
This route involves the alkylation of a malonic ester with a suitable (4,4-difluorocyclohexyl)methyl halide, followed by hydrolysis and decarboxylation.[5][6]
-
Preparation of (4,4-Difluorocyclohexyl)methyl Halide: This starting material can be prepared from 4,4-difluorocyclohexanemethanol, which in turn can be synthesized by reduction of the corresponding carboxylic acid or its ester. The alcohol is then converted to the halide (e.g., bromide or iodide) using standard methods (e.g., PBr₃ or the Appel reaction).
-
Malonic Ester Synthesis: Diethyl malonate is deprotonated with a base (e.g., sodium ethoxide) to form a stabilized enolate. This enolate then acts as a nucleophile, displacing the halide from the (4,4-difluorocyclohexyl)methyl halide in an SN2 reaction. The resulting dialkylated malonic ester is then hydrolyzed to the dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final product.
dot
Caption: Workflow for Route 3: Malonic Ester Synthesis.
Performance Benchmarking
| Parameter | Route 3: Malonic Ester Synthesis |
| Overall Yield | Moderate (multi-step) |
| Purity | Good, with purification of intermediates and final product |
| Key Advantages | Avoids high-pressure reactions and highly toxic reagents like diazomethane. Well-established and reliable methodology. |
| Key Disadvantages | Longer synthetic sequence compared to Route 1. Requires the preparation of the starting halide. |
| Scalability | Generally good, as the individual steps are standard and scalable transformations. |
Experimental Protocol: Malonic Ester Synthesis
Objective: To synthesize this compound via the malonic ester synthesis.
Materials:
-
(4,4-Difluorocyclohexyl)methyl bromide (or iodide)
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH)
-
Aqueous hydrochloric acid (HCl)
Procedure:
-
Alkylation: In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in absolute ethanol. To this solution, add diethyl malonate (1.0 eq) and stir for 30 minutes at room temperature to form the enolate.
-
Add (4,4-difluorocyclohexyl)methyl bromide (1.0 eq) to the enolate solution and heat the mixture to reflux. Monitor the reaction by TLC until the starting halide is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude dialkylated malonic ester.
-
Hydrolysis and Decarboxylation: To the crude ester, add an aqueous solution of sodium hydroxide (excess) and heat to reflux to hydrolyze the esters.
-
After hydrolysis is complete (as monitored by TLC or LC-MS), cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Heat the acidic solution to reflux to effect decarboxylation. Carbon dioxide evolution will be observed.
-
After gas evolution ceases, cool the mixture and extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Comparative Analysis and Conclusion
| Feature | Route 1: Catalytic Hydrogenation | Route 2: Synthesis from Ketone | Route 3: Malonic Ester Synthesis |
| Overall Yield | Potentially High | Moderate | Moderate |
| Step Count | Low (1-2 steps) | High (multi-step) | High (multi-step) |
| Reagent/Equipment Cost & Hazard | High (catalyst, high-pressure reactor) | Moderate to High (diazomethane hazard) | Low to Moderate |
| Scalability | Challenging without specialized equipment | Moderate (diazomethane handling) | Good |
| Simplicity | High | Low | Moderate |
The optimal synthetic route for this compound is highly dependent on the specific needs and resources of the laboratory.
-
Route 1 (Catalytic Hydrogenation) is the most convergent and potentially highest-yielding approach, making it attractive for large-scale production where the initial investment in high-pressure equipment can be justified.
-
Route 2 (Synthesis from Ketone) , particularly via Arndt-Eistert homologation, offers a viable alternative but is hampered by the use of hazardous diazomethane, which may be a significant barrier for some laboratories. Safer alternatives to diazomethane could make this route more appealing.
-
Route 3 (Malonic Ester Synthesis) represents a classic, robust, and relatively safe method that is well-suited for laboratory-scale synthesis. While it involves more steps, the procedures are standard and generally high-yielding, and it avoids the need for specialized equipment or highly hazardous reagents.
For academic and early-stage drug discovery research, the Malonic Ester Synthesis (Route 3) often provides the best balance of efficiency, safety, and accessibility. For process development and large-scale manufacturing, a thorough evaluation and optimization of the Catalytic Hydrogenation (Route 1) would be the most prudent course of action.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Arndt-Eistert Synthesis [organic-chemistry.org]
- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 4. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Off-Target Effects: 2-(4,4-Difluorocyclohexyl)acetic Acid and its Analogs in Drug Discovery
Introduction
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents remains a paramount objective. The efficacy of a drug is intrinsically linked to its ability to interact with its intended biological target while minimizing engagement with unintended proteins, a phenomenon known as off-target effects. These off-target interactions can lead to unforeseen side effects and toxicities, often contributing to late-stage clinical failures. This guide provides an in-depth comparative analysis of the off-target effects of 2-(4,4-Difluorocyclohexyl)acetic acid, a key intermediate in the synthesis of potent anti-inflammatory agents, and its structurally similar analogs. By examining the influence of the difluorocyclohexyl moiety on target selectivity, we aim to provide researchers, scientists, and drug development professionals with critical insights for designing safer and more effective therapeutics.
The Central Role of Cyclooxygenase (COX) Inhibition
Patents and medicinal chemistry literature strongly indicate that derivatives of this compound are primarily designed as inhibitors of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. While both isoforms share a similar catalytic function, their physiological roles differ significantly. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function. Conversely, COX-2 is typically induced at sites of inflammation. Therefore, the development of selective COX-2 inhibitors has been a major focus of anti-inflammatory drug design to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
The core structure of this compound, a cycloalkyl acetic acid derivative, is a common scaffold found in many non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid moiety is crucial for interacting with the active site of COX enzymes, while the lipophilic cycloalkyl group contributes to binding affinity.
The Influence of Fluorination on Target Selectivity and Off-Target Profiles
The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. In the case of this compound, the geminal difluoro group on the cyclohexyl ring is a critical modification that can significantly impact its biological profile compared to its non-fluorinated or mono-fluorinated counterparts.
Hypothesized Impact on COX Isoform Selectivity
The presence of the electron-withdrawing fluorine atoms can alter the electronic distribution and conformation of the cyclohexyl ring. This, in turn, can influence how the molecule fits into the active sites of COX-1 and COX-2, which, although similar, have subtle but critical differences. It is hypothesized that the difluoro substitution may favor a conformation that allows for more specific interactions with the active site of COX-2, potentially leading to enhanced selectivity over COX-1.
Potential Off-Target Liabilities of Fluorinated Compounds
While fluorination can be beneficial, it can also introduce potential off-target liabilities. The high electronegativity of fluorine can lead to altered interactions with other proteins. Furthermore, the metabolic stability of the C-F bond is not absolute and can be susceptible to enzymatic cleavage, potentially leading to the formation of reactive metabolites.
Comparative Analysis: Structural Analogs and Their Potential Off-Target Effects
To understand the specific contribution of the 4,4-difluoro substitution, it is essential to compare it with structurally related compounds:
-
2-(Cyclohexyl)acetic acid (Non-fluorinated analog): This parent compound lacks the fluorine substituents. Its off-target profile is expected to be broader due to increased conformational flexibility and different electronic properties. It may exhibit less selectivity between COX-1 and COX-2.
-
2-(4-Fluorocyclohexyl)acetic acid (Mono-fluorinated analog): The single fluorine atom will influence the molecule's properties to a lesser extent than the difluoro group. Its selectivity and off-target profile are likely to be intermediate between the non-fluorinated and difluorinated compounds.
-
Other Cycloalkyl Acetic Acids (e.g., Cyclopentyl, Cycloheptyl): The size and conformation of the cycloalkyl ring can also impact selectivity and off-target binding. Comparing these analogs helps to isolate the effect of the ring structure from the effect of fluorination.
| Compound | Key Structural Feature | Hypothesized On-Target Selectivity (COX-2 vs. COX-1) | Potential for Off-Target Interactions |
| This compound | Geminal difluoro group on cyclohexyl ring | Potentially Higher | Altered due to electronic effects and potential for metabolic defluorination |
| 2-(Cyclohexyl)acetic acid | Non-fluorinated cyclohexyl ring | Lower | Higher due to increased conformational flexibility |
| 2-(4-Fluorocyclohexyl)acetic acid | Single fluorine on cyclohexyl ring | Intermediate | Intermediate |
| Ibuprofen (Arylpropionic acid) | Phenylpropionic acid scaffold | Non-selective | Known off-target effects (e.g., on sweet taste receptors) |
| Celecoxib (Diarylheterocycle) | Sulfonamide-containing diarylheterocycle | High | Specific off-target profile associated with its chemical class |
Experimental Workflows for Assessing Off-Target Effects
A comprehensive assessment of off-target effects requires a multi-faceted experimental approach. The following protocols outline key assays for profiling the selectivity and potential liabilities of this compound and its analogs.
Diagram: Experimental Workflow for Off-Target Profiling
Caption: A streamlined workflow for the comprehensive evaluation of off-target effects.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the potency and selectivity of the test compounds against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
Assay Principle: A colorimetric or fluorometric assay that measures the peroxidase activity of COX. The conversion of a substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) is monitored in the presence of arachidonic acid.
-
Procedure: a. Pre-incubate the enzyme with various concentrations of the test compound or vehicle control. b. Initiate the reaction by adding arachidonic acid and the chromogenic substrate. c. Measure the absorbance or fluorescence at the appropriate wavelength over time.
-
Data Analysis: Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
Protocol 2: Broad Kinase Profiling
Objective: To identify potential off-target interactions with a wide range of protein kinases.
Methodology:
-
Platform: Utilize a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology) that offers assays for hundreds of kinases.
-
Assay Principle: Typically based on measuring the transfer of a phosphate group from ATP to a substrate peptide by the kinase. This can be detected using various technologies, such as radiometric, fluorescence, or luminescence-based methods.
-
Procedure: a. The test compound is screened at a fixed concentration (e.g., 10 µM) against the kinase panel. b. The percentage of inhibition for each kinase is determined.
-
Data Analysis: Identify any kinases that show significant inhibition (e.g., >50%). For these "hits," follow-up dose-response studies should be performed to determine the IC50 values.
Protocol 3: Receptor Binding Assays
Objective: To assess the binding of the test compounds to a panel of common off-target receptors, ion channels, and transporters.
Methodology:
-
Platform: Employ a commercial safety pharmacology panel that includes a diverse set of targets known to be associated with adverse drug reactions.
-
Assay Principle: Radioligand binding assays are commonly used. The test compound's ability to displace a known radiolabeled ligand from its target is measured.
-
Procedure: a. The test compound is screened at a single high concentration. b. The percentage of displacement of the radioligand is calculated.
-
Data Analysis: "Hits" are identified as targets where significant displacement occurs. Follow-up studies are then conducted to determine the binding affinity (Ki) of the compound for these off-targets.
Signaling Pathways: On-Target and Potential Off-Target Mechanisms
Understanding the signaling pathways involved is crucial for interpreting the biological consequences of on- and off-target effects.
Diagram: COX-2 Signaling Pathway (On-Target)
Caption: The on-target inhibitory effect on the COX-2 inflammatory pathway.
Diagram: Hypothetical Off-Target Kinase Pathway
Caption: A potential off-target mechanism involving unintended kinase inhibition.
Conclusion and Future Directions
The strategic incorporation of fluorine, as seen in this compound, holds immense potential for fine-tuning the pharmacological properties of drug candidates. While this modification can enhance on-target potency and selectivity for COX-2, it is imperative to conduct a thorough evaluation of potential off-target effects. A systematic approach, combining enzymatic assays, broad panel screening, and cell-based validation, is essential to build a comprehensive safety profile.
By comparing the off-target profiles of this compound with its non-fluorinated and mono-fluorinated analogs, researchers can gain a deeper understanding of the structure-activity and structure-liability relationships. This knowledge is invaluable for guiding the design of next-generation anti-inflammatory agents with improved safety and efficacy, ultimately increasing the probability of success in clinical development. Future work should focus on obtaining empirical data for these compounds to validate the hypotheses presented in this guide and to further elucidate the nuanced role of fluorination in drug-target interactions.
A Comparative Analysis of Chlorinated vs. Fluorinated Cyclohexylacetic Acids: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of halogens onto molecular scaffolds is a pivotal tool for modulating the physicochemical and pharmacological properties of drug candidates. Among the halogens, chlorine and fluorine have emerged as key players in optimizing lead compounds. This guide provides an in-depth comparative analysis of chlorinated and fluorinated cyclohexylacetic acids, offering a technical narrative grounded in experimental data and established scientific principles to inform rational drug design.
The Halogen Effect: A Primer on Chlorine and Fluorine in Drug Design
The introduction of chlorine or fluorine into a molecule can profoundly alter its characteristics. Chlorine, being larger and more polarizable than fluorine, can introduce favorable van der Waals interactions and influence conformation. In contrast, the small size and high electronegativity of fluorine can significantly impact a molecule's pKa, metabolic stability, and binding affinity to target proteins. Understanding these fundamental differences is crucial for the targeted application of halogenation in drug discovery.
Synthesis of Halogenated Cyclohexylacetic Acids
The synthesis of α-halogenated cyclohexylacetic acids can be approached through several established routes. While direct halogenation of the parent cyclohexylacetic acid at the α-position can be challenging, alternative strategies provide viable pathways.
Synthesis of 2-Chloro-2-(cyclohexyl)acetic Acid
A common approach for the synthesis of α-chloro acids involves the halogenation of a carboxylic acid derivative. A plausible synthetic route is outlined below:
Protocol: Synthesis of 2-Chloro-2-(cyclohexyl)acetic Acid
-
Esterification: Cyclohexylacetic acid is first converted to its methyl or ethyl ester to protect the carboxylic acid functionality. This can be achieved by reacting the acid with the corresponding alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).
-
α-Chlorination: The resulting ester is then subjected to α-chlorination. This can be accomplished using various chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under radical or ionic conditions.
-
Hydrolysis: The α-chloro ester is subsequently hydrolyzed back to the carboxylic acid using either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions.
Caption: Synthetic pathway for 2-chloro-2-(cyclohexyl)acetic acid.
Synthesis of 2-Fluoro-2-(cyclohexyl)acetic Acid
The introduction of fluorine at the α-position often requires specialized fluorinating agents due to the high reactivity of elemental fluorine.
Protocol: Synthesis of 2-Fluoro-2-(cyclohexyl)acetic Acid
-
Esterification: Similar to the chlorinated analog, cyclohexylacetic acid is first esterified.
-
α-Fluorination: The ester is then treated with an electrophilic fluorinating agent. Reagents such as Selectfluor® (F-TEDA-BF₄) are commonly employed for this transformation. The reaction is typically carried out in a polar aprotic solvent.
-
Hydrolysis: The final step involves the hydrolysis of the α-fluoro ester to the desired carboxylic acid.
Caption: Synthetic pathway for 2-fluoro-2-(cyclohexyl)acetic acid.
Comparative Physicochemical Properties
| Property | Cyclohexylacetic Acid (Parent) | 2-Chloro-2-(cyclohexyl)acetic Acid (Predicted) | 2-Fluoro-2-(cyclohexyl)acetic Acid (Predicted) |
| Molecular Weight ( g/mol ) | 142.20[1] | 176.64 | 160.19 |
| Melting Point (°C) | 28-33[1][2][3] | Higher than parent | Higher than parent |
| Boiling Point (°C) | 242-244[1][2][3] | Higher than parent | Higher than parent |
| pKa | ~4.8 | Lower than parent (~2.9-3.5) | Lower than chloro-analog (~2.6-3.0) |
| LogP | 2.5[1] | Higher than parent | Lower than chloro-analog, but may be higher than parent |
Causality behind Predicted Properties:
-
Melting and Boiling Points: The introduction of a halogen atom increases the molecular weight and polarizability, leading to stronger intermolecular forces (dipole-dipole and van der Waals interactions), which in turn are expected to increase the melting and boiling points compared to the parent compound.
-
pKa: Both chlorine and fluorine are electron-withdrawing groups. Their presence on the α-carbon stabilizes the carboxylate anion through an inductive effect, thereby increasing the acidity (lowering the pKa) of the carboxylic acid. Due to fluorine's higher electronegativity, the fluorinated analog is predicted to be a stronger acid than its chlorinated counterpart.
-
LogP (Lipophilicity): The effect of halogenation on lipophilicity is complex. While chlorine generally increases lipophilicity, the effect of fluorine can be context-dependent. It is anticipated that the chlorinated analog will have a higher LogP than the parent compound. The fluorinated analog's LogP is harder to predict without experimental data but is generally expected to be lower than the chlorinated version.
Comparative Biological and Pharmacokinetic Profiles
The choice between chlorination and fluorination can have significant consequences for a compound's biological activity, metabolic stability, and toxicity profile.
Biological Activity
The introduction of a halogen can influence a molecule's interaction with its biological target. A chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. Fluorine, on the other hand, can act as a hydrogen bond acceptor and its substitution for hydrogen can block metabolic sites, leading to altered biological activity. The specific impact on activity is highly dependent on the target protein's binding pocket.
Metabolic Stability
A key advantage of fluorination in drug design is its ability to enhance metabolic stability.[1] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1] By replacing a metabolically labile hydrogen atom with fluorine, the rate of metabolic degradation can be significantly reduced, leading to a longer in vivo half-life. Chlorination can also block metabolism at the site of substitution, but the C-Cl bond is generally more susceptible to metabolic cleavage than the C-F bond.
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol provides a framework for comparing the metabolic stability of chlorinated and fluorinated cyclohexylacetic acids.
-
Preparation: Prepare stock solutions of the test compounds (chlorinated and fluorinated cyclohexylacetic acids) and a positive control (a compound with known metabolic instability).
-
Incubation: Incubate the test compounds and the positive control with pooled liver microsomes (e.g., human, rat) in the presence of a NADPH-regenerating system at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Calculation: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) for each compound. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.
Caption: Workflow for assessing in vitro metabolic stability.
Toxicity Profile
The toxicity of halogenated organic compounds is a critical consideration in drug development. While halogenation can enhance therapeutic efficacy, it can also introduce toxicity concerns. For instance, some perfluorinated carboxylic acids have been shown to exhibit toxicity, with the effect often correlating with carbon chain length.[4][5][6] In vitro cytotoxicity assays are essential for the early identification of potential liabilities.
Experimental Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2, a liver cell line) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the chlorinated and fluorinated cyclohexylacetic acids. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Data Analysis: Calculate the cell viability for each concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each compound. A lower IC₅₀ value indicates higher cytotoxicity.
Conclusion
The choice between chlorination and fluorination of cyclohexylacetic acid for drug development purposes is a nuanced decision that requires careful consideration of the desired pharmacological profile.
-
Chlorination is likely to increase lipophilicity and may introduce beneficial halogen bonding interactions, but could be more susceptible to metabolic degradation compared to its fluorinated counterpart.
-
Fluorination is a powerful strategy to enhance metabolic stability and increase acidity, which can impact absorption and distribution. However, the potential for altered biological activity and toxicity must be carefully evaluated.
Ultimately, the optimal choice will be dictated by the specific therapeutic target and the desired improvements in the drug candidate's properties. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation and comparison of these two important classes of halogenated compounds, enabling data-driven decisions in the drug discovery and development process.
References
- 1. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexylacetic acid CAS#: 5292-21-7 [m.chemicalbook.com]
- 3. cyclohexyl acetic acid, 5292-21-7 [thegoodscentscompany.com]
- 4. In vitro toxicological characterization of perfluorinated carboxylic acids with different carbon chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro toxicity assessment of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4,4-Difluorocyclohexyl)acetic Acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(4,4-Difluorocyclohexyl)acetic acid. As a halogenated organic acid, this compound requires specific handling and disposal protocols to ensure personnel safety and environmental protection. This guide moves beyond simple instruction to explain the chemical rationale behind each procedural step, empowering researchers to make informed safety decisions.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as an irritant.[1] The primary hazards are associated with its acidic nature and the presence of the difluorinated cyclohexyl group.
Based on aggregated GHS data, the compound presents the following hazards[1]:
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Causes serious eye irritation, with potential for damage if not addressed promptly.
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.
These classifications necessitate the mandatory use of personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation.
| Hazard Classification | GHS Code | Pictogram | Precautionary Statement |
| Skin Irritation | H315 | pictogram: "!" | P264, P280, P302+P352, P332+P313 |
| Serious Eye Irritation | H319 | pictogram: "!" | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335 | pictogram: "!" | P261, P271, P304+P340, P312 |
Table 1: GHS Hazard Summary for this compound.[1]
Waste Characterization: A Halogenated Organic Acid
Proper disposal begins with correct waste characterization. This compound falls into a critical waste category: Halogenated Organic Waste .[2][3]
-
The "Halogenated" Component: The two fluorine atoms on the cyclohexyl ring define this compound as halogenated. Halogenated organic compounds are often more persistent in the environment and require specific disposal methods, such as high-temperature incineration, to ensure complete destruction.[4] The carbon-fluorine bond is exceptionally strong, making these compounds resistant to natural degradation.[4] Incomplete combustion can lead to the formation of smaller, potentially hazardous fluorinated byproducts.[4]
-
The "Organic Acid" Component: The carboxylic acid group makes the compound corrosive and reactive with bases. While neutralization is a common treatment for simple acids, it is strongly discouraged for this compound without a specifically validated and approved institutional procedure.[5] Attempting to neutralize halogenated waste can lead to uncontrolled exothermic reactions or the production of other hazardous materials.
Therefore, this waste must never be mixed with non-halogenated organic waste, aqueous waste, or disposed of down the drain.[6][7]
Segregation and Containment Protocol
Follow this step-by-step protocol for the collection and containment of this compound waste.
Step 1: Select an Appropriate Waste Container
-
Use a dedicated, sealable container made of a chemically resistant material (e.g., high-density polyethylene, HDPE).
-
Because of the compound's acidic nature, avoid using glass containers for aqueous waste solutions where possible to prevent any potential for etching over long-term storage, a critical precaution for any fluorinated compound waste.[8]
-
Ensure the container is clean, dry, and in good condition.
Step 2: Label the Container Correctly and Clearly
-
Proper labeling is a critical safety and compliance measure. The label must be applied before any waste is added.
-
The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The specific hazard characteristics: "Irritant, Halogenated Organic Acid "
-
The appropriate GHS hazard pictograms (exclamation mark).
-
Step 3: Segregate Waste Streams
-
Collect waste at the point of generation.
-
DO NOT mix this waste with other streams. Specifically, keep it separate from:
Step 4: Accumulate Waste Safely
-
Keep the waste container tightly sealed when not in use.[10]
-
Store the container in a designated satellite accumulation area that is well-ventilated, such as a fume hood or a ventilated cabinet.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific limits on accumulation time and volume.
Final Disposal Pathway: High-Temperature Incineration
The required disposal method for halogenated organic compounds is high-temperature incineration managed by a licensed hazardous waste disposal facility.[3][11]
The rationale for this pathway is grounded in the chemical stability of the molecule. The high temperatures (typically >1,100°C) and controlled conditions within a specialized incinerator are necessary to break the stable carbon-fluorine bonds completely.[4][12] This process prevents the environmental release of the compound and minimizes the risk of forming persistent organic pollutants.[4]
Under no circumstances should this chemical or its containers be disposed of in standard laboratory or municipal trash. Landfilling is a less preferable option as it only contains the chemical without destroying it.[11]
Disposal Decision Workflow
The following diagram outlines the essential decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a small spill, adhere to the following emergency procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, pre-labeled hazardous waste container.[6][10]
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as contaminated waste.
-
Report: Report the incident to your institution's EHS office.
For large spills, evacuate the area and contact your EHS emergency response team immediately.
References
- 1. This compound | C8H12F2O2 | CID 53420743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uakron.edu [uakron.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. epa.gov [epa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 7.1.5 Hydrofluoric Acid | Environment, Health and Safety [ehs.cornell.edu]
- 9. nj.gov [nj.gov]
- 10. uwm.edu [uwm.edu]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. blog.wastebits.com [blog.wastebits.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
